An In-Depth Technical Guide to 1,3-Dimorpholinopropane (CAS 48152-09-6)
For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimorpholinopropane, registered under CAS number 48152-09-6, is a diamine compound characterized by a central propane chain linking two mor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimorpholinopropane, registered under CAS number 48152-09-6, is a diamine compound characterized by a central propane chain linking two morpholine rings. While not as widely known as some laboratory reagents, it holds significant importance in the pharmaceutical industry, primarily as a process-related impurity and potential starting material in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its physical and chemical properties is paramount for process optimization, impurity profiling, and ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive overview of 1,3-Dimorpholinopropane, consolidating its known properties, synthesis, and analytical considerations.
Chemical Identity and Nomenclature
Correctly identifying a chemical substance is the foundation of all scientific investigation. CAS 48152-09-6 is unequivocally identified as 1,3-Dimorpholinopropane. It is crucial to distinguish it from other compounds that may have been erroneously associated with this CAS number in some commercial, non-authoritative sources.
// Bonds
N1 -- C1;
C1 -- C2;
C2 -- O1;
O1 -- C3;
C3 -- C4;
C4 -- N1;
N1 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- N2;
N2 -- C8;
C8 -- C9;
C9 -- O2;
O2 -- C10;
C10 -- C11;
C11 -- N2;
}graphy (TLC) or gas chromatography (GC).
5. Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
6. Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3-Dimorpholinopropane.
Caption: Generalized Synthesis Workflow for 1,3-Dimorpholinopropane
Applications and Relevance in Drug Development
The primary documented application of 1,3-Dimorpholinopropane is as a process-related impurity in the synthesis of the anti-cancer drug Gefitinib . [2]Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
[2]
In the synthesis of Gefitinib, a side chain containing a morpholine ring is attached to the quinazoline core. 1,3-Dimorpholinopropane can arise as an impurity if the alkylating agent used to introduce the morpholinopropyl side chain reacts with two molecules of morpholine instead of the intended starting material.
Significance for Drug Development Professionals:
Impurity Profiling: Analytical scientists must develop methods to detect, identify, and quantify 1,3-Dimorpholinopropane in batches of Gefitinib. This is crucial for ensuring the purity and safety of the final drug product.
Process Optimization: Process chemists aim to minimize the formation of this impurity by optimizing reaction conditions, such as the stoichiometry of reactants and reaction time.
Reference Standard: A pure sample of 1,3-Dimorpholinopropane is required as a reference standard for analytical method development and validation.
[3]
Safety and Handling
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
[4]* First Aid:
Skin Contact: In case of contact, immediately wash with plenty of soap and water.
[5] * Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
[5] * Inhalation: Move to fresh air.
[5] * Ingestion: Do not induce vomiting. Seek medical attention.
[5]* Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).
It is always recommended to consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Conclusion
1,3-Dimorpholinopropane (CAS 48152-09-6) is a chemical compound with significant relevance in the pharmaceutical industry, particularly in the context of Gefitinib synthesis. Its identity is well-established, and its chemical properties are primarily those of a di-tertiary amine. While detailed experimental physical data is sparse, its synthesis is straightforward via standard alkylation procedures. For professionals in drug development, a comprehensive understanding of this molecule is essential for controlling impurities and ensuring the quality of life-saving medications. Further research into its experimental physical properties and toxicological profile would be beneficial to the scientific community.
References
PubChem. 4,4'-(Propane-1,3-diyl)bismorpholine. National Center for Biotechnology Information. [Link]
CAS Common Chemistry. 4,4′-(1,3-Propanediyl)bis[morpholine]. American Chemical Society. [Link]
NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
An In-depth Technical Guide to 4,4'-(Propane-1,3-diyl)bismorpholine
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4,4'-(Propane-1,3-diyl)bism...
This technical guide provides a comprehensive overview of 4,4'-(Propane-1,3-diyl)bismorpholine, a diamine of interest in synthetic and pharmaceutical chemistry. The document details its fundamental physicochemical properties, including its molecular weight, structure, and key identifiers. A plausible synthetic route is outlined, grounded in established chemical principles for the synthesis of analogous compounds. Furthermore, this guide discusses the analytical methodologies crucial for the characterization and quality control of this molecule. While specific experimental data is not extensively available in public literature, this paper extrapolates likely spectral characteristics and solubility profiles based on the known properties of its constituent functional groups and related bismorpholine structures. Potential applications, particularly its role as a process impurity in the synthesis of certain active pharmaceutical ingredients (APIs), are also explored. This document is intended to serve as a foundational resource for researchers encountering or working with this compound.
Introduction and Chemical Identity
4,4'-(Propane-1,3-diyl)bismorpholine is a tertiary amine featuring two morpholine rings linked by a central propane bridge. Its structure suggests potential utility as a bidentate ligand in coordination chemistry, a proton sponge in organic reactions due to its two basic nitrogen atoms, or as a building block in the synthesis of more complex molecules. Notably, it has been identified as an impurity in the manufacturing of the local anesthetics Pramoxine and Pramocaine, highlighting the importance of its characterization for quality control in the pharmaceutical industry[1].
A clear identification of this compound is paramount for any scientific investigation. The key identifiers and fundamental properties are summarized below.
Direct experimental data on the physicochemical properties of 4,4'-(Propane-1,3-diyl)bismorpholine are scarce. However, a reasoned estimation of its properties can be made by analyzing its structure and comparing it to related compounds.
Calculated Properties
Computational models provide valuable insights into the lipophilicity and hydrogen bonding capacity of a molecule.
The negative XLogP3-AA value suggests that 4,4'-(Propane-1,3-diyl)bismorpholine is likely to be hydrophilic. The absence of hydrogen bond donors and the presence of four acceptors (the two nitrogen and two oxygen atoms) will govern its interaction with protic solvents.
Solubility Profile
Based on its hydrophilic nature indicated by the calculated XLogP3-AA and the known miscibility of morpholine with water, 4,4'-(Propane-1,3-diyl)bismorpholine is expected to be soluble in water and other polar protic solvents like ethanol and methanol[2]. Its solubility in non-polar organic solvents is likely to be limited. The presence of the flexible propane linker may impart some solubility in less polar solvents compared to morpholine itself.
Thermal Stability
While no specific data is available, N-alkylmorpholines are generally stable compounds under standard conditions[3]. Decomposition would be expected at elevated temperatures.
Synthesis and Manufacturing Considerations
A prevalent method for the synthesis of N-substituted morpholines involves the alkylation of morpholine with a suitable alkyl halide. A logical and established synthetic route to 4,4'-(Propane-1,3-diyl)bismorpholine would be the di-alkylation of morpholine with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1,3-dichloropropane.
This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases for this type of reaction include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or dimethylformamide being suitable candidates.
The stoichiometry of the reactants is a critical parameter. An excess of morpholine would favor the mono-alkylated product, while a molar ratio of at least 2:1 (morpholine to dihalopropane) is necessary to promote the formation of the desired bismorpholine product.
Caption: Proposed synthesis of 4,4'-(Propane-1,3-diyl)bismorpholine.
Analytical Characterization: A Methodological Approach
The definitive identification and purity assessment of 4,4'-(Propane-1,3-diyl)bismorpholine would rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the morpholine rings would likely appear as two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms. The protons of the propane bridge would give rise to two signals: a triplet for the two methylene groups attached to the nitrogen atoms and a quintet for the central methylene group.
¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals for the propane bridge carbons and two signals for the morpholine ring carbons.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to fragmentation, with characteristic fragments corresponding to the morpholine ring and the propyl chain. Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 215.18.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the absence of N-H stretching bands, confirming its tertiary amine nature. Key absorptions would include C-H stretching vibrations of the alkyl groups and C-O-C stretching of the morpholine rings.
Caption: Workflow for synthesis and analytical validation.
Potential Applications and Areas for Further Research
The primary documented relevance of 4,4'-(Propane-1,3-diyl)bismorpholine is as a process-related impurity in the synthesis of certain pharmaceutical compounds[1]. This underscores the necessity for robust analytical methods for its detection and quantification in drug manufacturing.
Beyond its role as an impurity, the bidentate nature of this molecule suggests potential applications as a ligand in catalysis or as a cross-linking agent in polymer chemistry. The presence of two basic nitrogen atoms could also make it a useful proton scavenger in organic reactions. Further research is warranted to explore these potential applications.
Conclusion
4,4'-(Propane-1,3-diyl)bismorpholine is a molecule with well-defined core properties but limited publicly available experimental data. This guide has synthesized the available information and provided a scientifically grounded framework for its synthesis, characterization, and potential properties. As research and development in related fields continue, a more detailed understanding of this compound's reactivity and utility is anticipated. The information presented here serves as a valuable starting point for any researcher or professional engaged with this intriguing bismorpholine derivative.
References
PubChem. 4,4'-(Propane-1,3-diyl)bismorpholine. National Center for Biotechnology Information. [Link]
PubChem. Morpholine. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to 4,4'-(propane-1,3-diyl)bismorpholine (C11H22N2O2)
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the bismorpholine compound, 4,4'-(propane-1,3-diyl)bism...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the bismorpholine compound, 4,4'-(propane-1,3-diyl)bismorpholine, with the molecular formula C11H22N2O2. It delves into its chemical identity, synthesis, structural elucidation through spectroscopic methods, and potential applications, particularly within the pharmaceutical and materials science sectors. The information presented herein is curated to support researchers and professionals in drug development and related scientific fields.
Chemical Identity and Nomenclature
The compound with the molecular formula C11H22N2O2, featuring two morpholine rings linked by a propane-1,3-diyl chain, is systematically named 4,4'-(propane-1,3-diyl)bismorpholine according to IUPAC nomenclature.[1] This name clearly defines the connectivity of the molecule: two morpholine rings are attached at their nitrogen atoms (position 4) to the first and third carbon atoms of a propane chain.
The most common and straightforward synthesis of 4,4'-(propane-1,3-diyl)bismorpholine involves a nucleophilic substitution reaction between morpholine and a suitable three-carbon dielectrophile, typically 1,3-dibromopropane.
Reaction Scheme:
Caption: General synthesis of 4,4'-(propane-1,3-diyl)bismorpholine.
Detailed Experimental Protocol:
This protocol describes a typical laboratory-scale synthesis.
Materials:
Morpholine (2.2 equivalents)
1,3-Dibromopropane (1.0 equivalent)
Potassium carbonate (K2CO3) or another suitable base (2.5 equivalents)
Acetone or acetonitrile (solvent)
Anhydrous sodium sulfate (Na2SO4)
Dichloromethane (for extraction)
Brine solution
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromopropane, acetone (or acetonitrile), and morpholine.
Add potassium carbonate to the mixture. The base is crucial to neutralize the hydrobromic acid formed during the reaction.
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in dichloromethane and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude 4,4'-(propane-1,3-diyl)bismorpholine can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Spectroscopic Characterization
The structure of the synthesized 4,4'-(propane-1,3-diyl)bismorpholine must be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the morpholine rings and the propane linker.
Morpholine Protons: Two multiplets, each integrating to 8 protons, are expected for the methylene groups of the two morpholine rings. The protons adjacent to the oxygen atom will be shifted downfield compared to those adjacent to the nitrogen atom.
Propane Linker Protons:
A triplet corresponding to the four protons on the carbons attached to the nitrogen atoms (C1 and C3 of the propane chain).
A pentet (or multiplet) for the two protons on the central carbon of the propane chain (C2).
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display distinct signals for the carbon atoms in the molecule.
Morpholine Carbons: Two signals for the carbon atoms of the morpholine rings. The carbons adjacent to the oxygen will be at a higher chemical shift.
Propane Linker Carbons: Two signals for the carbons of the propane bridge.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
C-H stretching: Aliphatic C-H stretching vibrations typically appear in the region of 2800-3000 cm⁻¹.
C-O stretching: The strong C-O-C stretching of the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.
C-N stretching: The C-N stretching vibrations will be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 214.31).
Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the propane linker and the morpholine rings. The base peak is often observed at m/z 100, corresponding to the [M - C3H6-morpholine]+ fragment. Other significant fragments may include those resulting from the loss of parts of the propane chain and morpholine ring.
Reactivity and Chemical Properties
As a diamine, 4,4'-(propane-1,3-diyl)bismorpholine exhibits basic properties. The lone pairs of electrons on the nitrogen atoms can react with acids to form salts. The presence of two basic centers allows for its potential use as a bidentate ligand in coordination chemistry or as a catalyst in various organic reactions.
Applications in Research and Drug Development
The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical and metabolic properties.[2] Bismorpholine compounds, including 4,4'-(propane-1,3-diyl)bismorpholine, are of interest for several potential applications:
Catalysis: The two nitrogen atoms can act as basic sites, making it a potential catalyst for various organic transformations.
Drug Development: The bismorpholine scaffold can be used as a building block for the synthesis of more complex molecules with potential biological activity. The morpholine ring is a common feature in many approved drugs.
Antimicrobial Agents: Some morpholine derivatives have shown promising antimicrobial activity. Further investigation into the antimicrobial properties of 4,4'-(propane-1,3-diyl)bismorpholine and its derivatives could be a valuable area of research.
Anticancer Research: The cytotoxicity of bismorpholine compounds against various cancer cell lines could be explored, as many nitrogen-containing heterocyclic compounds exhibit anticancer properties.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4,4'-(propane-1,3-diyl)bismorpholine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage.
Conclusion
4,4'-(propane-1,3-diyl)bismorpholine is a symmetrical diamine with a well-defined structure and accessible synthetic route. Its chemical properties, stemming from the two basic morpholine nitrogens, make it a versatile building block and a compound of interest for applications in catalysis and medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential utility, serving as a valuable resource for scientists and researchers in the field.
References
PubChem. (n.d.). 4,4'-(Propane-1,3-diyl)bismorpholine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 26, 2026, from [Link]
Thermochemical Profiling of Propane-Diyl Bismorpholine Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Thermochemical Data in Modern Drug Discovery In the landscape of contemporary drug development, a molecule's therapeutic efficacy is intrinsically linked to its physicochemical properti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Thermochemical Data in Modern Drug Discovery
In the landscape of contemporary drug development, a molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. Among these, thermochemical data—such as enthalpy of formation, heat capacity, and Gibbs free energy—provide a fundamental understanding of a compound's stability, reactivity, and intermolecular interactions. For propane-diyl bismorpholine compounds, a class of molecules with significant potential in medicinal chemistry due to the versatile pharmacophore of the morpholine ring, a thorough thermochemical characterization is paramount.[1] This guide offers researchers, scientists, and drug development professionals a comprehensive framework for the acquisition, analysis, and application of high-fidelity thermochemical data for this promising class of compounds. We will delve into both experimental and computational methodologies, emphasizing the causal relationships behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
I. Experimental Determination of Thermochemical Properties
The empirical measurement of thermochemical data remains the gold standard for accuracy. The following section outlines key experimental techniques applicable to propane-diyl bismorpholine compounds, drawing parallels from established methods for related morpholine derivatives.[2]
A. Combustion Calorimetry: The Cornerstone of Enthalpy of Formation
Static-bomb combustion calorimetry is a primary technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[3] The process involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment.
Sample Preparation: A precisely weighed pellet of the propane-diyl bismorpholine compound is placed in a crucible within the combustion bomb.
Bomb Assembly: The bomb is sealed and pressurized with ~3 MPa of pure oxygen.[3] A small, known amount of water is typically added to the bomb to ensure a defined final state for the combustion products.
Calorimeter Setup: The bomb is submerged in a precisely measured volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature change of the water is meticulously recorded over time until the system reaches a new thermal equilibrium.
Product Analysis: The liquid products are titrated to quantify the formation of nitric acid (from the nitrogen in the morpholine rings).[3] Gaseous products are analyzed for carbon dioxide.
Data Correction and Calculation: The raw temperature data is corrected for heat exchange with the surroundings. The energy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.
Causality in Protocol Design: The high pressure of oxygen ensures complete combustion, a critical factor for accurate enthalpy calculations. The titration of nitric acid is essential to account for the energy released during its formation, which would otherwise introduce significant error into the final enthalpy of formation value for these nitrogen-containing compounds.
B. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are powerful thermal analysis techniques that provide information on heat capacity, phase transitions (melting, boiling), and decomposition temperatures.
Caption: Workflow for DSC and TGA analysis of propane-diyl bismorpholine compounds.
Insight from Experience: For hygroscopic samples, a preliminary TGA run at a low temperature can be used to determine and correct for water content, which is crucial for accurate heat capacity measurements. The choice of atmosphere in TGA (inert vs. oxidative) can provide insights into the decomposition mechanism.
II. Computational Thermochemistry: A Predictive Approach
Computational chemistry offers a powerful and cost-effective means to predict thermochemical data, especially for novel compounds where experimental measurements may not be readily available. High-level ab initio methods can achieve chemical accuracy (±1 kcal/mol).[4]
A. The G3(MP2)//B3LYP Composite Method: A Robust Protocol
The G3(MP2)//B3LYP composite method has been successfully applied to determine the gas-phase standard molar enthalpies of formation for morpholine and its derivatives.[2] This approach balances computational cost with high accuracy.
Caption: Computational workflow for determining the enthalpy of formation using the G3(MP2)//B3LYP method.
Expert Rationale: A thorough conformational search is critical for flexible molecules like propane-diyl bismorpholines. The propane linker allows for multiple rotational isomers, and failing to identify the global minimum energy conformer can lead to significant errors in the calculated enthalpy of formation.[5]
B. Isodesmic Reactions: A Strategy for Error Cancellation
To further improve the accuracy of computational results, isodesmic reactions are employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach facilitates the cancellation of systematic errors in the quantum chemical calculations.
For a propane-diyl bismorpholine, a suitable isodesmic reaction could be:
By calculating the enthalpy of this reaction and using experimentally known enthalpies of formation for methane, morpholine, and propane, the enthalpy of formation for the target molecule can be accurately determined.[6][7][8]
III. Data Summary and Application in Drug Development
The acquired experimental and computational data should be systematically tabulated for easy comparison and interpretation.
Table 1: Thermochemical Data for Propane-Diyl Bismorpholine and Related Compounds
Note: Hypothetical data for the title compound is included for illustrative purposes. Actual values would be populated from the experimental and computational work outlined above.
Application to Drug Development
Polymorph Screening: Differences in the enthalpy of fusion, as determined by DSC, can be used to identify and characterize different polymorphic forms of a drug candidate. This is crucial as polymorphs can have different solubilities and bioavailabilities.
Stability and Shelf-Life Prediction: TGA data provides a direct measure of a compound's thermal stability, which is a key parameter in determining its shelf-life and storage conditions.
Receptor Binding Affinity: The Gibbs free energy of binding, which can be estimated from computationally derived enthalpies and entropies, is a critical indicator of a drug's potency. Understanding the energetic contributions of the bismorpholine moiety can guide lead optimization.
Process Safety: Thermochemical data, particularly on decomposition, is vital for assessing the safety of chemical processes during scale-up and manufacturing.
Conclusion: An Integrated Approach to Thermochemical Characterization
A comprehensive understanding of the thermochemical properties of propane-diyl bismorpholine compounds is indispensable for their successful development as therapeutic agents. By integrating high-quality experimental measurements with robust computational predictions, researchers can gain deep insights into the stability, reactivity, and potential efficacy of these molecules. The methodologies and workflows presented in this guide provide a self-validating framework to ensure the scientific rigor and trustworthiness of the generated data, ultimately accelerating the journey from discovery to clinical application.
References
Ribeiro da Silva, M. A. V., et al. (2017). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. The Journal of Physical Chemistry A, 121(3), 773-782. [Link]
Peloquin, A. J., et al. (2018). 1,3-Bis(4-bromophenyl)propane. IUCrData, 3, x180563. [Link]
National Center for Biotechnology Information (n.d.). 4,4'-(Propane-1,3-diyl)bismorpholine. PubChem. Retrieved from [Link]
Curtiss, L. A., et al. (2007). Recent Advances in Computational Thermochemistry and Challenges for the Future. Annual Review of Physical Chemistry, 58, 205-233. [Link]
Ruscic, B. (n.d.). Propane Enthalpy of Formation. Active Thermochemical Tables (ATcT). Argonne National Laboratory. Retrieved from [Link]
NIST (n.d.). Morpholine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Karton, A., & Martin, J. M. L. (2012). Ab Initio Computations and Active Thermochemical Tables Hand in Hand: Heats of Formation of Core Combustion Species. The Journal of Physical Chemistry A, 116(34), 8749-8760. [Link]
NIST (n.d.). Propane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Kolesov, V. P., & Pimenova, S. M. (2010). Corrections to standard state in combustion calorimetry: an update and a web-based tool. The Journal of Chemical Thermodynamics, 42(11), 1334-1341. [Link]
Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]
Park, J., et al. (2021). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Sustainable Chemistry & Engineering, 9(1), 246-256. [Link]
Singh, N., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
An In-Depth Technical Guide to the Dissociation Constants of 4,4'-(Propane-1,3-diyl)bismorpholine For Researchers, Scientists, and Drug Development Professionals The dissociation constants (pKa) of a molecule are fundame...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Dissociation Constants of 4,4'-(Propane-1,3-diyl)bismorpholine
For Researchers, Scientists, and Drug Development Professionals
The dissociation constants (pKa) of a molecule are fundamental physicochemical parameters that govern its behavior in solution, influencing properties such as solubility, lipophilicity, and receptor-binding affinity. For ionizable compounds, particularly those with multiple basic centers like 4,4'-(Propane-1,3-diyl)bismorpholine, a thorough understanding of their pKa values is of paramount importance in drug discovery and development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the dissociation constants of this dibasic compound. It delves into the structural factors influencing the basicity of the morpholine moieties and the propane linker. Detailed, field-proven methodologies for experimental pKa determination, with a primary focus on potentiometric titration, are presented alongside robust computational approaches for in silico prediction. This document is intended to serve as a technical resource for researchers, enabling them to make informed decisions in the design and execution of experiments and in the interpretation of ionization data.
Introduction: The Significance of Ionization in Drug Action
The ionization state of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The extent to which a molecule is protonated or deprotonated at a given pH dictates its ability to permeate biological membranes, interact with its target protein, and be cleared from the body. 4,4'-(Propane-1,3-diyl)bismorpholine, a diamine, possesses two basic nitrogen atoms within its morpholine rings, making its ionization behavior a key area of investigation for its potential applications in medicinal chemistry. The determination of its macroscopic and microscopic dissociation constants provides a quantitative measure of the basicity of each nitrogen center and the electrostatic interaction between them.
Theoretical Framework: Understanding the Dissociation of a Dibasic Compound
As a dibasic compound, 4,4'-(Propane-1,3-diyl)bismorpholine (B) undergoes a two-step protonation process in an acidic environment. The equilibria for these protonation steps can be represented as follows:
First Protonation: B + H₂O ⇌ BH⁺ + OH⁻ (governed by Kₐ₁)
Second Protonation: BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (governed by Kₐ₂)
The corresponding acid dissociation constants (pKa) are defined for the conjugate acids, BH⁺ and BH₂²⁺. It is conventional in pharmacology and medicinal chemistry to refer to the pKa of the conjugate acid when discussing the basicity of an amine. A higher pKa value indicates a stronger base.
The proximity of the two morpholine rings, separated by a flexible propane-1,3-diyl linker, suggests that the protonation of one nitrogen atom will influence the basicity of the second. This electrostatic effect generally results in the second pKa value being lower than the first.
Structural Influences on Basicity
The basicity of the nitrogen atoms in 4,4'-(Propane-1,3-diyl)bismorpholine is influenced by several structural factors:
Inductive Effects: The electron-withdrawing effect of the oxygen atom in the morpholine ring slightly reduces the basicity of the nitrogen compared to a simple aliphatic amine.
Steric Effects: The cyclic nature of the morpholine ring and the presence of the propane linker can affect the solvation of the protonated and unprotonated forms, thereby influencing basicity.
Electrostatic Interactions: The positive charge introduced upon the first protonation will repel the approach of a second proton, making the second protonation less favorable. The length and conformation of the propane linker will modulate the magnitude of this effect.
Experimental Determination of Dissociation Constants
The most common and reliable method for determining the pKa of ionizable compounds is potentiometric titration. Spectrophotometric methods can also be employed if the different ionization states of the molecule exhibit distinct UV-Vis absorption spectra.
Potentiometric Titration: A Gold Standard Methodology
Potentiometric titration involves the gradual addition of a standardized acid solution to a solution of the basic compound and monitoring the resulting change in pH. The titration of a dibasic compound like 4,4'-(Propane-1,3-diyl)bismorpholine with a strong acid will produce a titration curve with two inflection points, corresponding to the two equivalence points where the moles of acid added are equal to the moles of the first and second protonated species, respectively.
A robust protocol for the potentiometric titration of 4,4'-(Propane-1,3-diyl)bismorpholine is detailed below. This protocol is designed to be self-validating by incorporating rigorous calibration and control measures.
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if necessary)
Potassium Chloride (KCl) for maintaining constant ionic strength
High-purity water (deionized and degassed)
Calibrated pH meter with a combination glass electrode
Automatic titrator or a precision burette
Magnetic stirrer and stir bar
Thermostatically controlled water bath or jacketed titration vessel
Step-by-Step Procedure:
Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).
Sample Preparation: Accurately weigh a known amount of 4,4'-(Propane-1,3-diyl)bismorpholine to prepare a solution of known concentration (e.g., 1 mM).
Titration Setup:
Place a known volume (e.g., 50 mL) of the sample solution into the titration vessel.
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
Immerse the calibrated pH electrode and the tip of the burette into the solution.
Gently stir the solution throughout the titration.
If necessary, purge the solution with an inert gas like nitrogen to prevent interference from dissolved carbon dioxide.
Titration:
Add the standardized HCl solution in small, precise increments.
Record the pH value after each addition, allowing the reading to stabilize.
Continue the titration well past the second equivalence point.
Data Analysis:
Plot the pH versus the volume of titrant added.
Determine the two equivalence points (Vₑ₁ and Vₑ₂) from the inflection points of the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.
The pKₐ values can be determined from the half-equivalence points:
pKₐ₁ is the pH at ½ Vₑ₁
pKₐ₂ is the pH at (Vₑ₁ + Vₑ₂)/2
Constant Ionic Strength: Maintaining a constant ionic strength with an inert salt like KCl minimizes changes in activity coefficients during the titration, ensuring that the measured pH changes are solely due to the protonation of the analyte.
Temperature Control: Dissociation constants are temperature-dependent. Conducting the titration at a constant and reported temperature is crucial for data reproducibility and comparability.
Inert Atmosphere: Purging with nitrogen is important, especially when titrating bases, as dissolved CO₂ can form carbonic acid and interfere with the accurate determination of the equivalence points.
Spectrophotometric Determination
If the protonated and unprotonated forms of 4,4'-(Propane-1,3-diyl)bismorpholine have different molar absorptivities at a specific wavelength, spectrophotometry can be used to determine the pKa values. This method involves preparing a series of solutions of the compound in buffers of known pH and measuring their absorbance. The pKa can then be determined by plotting the absorbance versus pH.
Computational Prediction of Dissociation Constants
In the absence of experimental data, or as a complementary approach, computational methods can provide valuable estimates of pKa values. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting the ionization constants of molecules in solution.
DFT-Based pKa Prediction Workflow
The prediction of pKa values using DFT typically involves a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity.
Workflow Steps:
Geometry Optimization: The 3D structures of the neutral (B), singly protonated (BH⁺), and doubly protonated (BH₂²⁺) forms of 4,4'-(Propane-1,3-diyl)bismorpholine are optimized in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).
Free Energy Calculation: The Gibbs free energies of the optimized structures are calculated.
pKa Calculation: The pKa is then calculated using the following equation:
pKa = (G(B) - G(BH⁺)) / (2.303 * RT) + C
where G(B) and G(BH⁺) are the Gibbs free energies of the base and its conjugate acid in solution, R is the gas constant, T is the temperature, and C is a constant that includes the free energy of the proton in solution.
The accuracy of DFT-based pKa predictions can be improved by using higher-level basis sets and by including explicit solvent molecules in the calculations.
Expected Dissociation Constants and Comparative Analysis
Compound
Structure
pKa
Morpholine
C₄H₉NO
8.33 - 8.51
1,3-Diaminopropane
C₃H₁₀N₂
pKₐ₁: 10.6, pKₐ₂: 8.5
Table 1: Experimental pKa values of related compounds.
The pKa of morpholine is around 8.4. For 4,4'-(Propane-1,3-diyl)bismorpholine, the first pKa (pKₐ₁) is expected to be slightly higher than that of morpholine due to the positive inductive effect of the alkyl chain. The second pKa (pKₐ₂) will be lower due to the electrostatic repulsion from the first protonated morpholine ring. The magnitude of the difference between pKₐ₁ and pKₐ₂ will depend on the distance and orientation of the two nitrogen atoms, which is influenced by the conformational flexibility of the propane linker.
Conclusion
The dissociation constants of 4,4'-(Propane-1,3-diyl)bismorpholine are critical parameters for understanding its behavior in biological systems and for its potential development as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical underpinnings of its ionization and has detailed robust experimental and computational methodologies for the determination of its pKa values. While direct experimental data is elusive in the current literature, the presented protocols and theoretical considerations offer a solid framework for researchers to either determine these values experimentally or to compute them with a reasonable degree of accuracy. A thorough characterization of the ionization profile of this interesting diamine will undoubtedly pave the way for its further exploration in the fields of medicinal chemistry and drug development.
Visualizations
Caption: Stepwise protonation of 4,4'-(Propane-1,3-diyl)bismorpholine.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for computational pKa prediction using DFT.
References
van der Water, B. E., & Schoonen, W. G. E. J. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]
National Center for Biotechnology Information. (n.d.). 4,4'-(Propane-1,3-diyl)bismorpholine. In PubChem. Retrieved from [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Gomez, A. M., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1337-1351. [Link]
Defense Technical Information Center. (1969). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Morpholine. In PubChem. Retrieved from [Link]
Pola, M., & Stasyuk, A. J. (2018). Simple Method for the Estimation of pKa of Amines. Journal of Chemical Information and Modeling, 58(9), 1846-1854. [Link]
El-Gamal, M., & Naguib, I. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
Zheng, J., et al. (2021). IUPAC/Dissociation-Constants. GitHub. [Link]
Ho, J. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 124(51), 10736-10748. [Link]
Pharma Tutor. (2023). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
Ishida, T., & Hirata, F. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. [Link]
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
Szakács, Z., et al. (2013). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 83, 283-290. [Link]
Chen, Y., & Chen, Y. (2020). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A, 124(35), 7136-7146. [Link]
SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
Hossain, M. A., et al. (2016). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 61(6), 2015-2023. [Link]
FooDB. (n.d.). Showing Compound propane-1,3-diamine (FDB031131). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide). In PubChem. Retrieved from [Link]
University of Wisconsin-Madison Chemistry Department. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]
FooDB. (n.d.). Showing Compound Morpholine (FDB008207). Retrieved from [Link]
YouTube. (2023). Calculating pKa with Density Functional Theory. Retrieved from [Link]
Brito, J. A., et al. (2011). Propane-1,3-diaminium bis(pyridine-4-carboxylate) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2423. [Link]
Exploratory
A Technical Guide to the Spectroscopic Characterization of 1,3-Dimorpholinopropane
For Researchers, Scientists, and Drug Development Professionals Foreword The Molecular Architectonics of 1,3-Dimorpholinopropane 1,3-Dimorpholinopropane, also known as 1,3-bis(morpholino)propane, possesses a symmetrical...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The Molecular Architectonics of 1,3-Dimorpholinopropane
1,3-Dimorpholinopropane, also known as 1,3-bis(morpholino)propane, possesses a symmetrical structure featuring two morpholine rings linked by a central three-carbon propyl chain. This unique arrangement of tertiary amine and ether functionalities imparts specific chemical properties that are reflected in its spectroscopic signatures. Understanding this structure is the foundational step in interpreting its NMR and IR spectra.
Molecular Structure of 1,3-Dimorpholinopropane
Caption: Molecular structure of 1,3-dimorpholinopropane with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective (¹H NMR)
Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. For 1,3-dimorpholinopropane, the symmetry of the molecule simplifies the spectrum, leading to a set of distinct, interpretable signals.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in 1,3-dimorpholinopropane. These predictions are based on established substituent effects and chemical shift correlations.
Protons (Atom Numbers)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-2, H-6, H-2', H-6'
~ 3.70
Triplet (t)
8H
Protons on carbons adjacent to the oxygen atom in the morpholine rings. They are deshielded by the electronegative oxygen.
H-3, H-5, H-3', H-5'
~ 2.45
Triplet (t)
8H
Protons on carbons adjacent to the nitrogen atom in the morpholine rings. They are deshielded by the nitrogen.
H-7, H-9
~ 2.35
Triplet (t)
4H
Protons on the terminal carbons of the propyl chain, adjacent to the nitrogen atoms.
H-8
~ 1.70
Quintet (quin)
2H
Protons on the central carbon of the propyl chain, showing coupling to the adjacent methylene protons.
Causality in Proton Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment surrounding each proton. The protons on the carbons adjacent to the highly electronegative oxygen atoms (H-2, H-6, H-2', H-6') are expected to be the most deshielded, thus appearing at the highest chemical shift. Conversely, the protons on the central carbon of the propyl chain (H-8) are the most shielded and will resonate at the lowest chemical shift. The protons adjacent to the nitrogen atoms fall at intermediate chemical shifts.
Experimental Protocol for ¹H NMR Acquisition
A robust ¹H NMR spectrum can be obtained using the following generalized protocol:
Sample Preparation: Dissolve approximately 5-10 mg of 1,3-dimorpholinopropane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion and resolution.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 2-4 seconds.
Spectral Width (sw): A range of 0-12 ppm is generally adequate for most organic molecules.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum manually or automatically.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).
Integrate the signals to determine the relative number of protons.
¹H NMR Workflow
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
A Deeper Look: Carbon-13 NMR Spectroscopy (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR but offer a wider chemical shift range, typically resulting in a spectrum with one peak per unique carbon atom.
Predicted ¹³C NMR Spectral Data
The symmetrical nature of 1,3-dimorpholinopropane results in only four distinct carbon signals in its proton-decoupled ¹³C NMR spectrum.
Carbon (Atom Numbers)
Predicted Chemical Shift (δ, ppm)
Rationale
C-2, C-6, C-2', C-6'
~ 67.0
Carbons adjacent to the oxygen atom are significantly deshielded. This is a characteristic chemical shift for carbons in an ether-like environment within a saturated heterocycle.
C-3, C-5, C-3', C-5'
~ 54.0
Carbons adjacent to the nitrogen atom. The electronegativity of nitrogen causes a downfield shift.
C-7, C-9
~ 58.0
Terminal carbons of the propyl chain, directly attached to nitrogen, resulting in a downfield shift.
C-8
~ 27.0
The central carbon of the propyl chain, being further from the electronegative heteroatoms, is the most shielded and appears at the highest field (lowest ppm).
Rationale Behind Carbon Chemical Shifts
The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. In 1,3-dimorpholinopropane, all carbons are sp³ hybridized. The large downfield shifts of the carbons in the morpholine rings are due to the deshielding effects of the adjacent oxygen and nitrogen atoms.
Experimental Protocol for ¹³C NMR Acquisition
The acquisition of a ¹³C NMR spectrum requires consideration of its lower sensitivity:
Sample Preparation: A more concentrated sample is often required compared to ¹H NMR. Use 20-50 mg of the compound in ~0.6 mL of a deuterated solvent.
Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C, corresponding to 400 MHz for ¹H) is advantageous.
Acquisition Parameters:
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to produce a spectrum with singlets for each carbon.
Number of Scans: A significantly larger number of scans (e.g., 256 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): A longer relaxation delay (5-10 seconds) may be needed for quantitative analysis, although shorter delays are often used for routine characterization.
Spectral Width (sw): A range of 0-220 ppm is standard for most organic compounds.
Data Processing: The processing steps are similar to those for ¹H NMR, with the chemical shift typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectrum of 1,3-dimorpholinopropane is expected to be dominated by absorptions from C-H, C-N, and C-O bonds.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Intensity
2950-2800
C-H stretch
Aliphatic (CH₂)
Strong
1465-1440
C-H bend (scissoring)
CH₂
Medium
1280-1180
C-N stretch
Tertiary Amine
Medium-Strong
1140-1070
C-O-C stretch
Ether
Strong
Interpreting the Vibrational Data
The most prominent features in the predicted IR spectrum of 1,3-dimorpholinopropane are the strong C-H stretching vibrations just below 3000 cm⁻¹ and the strong C-O-C stretching band of the ether linkages in the morpholine rings. The C-N stretching vibrations of the tertiary amines are also expected to be clearly visible. The region below 1500 cm⁻¹ is the "fingerprint region," containing a complex pattern of bending and skeletal vibrations that are unique to the molecule.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.
Sample Preparation: Place a small drop of liquid 1,3-dimorpholinopropane or a small amount of the solid onto the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition:
Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Spectral Range: A typical range is 4000 to 400 cm⁻¹.
Data Processing: The software automatically performs the Fourier transform and subtracts the background spectrum to yield the final IR spectrum.
Spectroscopic Data Correlation
Caption: Interrelation of spectroscopic data for structural elucidation.
Synthesis and Conclusion
The spectroscopic data, whether experimentally determined or predicted, provides a powerful toolkit for the structural verification of 1,3-dimorpholinopropane. The ¹H and ¹³C NMR spectra reveal the symmetry and connectivity of the molecule, while the IR spectrum confirms the presence of the key functional groups. For professionals in drug development and scientific research, a thorough understanding of these spectroscopic techniques is not merely a procedural requirement but a fundamental aspect of ensuring the identity, purity, and quality of the chemical entities they work with. This guide serves as a foundational resource for interpreting the spectroscopic features of 1,3-dimorpholinopropane and as a template for the characterization of other novel molecules.
References
Due to the absence of a dedicated publication with the complete experimental spectral data for 1,3-dimorpholinopropane, this section provides references to general but authoritative sources on spectroscopic techniques.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
Foundational
Solubility of 4,4'-(Propane-1,3-diyl)bismorpholine in organic solvents
An In-Depth Technical Guide to the Solubility of 4,4'-(Propane-1,3-diyl)bismorpholine in Organic Solvents Foreword: Navigating the Data Landscape In the realm of drug development and chemical synthesis, a comprehensive u...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4,4'-(Propane-1,3-diyl)bismorpholine in Organic Solvents
Foreword: Navigating the Data Landscape
In the realm of drug development and chemical synthesis, a comprehensive understanding of a compound's solubility is a cornerstone of process design, formulation, and biological screening. This guide focuses on 4,4'-(Propane-1,3-diyl)bismorpholine, a symmetrical diamine with significant potential as a building block and functional intermediate. While extensive, publicly available quantitative solubility data for this specific molecule is limited, this document serves as a robust framework for the research scientist. It moves beyond a simple recitation of data, providing the foundational principles, predictive logic, and detailed experimental protocols necessary to determine and leverage the solubility characteristics of this compound in any laboratory setting.
Molecular Architecture and Predicted Solubility Profile
The solubility behavior of a molecule is fundamentally dictated by its structure. A rigorous analysis of 4,4'-(Propane-1,3-diyl)bismorpholine (MW: 214.31 g/mol , Formula: C₁₁H₂₂N₂O₂) reveals a molecule of dual character, a key insight for predicting its interactions with various solvents.[1]
Polar Moieties: The molecule features two morpholine rings. The oxygen and tertiary nitrogen atoms within these rings are electronegative, creating polar regions. They can act as hydrogen bond acceptors, suggesting an affinity for polar solvents.
Nonpolar Backbone: Connecting these polar head groups is a C₃ alkyl chain (propane-1,3-diyl). This linker is nonpolar and hydrophobic, contributing to potential solubility in less polar organic solvents.
Basic Centers: The two tertiary nitrogen atoms are basic. This is a critical feature, as it implies that the molecule's solubility will be highly dependent on pH. In acidic conditions, these nitrogens will be protonated, forming a dicationic salt that is expected to be highly soluble in polar protic solvents like water.
Based on this structure, we can formulate a set of solubility predictions:
High Solubility Predicted in: Polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane) which can interact favorably with the entire molecular structure.
Moderate to Good Solubility Predicted in: Polar protic solvents with shorter alkyl chains (e.g., Methanol, Ethanol). Solubility may decrease as the solvent's alkyl chain length increases.
Low to Negligible Solubility Predicted in: Nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane), where the polar morpholine groups would be energetically disfavored.
pH-Dependent Aqueous Solubility: While likely having low solubility in neutral water, it is expected to be highly soluble in dilute aqueous acid solutions (e.g., 5% HCl) due to salt formation.[2]
Caption: Workflow for solubility determination.
Summary of Expected Solubility Data
While experimental data must be generated, the following table is presented as a template for organizing results. The "Predicted" column is based on the structural analysis in Section 1.0 and serves as a hypothesis to be validated by the experimental protocols.
Solvent Class
Solvent Name
Predicted Solubility
Experimental Classification (S, PS, I)
Quantitative Solubility at 25°C (mg/mL)
Aqueous
Water (pH ~7)
Low
5% HCl (aq)
High
5% NaOH (aq)
Low
Polar Protic
Methanol
Good
Ethanol
Moderate
Polar Aprotic
DMSO
High
Acetone
Good
Chlorinated
Dichloromethane
High
Aromatic
Toluene
Moderate
Nonpolar
Hexane
Insoluble
Safety and Handling
As a prudent laboratory practice, 4,4'-(Propane-1,3-diyl)bismorpholine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Although a specific safety data sheet (SDS) for this exact compound is not widely available, related difunctional amines and propanediol derivatives suggest that skin and eye irritation are potential hazards. [3][4]Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
4,4'-(Propane-1,3-diyl)bismorpholine presents a solubility profile governed by its combination of polar, basic morpholine groups and a nonpolar alkyl linker. This duality makes it a versatile compound, with predicted solubility across a range of polar organic solvents and exceptionally high solubility in acidic aqueous media. The provided experimental workflows offer a self-validating system for researchers to generate the precise, quantitative data needed for any application, from reaction optimization to the development of advanced formulations. This guide provides the necessary framework to confidently explore and utilize the properties of this valuable chemical entity.
References
PubChem. 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine. National Center for Biotechnology Information. [Link]
LookChem. Cas 1854-23-5, 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine. [Link]
PubChem. 4,4'-(Propane-1,3-diyl)bismorpholine. National Center for Biotechnology Information. [Link]
Global Substance Registration System. 4,4'-(1,3-PROPANEDIYL)BIS(MORPHOLINE). [Link]
University of Toronto. Solubility of Organic Compounds. [Link]
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–819. [Link]
Carl ROTH. Safety Data Sheet: 1,3-Propanediol. [Link]
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
CUNY. Experiment 1: Determination of Solubility Class. [Link]
Martinez Costa, B. S. (2022). A physicochemical look at the solubility of propane in W-formyl morpholine and sulfolane. Revista ion, 35(2), 7-18. [Link]
Thomsen, E. S., & Gjaldbæk, J. C. (1963). The Solubility of Propane in Non-polar Solvents. Acta Chemica Scandinavica, 17, 134-138. [Link]
National Center for Biotechnology Information. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]
ResearchGate. Solubility of propane in N‐formyl morpholine. [Link]
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
Kennesaw State University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
Chemistry Steps. Solubility of Organic Compounds. [Link]
Pramocaine Impurity 1: A Comprehensive Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Pramocaine Active Pharmaceutical Ingredients Pramocaine (also known as pramoxi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pramocaine Active Pharmaceutical Ingredients
Pramocaine (also known as pramoxine) is a widely utilized topical anesthetic and antipruritic agent, valued for its efficacy in alleviating pain and itching from a variety of dermatological conditions.[1] Structurally distinct from many other local anesthetics, pramocaine is a morpholine derivative, which contributes to its favorable safety profile and reduced risk of cross-sensitization.[2] The manufacturing of any Active Pharmaceutical Ingredient (API), including pramocaine hydrochloride, is a multi-step process where the potential for the introduction or formation of impurities is a critical consideration. Regulatory bodies worldwide, guided by organizations such as the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.
This technical guide provides a detailed examination of a key process-related impurity in pramocaine synthesis, Pramocaine Impurity 1. We will delve into its chemical structure, molecular formula, and origin within the synthetic pathway. Furthermore, this guide will present a comprehensive overview of the analytical methodologies for its detection and quantification, its potential toxicological impact, and the rationale behind its control in pharmaceutical-grade pramocaine.
Unveiling Pramocaine Impurity 1: Structure and Identity
Pramocaine Impurity 1 has been identified as 4-butoxyphenol .
Chemical Structure:
Table 1: Chemical Identity of Pramocaine Impurity 1
The Genesis of an Impurity: 4-Butoxyphenol in the Synthesis of Pramocaine
Understanding the synthetic route of the API is paramount to comprehending the origin of process-related impurities. 4-Butoxyphenol is not a degradation product but rather a key intermediate in the synthesis of pramocaine. Its presence in the final API is typically due to an incomplete reaction in the subsequent synthetic step.
The common synthesis of pramocaine can be conceptualized in two primary stages:
Formation of the Ether Linkage: The synthesis often begins with hydroquinone, which undergoes an etherification reaction with a butyl-containing reagent, such as 1-bromobutane, to yield 4-butoxyphenol.[4] This reaction must be carefully controlled to favor mono-alkylation and minimize the formation of 1,4-dibutoxybenzene.
Coupling with the Morpholine Moiety: The intermediate, 4-butoxyphenol, is then reacted with a suitable morpholine-containing side chain, such as 4-(3-chloropropyl)morpholine, to form the final pramocaine molecule.[5]
Caption: Synthetic pathway of Pramocaine highlighting the formation of 4-butoxyphenol as a key intermediate.
The presence of 4-butoxyphenol as an impurity in the final pramocaine API is a direct consequence of an incomplete reaction in the second stage. Effective purification methods are therefore essential to reduce its concentration to acceptable levels.
Analytical Control and Quantification of 4-Butoxyphenol
The robust control of impurities requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of pramocaine and its related substances, including 4-butoxyphenol.
A validated reversed-phase HPLC (RP-HPLC) method can effectively separate 4-butoxyphenol from the pramocaine API and other potential impurities. A comparative study of different chromatographic approaches demonstrated the successful separation of hydrocortisone acetate and pramoxine hydrochloride in the presence of their impurities, including 4-butoxyphenol.[6]
Table 2: Illustrative RP-HPLC Method Parameters for Impurity Profiling
Parameter
Condition
Column
Inertsil ODS 3-C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase
50 mM phosphate buffer (pH 5.0) : acetonitrile (50:50, v/v)
Detection
UV at an appropriate wavelength
Flow Rate
Typically 1.0 mL/min
Injection Volume
Typically 10-20 µL
Note: This is an exemplary method and specific parameters should be optimized and validated for the intended use.
Experimental Protocol: Preparation of Standard and Sample Solutions for HPLC Analysis
Standard Solution Preparation:
Accurately weigh a known amount of 4-butoxyphenol reference standard.
Dissolve in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration.
Perform serial dilutions to prepare working standard solutions at various concentration levels to establish linearity.
Sample Solution Preparation:
Accurately weigh a known amount of the pramocaine API sample.
Dissolve in the same diluent used for the standard solution to a final concentration that is expected to have a detectable level of the impurity.
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
System Suitability: Before sample analysis, the chromatographic system should be evaluated for its suitability. This includes parameters such as theoretical plates, tailing factor for the pramocaine and 4-butoxyphenol peaks, and the resolution between them.
Pharmacopeial Standards and Acceptance Criteria
While specific impurity monographs can vary, pharmacopeias such as the United States Pharmacopeia (USP) provide limits for total and individual impurities in APIs. A Certificate of Analysis for Pramoxine Hydrochloride USP, for instance, specifies limits for individual unknown impurities (e.g., ≤0.10%) and total impurities (e.g., ≤0.60%).[2] Although "Pramocaine Impurity 1" may not be explicitly named in the general monograph, as a known process-related impurity, its control is essential to meet these standards.
Toxicological Assessment and Impact on Patient Safety
The toxicological profile of any impurity is a critical factor in establishing acceptable limits in the final drug product. Based on available safety data, 4-butoxyphenol is classified as harmful if swallowed and can cause skin and eye irritation.[3][7]
Table 3: Summary of Toxicological Hazards of 4-Butoxyphenol
Given that pramocaine is a topical medication, the potential for skin irritation from 4-butoxyphenol is a relevant consideration. Therefore, controlling the level of this impurity is crucial to minimize the risk of adverse local reactions and ensure the overall safety of the drug product.
Conclusion
Pramocaine Impurity 1, identified as 4-butoxyphenol, is a critical process-related impurity that originates as an intermediate in the synthesis of pramocaine. Its effective control is a testament to a well-understood and robust manufacturing process. Through the implementation of validated analytical methods, such as RP-HPLC, manufacturers can ensure that the levels of 4-butoxyphenol in the final API are well below the established safety thresholds. This comprehensive understanding and control are fundamental to providing a safe and effective medication for patients.
References
U.S. Food and Drug Administration. (2017). What is the name of the nominated ingredient? Pramoxine HCl Is the ingredient an active ingredient that meets the definition of. Regulations.gov. [Link]
PubChem. (n.d.). Pramoxine Hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]
PubChem. (n.d.). Pramocaine. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]
ResearchGate. (2018). Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. [Link]
Google Patents. (n.d.). CN106187715A - A kind of synthetic method of 4 butoxy phenol.
Pharmaffiliates. (n.d.). Pramoxine Hydrochloride-impurities. Retrieved January 24, 2024, from [Link]
Kucukoglu, K., et al. (2010). Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic and Anticholinergic Agents. Asian Journal of Chemistry, 22(5), 3403-3410.
ResearchGate. (n.d.). Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC. [Link]
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ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis.
PubChem. (n.d.). 4-Butoxyphenol. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]
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CP Lab Safety. (n.d.). 4-Butoxyphenol, 500g, Each. Retrieved January 24, 2024, from [Link]
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The Energetic Landscape of Drug Discovery: An In-depth Technical Guide to the Enthalpy of Formation for Solid-State Organic Nitrogen Compounds
Abstract The enthalpy of formation (ΔHf°) is a cornerstone of thermodynamic analysis, providing a critical measure of the chemical stability of a compound. For solid-state organic nitrogen compounds, which form the backb...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The enthalpy of formation (ΔHf°) is a cornerstone of thermodynamic analysis, providing a critical measure of the chemical stability of a compound. For solid-state organic nitrogen compounds, which form the backbone of a vast array of pharmaceuticals, understanding their energetic landscape is paramount for predicting stability, polymorphism, and manufacturability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for determining the enthalpy of formation of these crucial molecules. We will explore both experimental and computational methodologies, emphasizing the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity. This guide is designed to bridge the gap between theoretical understanding and practical application, empowering scientists to make informed decisions in the complex world of drug development.
The Significance of Solid-State Enthalpy of Formation in Pharmaceutical Development
The journey of a drug molecule from discovery to a marketable product is fraught with challenges, many of which are rooted in its solid-state properties. The enthalpy of formation of a crystalline organic nitrogen compound is a fundamental thermodynamic parameter that directly influences several critical aspects of drug development:
Polymorph Stability: Many organic molecules can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties such as solubility, dissolution rate, and bioavailability. The relative stability of these polymorphs is governed by their Gibbs free energy, to which the enthalpy of formation is a major contributor. A thorough understanding of the energetic hierarchy of polymorphs is essential to select the most stable and effective form for development, preventing costly late-stage failures due to unexpected polymorphic transformations.
Salt Selection and Cocrystal Design: The formation of salts and cocrystals is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The feasibility and stability of these multi-component systems are dictated by the thermodynamics of their formation, with the enthalpy of formation of the individual components and the resulting crystal lattice playing a pivotal role.
Chemical Hazard Assessment: Many nitrogen-containing functional groups, such as nitro, azide, and nitrate esters, are energetic in nature. An accurate determination of the enthalpy of formation is a key input for calculating the heat of decomposition and other safety-related parameters, enabling a robust assessment of the potential explosive or pyrophoric hazards associated with a compound.
Process Chemistry and Scale-Up: The enthalpy of reaction for the synthesis of a drug substance is directly calculated from the enthalpies of formation of reactants and products. This information is critical for designing safe and efficient manufacturing processes, particularly during scale-up where heat management becomes a significant concern.
Experimental Determination of Solid-State Enthalpy of Formation
The direct experimental determination of the standard enthalpy of formation of a solid-state organic nitrogen compound is typically achieved through a combination of techniques that measure the enthalpy of combustion and the enthalpy of sublimation.
Combustion Calorimetry: The Gold Standard for Enthalpy of Combustion
Oxygen bomb calorimetry is the most accurate experimental method for determining the enthalpy of combustion (ΔHc°) of solid organic compounds. The principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.
The choice of an isoperibol or adiabatic calorimeter depends on the desired level of accuracy and the experimental setup. Isoperibol calorimeters, where the jacket temperature is kept constant, are more common, but require careful corrections for heat exchange with the surroundings. Adiabatic calorimeters, where the jacket temperature is continuously adjusted to match the calorimeter temperature, minimize this heat exchange but are more complex to operate.
A robust combustion calorimetry experiment is a self-validating system built on meticulous calibration and the application of necessary corrections.
Calibration: The energy equivalent of the calorimeter (ε_cal_) must be precisely determined by combusting a certified standard reference material with a well-known enthalpy of combustion, most commonly benzoic acid.[1] This calibration factor accounts for the heat capacity of the bomb, the water, and all other components of the calorimeter.
Correction for Nitric Acid Formation: A critical consideration for nitrogen-containing compounds is the formation of nitric acid (HNO₃) during combustion.[2][3] The combustion of organic nitrogen in the presence of high-pressure oxygen and trace amounts of water inevitably leads to the formation of aqueous nitric acid, an exothermic process that contributes to the measured heat release. This contribution must be quantified and subtracted from the total heat to obtain the true enthalpy of combustion of the compound. The amount of nitric acid formed is determined by titrating the bomb washings with a standard base solution.[1] The correction is typically around 59 kJ/mol of HNO₃ formed.[1]
Other Corrections: Additional corrections, known as Washburn corrections, are applied to correct the experimental data to standard state conditions (1 bar pressure and 298.15 K). These include corrections for the heat of ignition, the combustion of the fuse wire, and the formation of other acidic byproducts if elements like sulfur are present.[3][4]
Sample Preparation:
Accurately weigh approximately 1 gram of the crystalline organic nitrogen compound.
Press the sample into a pellet using a pellet press. This ensures complete and uniform combustion.
Place the pellet in a tared crucible (typically platinum or quartz).
Bomb Assembly:
Attach a known length of fuse wire (e.g., platinum or nickel-chromium) to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.
Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to ensure that any nitric acid formed is in the aqueous state.
Seal the bomb and purge it with a small amount of oxygen to remove atmospheric nitrogen.
Pressurize the bomb with high-purity oxygen to approximately 30 atm.
Calorimetric Measurement:
Place the bomb in the calorimeter bucket containing a precisely known mass of water.
Allow the system to reach thermal equilibrium while stirring the water.
Record the initial temperature for a period of time to establish a baseline.
Ignite the sample by passing an electric current through the fuse wire.
Record the temperature rise until a maximum is reached and the temperature begins to cool.
Continue recording the temperature during the cooling period to determine the heat exchange correction.
Post-Combustion Analysis:
Carefully release the pressure from the bomb.
Open the bomb and inspect for any signs of incomplete combustion (e.g., soot).
Wash the interior of the bomb with distilled water and collect the washings.
Titrate the bomb washings with a standard solution of sodium carbonate or sodium hydroxide to determine the amount of nitric acid formed.[2]
Data Analysis:
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
Calculate the total heat released using the energy equivalent of the calorimeter.
Subtract the heat contributions from the ignition wire combustion and nitric acid formation.
Calculate the standard enthalpy of combustion per mole of the sample.
The Bridge to the Solid State: Enthalpy of Sublimation
The enthalpy of combustion provides the enthalpy change for the reaction of the solid compound to gaseous products. To determine the standard enthalpy of formation of the solid (ΔH_f,solid_°), we need to relate it to the gas-phase enthalpy of formation (ΔH_f,gas_°), which can be more readily calculated or estimated. This relationship is established through the enthalpy of sublimation (ΔH_sub_°), the enthalpy change for the phase transition from solid to gas.
The relationship is defined by the following thermodynamic cycle:
Caption: Thermodynamic cycle relating solid, gas, and elemental states.
From this cycle, we can derive the fundamental equation:
ΔH_f,solid_° = ΔH_f,gas_° - ΔH_sub_°
Several methods can be employed to measure the enthalpy of sublimation, each with its own advantages and limitations.
Knudsen Effusion: This technique measures the rate of mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure can be determined from the effusion rate, and the enthalpy of sublimation is then calculated using the Clausius-Clapeyron equation.
Thermogravimetric Analysis (TGA): Isothermal TGA can be used to measure the rate of mass loss due to sublimation at different temperatures.[5] The sublimation enthalpy can then be derived from the temperature dependence of the sublimation rate.
Differential Scanning Calorimetry (DSC): While primarily used for measuring enthalpies of fusion and other phase transitions, DSC can be adapted to measure sublimation enthalpy under specific conditions, often by using a controlled atmosphere and specialized sample pans.
Instrument Setup:
Ensure the TGA is calibrated for both temperature and mass.
Use a high-purity inert purge gas (e.g., nitrogen or argon) at a constant flow rate.
Sample Preparation:
Place a small, accurately weighed amount of the crystalline sample (typically 5-10 mg) in an open TGA pan.
Isothermal Measurements:
Heat the sample to a desired isothermal temperature below its melting point.
Hold the sample at this temperature and record the mass loss over time. The rate of mass loss should be linear.
Repeat this measurement at several different isothermal temperatures.
Data Analysis:
Determine the rate of mass loss ( dm/dt ) from the slope of the mass vs. time plot for each isothermal temperature.
Plot ln(rate of mass loss) versus 1/T (where T is the absolute temperature).
The slope of this plot is proportional to -ΔH_sub_°/R (where R is the gas constant), from which the enthalpy of sublimation can be calculated.
Computational Approaches to Solid-State Enthalpy of Formation
In recent years, computational chemistry has emerged as a powerful tool for predicting the thermochemical properties of molecules, often with an accuracy that rivals or even exceeds experimental methods, especially for complex or hazardous materials. The computational determination of the solid-state enthalpy of formation follows a similar logic to the experimental approach, involving the calculation of both the gas-phase enthalpy of formation and the energy of the crystal lattice.
Calculating the Gas-Phase Enthalpy of Formation
A variety of quantum mechanical methods can be used to calculate the gas-phase enthalpy of formation. The general approach involves calculating the total electronic energy of the molecule and then applying thermochemical corrections.
Ab Initio Methods: High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), can provide very accurate results but are computationally expensive and generally limited to smaller molecules.
Density Functional Theory (DFT): DFT methods offer a good balance of accuracy and computational cost and are widely used for larger molecules.[6][7] A variety of functionals are available, and the choice of functional and basis set should be carefully validated for the class of compounds being studied.
Composite Methods: Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods combine calculations at different levels of theory and basis sets with empirical corrections to achieve high accuracy.[8]
Group Increment Methods: Benson's group increment theory is a semi-empirical method that estimates the enthalpy of formation by summing the contributions of individual chemical groups within the molecule.[9][10] This method is very fast but its accuracy depends on the availability of reliable group values for the specific functionalities present in the molecule.[5][11][12][13]
Caption: Computational workflow for gas-phase enthalpy of formation.
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed at the optimized geometry using a higher level of theory or a larger basis set.
Thermochemical Analysis: The total electronic energy, ZPVE, and thermal corrections are combined with empirical atomic enthalpy values to calculate the gas-phase enthalpy of formation at 298.15 K.
Calculating the Lattice Energy
The lattice energy (E_latt_) is the energy released when one mole of a substance in its gaseous state forms a crystalline solid. It is the theoretical equivalent of the negative of the sublimation enthalpy at 0 K. For practical purposes at 298.15 K, a correction term (often approximated as 2RT) is needed to relate lattice energy to sublimation enthalpy.
ΔH_sub_° ≈ -E_latt_ + 2RT
Periodic DFT calculations are the state-of-the-art for calculating the lattice energy of molecular crystals.[14] These calculations take into account the periodic nature of the crystal lattice.
Obtain Crystal Structure: The starting point is the crystal structure of the compound, which can be obtained from experimental X-ray diffraction data or through crystal structure prediction methods.
Periodic DFT Calculation: A DFT calculation is performed on the unit cell of the crystal, taking into account the periodic boundary conditions. This yields the total energy of the crystal (E_crystal_).
Gas-Phase Monomer Calculation: A separate DFT calculation is performed on a single molecule of the compound in the gas phase to obtain its total energy (E_monomer_).
Lattice Energy Calculation: The lattice energy is then calculated as the difference between the energy of the crystal and the energy of the constituent molecules in the gas phase, normalized by the number of molecules in the unit cell (Z):
E_latt_ = (E_crystal_ / Z) - E_monomer_
Data Presentation and Interpretation
To facilitate the comparison and interpretation of results, quantitative data should be summarized in a clear and structured format.
Table 1: Comparison of Experimental and Computational Methods for the Enthalpy of Formation of a Hypothetical Drug Candidate (C₁₀H₁₂N₂O₂)
Method
ΔH_c,solid_° (kJ/mol)
ΔH_sub_° (kJ/mol)
ΔH_f,gas_° (kJ/mol)
ΔH_f,solid_° (kJ/mol)
Experimental
Combustion Calorimetry
-5250.0 ± 2.5
Isothermal TGA
120.5 ± 1.0
Derived Experimental
-150.3
-270.8
Computational
G4 Theory (Gas Phase)
-152.1
DFT (Lattice Energy)
118.9
Derived Computational
-271.0
Benson Group Additivity
-145.8
Conclusion: An Integrated Approach for Accurate Energetic Profiling
The determination of the solid-state enthalpy of formation of organic nitrogen compounds is a multifaceted challenge that requires a careful and integrated approach. For researchers in drug development, a comprehensive understanding of this fundamental thermodynamic property is not merely an academic exercise but a critical component of risk assessment, process development, and the selection of a viable and stable drug candidate.
By combining the rigor of experimental techniques like combustion calorimetry with the predictive power of modern computational methods, scientists can build a robust and self-validating framework for the energetic profiling of new chemical entities. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for these investigations, fostering a culture of scientific integrity and enabling the development of safer and more effective medicines.
References
Corrections to standard state in combustion calorimetry: an update and a web-based tool. (2021). Journal of Chemical & Engineering Data. [Link]
Validation of a Skin Calorimeter to Determine the Heat Capacity and the Thermal Resistance of the Skin. (2023). MDPI. [Link]
Estimation of the Thermodynamic Properties of CHNOS-Halogen Compounds at 298.15 K. (n.d.). NIST. [Link]
Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations. (n.d.). MPG.PuRe. [Link]
Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art. (n.d.). PMC. [Link]
High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. (2022). The Journal of Physical Chemistry A. [Link]
HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). University of Missouri–St. Louis. [Link]
Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. (2022). MDPI. [Link]
Development, Validation, and Application of a Custom-Made Mini- Reaction Calorimeter for Thermal Safety Screening. (2022). ArODES. [Link]
Calculations of enthalpies of formation. (n.d.). MLatom. [Link]
BE 223. (n.d.). Worcester Polytechnic Institute. [Link]
Accurate Lattice Energies for Molecular Crystals from Experimental Crystal Structures. (n.d.). Journal of Chemical Theory and Computation. [Link]
A Group Additivity Approach for the Estimation of Heat Capacities of Organic Liquids and Solids at 298 K. (n.d.). University of Missouri–St. Louis. [Link]
Thermodynamic of Pharmaceutical Formulations. (2020). YouTube. [Link]
Methods to Validate the Accuracy of an Indirect Calorimeter in the In-Vitro Setting. (n.d.). PubMed. [Link]
Corrections to standard state in combustion calorimetry: an update and a web-based tool. (n.d.). NIH. [Link]
Measurement of enthalpy of fusion. (n.d.). Calnesis Laboratory. [Link]
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. [Link]
Circular of the Bureau of Standards no. 11: the standardization of bomb calorimeters. (n.d.). Wikimedia Commons. [Link]
Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. (n.d.). ResearchGate. [Link]
Standard states for bomb calorimetry. (n.d.). NIST Technical Series Publications. [Link]
Benson group increment theory. (n.d.). Wikipedia. [Link]
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH. [Link]
Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. (n.d.). ResearchGate. [Link]
Test Procedures for the Determination of the Gross Calorific Value of Refuse and Refuse- Derived-Fuels by Oxygen Bomb Calorimetr. (n.d.). OSTI.GOV. [Link]
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Bismorpholine Derivatives: A Technical Guide to Their Synthesis and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Bismorpholine derivatives, characterized by the presence of two morpholine rings, represent a compellin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Bismorpholine derivatives, characterized by the presence of two morpholine rings, represent a compelling class of heterocyclic compounds with a wide spectrum of potential biological activities. This technical guide provides a comprehensive overview of the synthesis, and explored therapeutic applications of these molecules. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships where available. This document serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of bismorpholine scaffolds.
Introduction: The Morpholine Scaffold and the Emergence of Bismorpholine Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its presence in numerous approved drugs underscores its versatility and importance in drug design. Bismorpholine derivatives, which incorporate two of these heterocyclic motifs, offer an expanded chemical space for exploring novel therapeutic agents. The duplication of the morpholine moiety can lead to enhanced binding affinity, altered selectivity, and unique pharmacological profiles compared to their mono-morpholine counterparts. This guide will explore the synthesis and burgeoning biological activities of these intriguing molecules.
Synthetic Strategies for Bismorpholine Derivatives
The construction of the bismorpholine scaffold can be achieved through various synthetic routes. A common and efficient method involves the reaction of a bis-aldehyde with a β-aminoalcohol.
General Synthesis of 2,3,2',3'-Bismorpholines
A straightforward approach to synthesizing 2,3,2',3'-bismorpholine derivatives involves the condensation of glyoxal with two equivalents of a β-aminoalcohol. This reaction is typically carried out in an aqueous solution or a mixture of water and an organic solvent.
Experimental Protocol: Synthesis of a 2,3,2',3'-Bismorpholine Derivative
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen β-aminoalcohol in water.
Addition of Glyoxal: To the stirred solution, add a stoichiometric amount (1:2 molar ratio of glyoxal to β-aminoalcohol) of an aqueous glyoxal solution.
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 40°C to 100°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
Isolation and Purification: Upon completion of the reaction, the bismorpholine product may precipitate out of the solution, particularly with more substituted β-aminoalcohols. The precipitate can be collected by filtration. For more soluble derivatives, the solution can be concentrated by evaporation to induce crystallization. The crude product can be further purified by recrystallization from an appropriate solvent.
Caption: General synthesis of 2,3,2',3'-bismorpholine derivatives.
Anticancer Activities of Bismorpholine Derivatives
The morpholine moiety is a common feature in many anticancer agents, often contributing to their kinase inhibitory activity.[2][3] The incorporation of a second morpholine ring in bismorpholine derivatives has been explored as a strategy to enhance their anticancer potential.
Dimorpholinyl-s-Triazine Derivatives as PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer.[4] Dual inhibitors of PI3K and mTOR are of significant interest in cancer therapy. A series of 4,6-dimorpholinyl-1,3,5-triazine derivatives have been synthesized and evaluated for their anticancer activity.[1]
One notable compound from this series, bearing a pyridyl group, demonstrated good cytotoxicity against a panel of human cancer cell lines, including colon (SW620), non-small cell lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells.[1]
Table 1: Cytotoxicity of a 4,6-Dimorpholinyl-1,3,5-Triazine Derivative (Compound 6o) [1]
Cell Line
Cancer Type
IC50 (µM)
SW620
Human Colon Cancer
8.71
A549
Human Non-Small Cell Lung Cancer
9.55
HeLa
Human Cervical Cancer
15.67
MCF-7
Human Breast Cancer
21.77
The mechanism of action for these compounds is believed to involve the dual inhibition of PI3K and mTOR kinases, leading to the suppression of the downstream signaling cascade that promotes cancer cell survival and proliferation.[4]
Synthesis of 4,4'-(Propane-1,3-diyl)bismorpholine: An In-Depth Technical Guide
Introduction: The Significance of Bismorpholine Scaffolds Morpholine and its derivatives are privileged structural motifs in medicinal chemistry and materials science, prized for their favorable physicochemical propertie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Bismorpholine Scaffolds
Morpholine and its derivatives are privileged structural motifs in medicinal chemistry and materials science, prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility. Bismorpholine compounds, characterized by two morpholine rings connected by a linker, have garnered significant interest as versatile building blocks. The nature of the linker profoundly influences the molecule's conformational flexibility and its potential applications. 4,4'-(Propane-1,3-diyl)bismorpholine, also known as 1,3-dimorpholinopropane, features a flexible three-carbon chain connecting the two nitrogen atoms of the morpholine rings. This structural feature allows it to act as a bidentate ligand in coordination chemistry and as a key component in the synthesis of more complex molecules. Its applications are found in areas ranging from catalysis to the development of novel therapeutic agents.
The most direct and widely employed method for the synthesis of 4,4'-(Propane-1,3-diyl)bismorpholine involves a double nucleophilic substitution reaction. This approach leverages the nucleophilicity of the secondary amine within the morpholine ring to displace halide leaving groups from a suitable three-carbon electrophile.
Reaction Principle
The synthesis is predicated on the reaction between two equivalents of morpholine and one equivalent of a 1,3-dihalopropane, most commonly 1,3-dibromopropane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, leading to the displacement of a bromide ion. This process is then repeated at the other end of the propane chain to yield the desired bismorpholine product.
To drive the reaction to completion and neutralize the hydrobromic acid byproduct that is formed, a base is typically employed. Anhydrous potassium carbonate is a common and effective choice for this purpose, as it is inexpensive, easy to handle, and readily removed from the reaction mixture upon completion.
Application
Application and Protocol Guide for the Analytical Characterization of 4,4'-(Propane-1,3-diyl)bismorpholine
Introduction: The Analytical Imperative for 4,4'-(Propane-1,3-diyl)bismorpholine 4,4'-(Propane-1,3-diyl)bismorpholine is a diamine compound featuring two morpholine rings linked by a propane bridge. Its unique structural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for 4,4'-(Propane-1,3-diyl)bismorpholine
4,4'-(Propane-1,3-diyl)bismorpholine is a diamine compound featuring two morpholine rings linked by a propane bridge. Its unique structural attributes, particularly the presence of two tertiary amine functionalities, make it a subject of interest in pharmaceutical development as a potential synthetic building block or as a functional excipient. The precise analytical characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in the rigorous landscape of drug development and manufacturing.
This guide provides a comprehensive overview of the analytical methodologies for the qualitative and quantitative assessment of 4,4'-(Propane-1,3-diyl)bismorpholine. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and supported by authoritative references.
Strategic Analytical Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of 4,4'-(Propane-1,3-diyl)bismorpholine. The proposed workflow integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural elucidation and confirmation.
Figure 1: A comprehensive analytical workflow for 4,4'-(Propane-1,3-diyl)bismorpholine.
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Rationale: Due to the non-volatile nature and the presence of two basic tertiary amine groups in 4,4'-(Propane-1,3-diyl)bismorpholine, High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment and assay. Tertiary amines can exhibit poor peak shape on traditional reversed-phase columns due to interactions with residual silanols. Therefore, a mixed-mode stationary phase, which combines reversed-phase and ion-exchange characteristics, is proposed to achieve optimal separation and peak symmetry.[1] The addition of a competing amine to the mobile phase or the use of a low pH can also improve peak shape.
Protocol: HPLC with UV Detection
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Provides dual retention mechanism for improved separation of basic compounds.[1]
Mobile Phase
Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA)
TFA acts as an ion-pairing agent and improves peak shape for amines.
Flow Rate
1.0 mL/min
Standard flow rate for analytical separations.
Column Temperature
30 °C
Ensures reproducible retention times.
Detection Wavelength
210 nm
Low UV wavelength for detection of compounds lacking a strong chromophore.
Injection Volume
10 µL
Adjustable based on concentration and detector response.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While 4,4'-(Propane-1,3-diyl)bismorpholine itself is not highly volatile, GC-MS is an excellent tool for identifying and quantifying potential volatile impurities, such as residual solvents from the synthesis process. Direct aqueous injection GC has been successfully used for the analysis of morpholine.[7] However, for a less volatile compound like the bismorpholine, a derivatization step might be necessary if analyzing the parent compound, though this protocol focuses on volatile impurities.
Protocol: Headspace GC-MS for Residual Solvents
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
Sample Preparation: Accurately weigh a sample of 4,4'-(Propane-1,3-diyl)bismorpholine into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO, DMF) and seal the vial.
GC-MS Conditions:
Parameter
Recommended Setting
Justification
Column
DB-624 or equivalent
Suitable for the separation of a wide range of residual solvents.
Carrier Gas
Helium at a constant flow rate of 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.
Injector Temperature
250 °C
Ensures complete volatilization of the analytes.
Oven Program
40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
A general-purpose temperature program to separate solvents with varying boiling points.
MS Transfer Line Temp
250 °C
Prevents condensation of analytes.
Ion Source Temperature
230 °C
Standard temperature for electron ionization.
Mass Range
m/z 35-350
Covers the mass range of common solvents.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential to confirm the identity and structure of 4,4'-(Propane-1,3-diyl)bismorpholine. The chemical shifts and coupling patterns provide detailed information about the molecular framework. The NMR spectra of N-substituted morpholines show characteristic patterns that can be used for identification.[8][9][10][11][12]
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃):
¹H NMR:
A triplet corresponding to the four protons on the carbons adjacent to the oxygen atoms in the morpholine rings (O-CH ₂-CH₂-N).
A triplet for the four protons on the carbons adjacent to the nitrogen atoms in the morpholine rings (O-CH₂-CH ₂-N).
A triplet for the four protons on the two carbons of the propane chain attached to the nitrogen atoms (N-CH ₂-CH₂-CH₂-N).
A pentet for the two protons on the central carbon of the propane chain (N-CH₂-CH ₂-CH₂-N).
¹³C NMR:
A signal for the carbons adjacent to the oxygen in the morpholine rings (C H₂-O).
A signal for the carbons adjacent to the nitrogen in the morpholine rings (C H₂-N).
A signal for the terminal carbons of the propane chain (C H₂-CH₂-C H₂).
A signal for the central carbon of the propane chain (CH₂-C H₂-CH₂).
Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete assignment.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides crucial information about the molecular weight of the analyte and can offer structural insights through fragmentation patterns.[13][14][15][16] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and basic compounds like 4,4'-(Propane-1,3-diyl)bismorpholine, which is expected to readily form a protonated molecule [M+H]⁺.
Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water with 0.1% formic acid.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
Data Acquisition:
Ionization Mode: Positive ion mode.
Expected Ion: [M+H]⁺ at m/z 215.32.
Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can be induced to provide structural information. Expected fragmentation would involve cleavage of the C-N bonds and the propane linker.
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of 4,4'-(Propane-1,3-diyl)bismorpholine. The integration of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and assay. Adherence to these protocols and the principles of method validation will generate reliable and accurate data, which is indispensable for researchers, scientists, and drug development professionals.
References
BenchChem. (2025).
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are...
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
Duddeck, H., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry.
ResearchGate. (n.d.). NMR spectra of N-formylmorpholine (10) in CDCl3. Top left: ¹H NMR,...
National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central.
HPLC Columns. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
Emery Pharma. (2023).
Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
ACS Publications. (n.d.). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology.
ACD/Labs. (2008).
ResearchGate. (2018).
CORE. (2024).
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
Helda - University of Helsinki. (n.d.).
Journal of Pharmaceutical and Scientific Innovation. (n.d.).
Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 1,3-Dimorpholinopropane Using Charged Aerosol Detection
Abstract This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,3-Dimorpholinopropane. Due to its chemica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,3-Dimorpholinopropane. Due to its chemical structure, 1,3-Dimorpholinopropane is a challenging analyte for conventional HPLC-UV methods as it lacks a significant UV chromophore. To overcome this limitation, this protocol employs a universal detection strategy, the Charged Aerosol Detector (CAD), which provides a sensitive and uniform response for non-volatile analytes. The method utilizes a C18 stationary phase with a volatile mobile phase consisting of acetonitrile and an ammonium formate buffer. The causality behind the selection of chromatographic parameters, including mobile phase pH, is discussed in detail to provide a foundational understanding for method development and transfer. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise analytical method for 1,3-Dimorpholinopropane and similar aliphatic amine compounds.
Introduction and Analytical Challenge
1,3-Dimorpholinopropane is a diamine compound featuring two morpholine rings linked by a propyl chain. Such aliphatic amines are crucial building blocks in organic synthesis and are often present as intermediates, raw materials, or impurities in pharmaceutical manufacturing. Accurate quantification is essential for process control and quality assurance.
The primary analytical challenge posed by 1,3-Dimorpholinopropane is its lack of a UV-absorbing chromophore, rendering standard HPLC-UV detection methods insensitive and impractical.[1] While pre- or post-column derivatization can be employed to attach a chromophoric tag, these procedures can be complex, time-consuming, and introduce variability.[2] A direct and universal detection method is therefore highly desirable.
Furthermore, as a basic compound, 1,3-Dimorpholinopropane is prone to poor peak shape (tailing) on traditional silica-based stationary phases due to strong interactions with acidic silanol groups.[3] This protocol directly addresses these challenges by optimizing mobile phase conditions and employing a modern, universal detector.
Analyte Properties and Method Design Causality
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and successful HPLC method development.
Basicity (pKa): 1,3-Dimorpholinopropane contains two tertiary amine nitrogen atoms within the morpholine rings. The pKa of the conjugate acid of morpholine is approximately 8.4-8.5.[4][5] This means that in aqueous solutions with a pH below ~7, the molecule will be predominantly in its protonated, dicationic form. This property is the most critical factor in controlling retention and peak shape.
Polarity: The presence of two ether oxygen atoms and two amine nitrogen atoms makes 1,3-Dimorpholinopropane a highly polar molecule. This inherent polarity leads to weak retention on conventional reversed-phase columns under neutral conditions.
Volatility: The compound is non-volatile, making it an ideal candidate for detection methods that rely on solvent evaporation, such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[6]
Rationale for Methodological Choices:
Stationary Phase Selection: A standard end-capped C18 column is selected. While the analyte is polar, the mobile phase is tailored to ensure adequate retention and mitigate undesirable interactions with the stationary phase.
Mobile Phase pH Control: To achieve reproducible retention and symmetric peak shapes, the ionization state of the analyte must be controlled. By operating at a low pH (e.g., 3.5), the dimorpholinopropane molecule is fully and consistently protonated (dicationic). This approach minimizes peak tailing that can result from interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica surface.
Buffer Selection: A volatile buffer, ammonium formate, is chosen. This is critical for compatibility with mass-based detectors like CAD, ELSD, or Mass Spectrometry (MS), as non-volatile salts (e.g., sodium phosphate) would crystallize and contaminate the detector.[7]
Detection Method: Charged Aerosol Detection (CAD) is selected as the primary detection technique. CAD offers near-universal detection for any non-volatile analyte and provides a response that is proportional to mass, regardless of the analyte's optical properties.[8][9] This overcomes the primary limitation of UV detection for this compound.
Materials and Instrumentation
Item
Specification
Instrumentation
HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
HPLC Column
C18 Reversed-Phase Column, 2.1 mm x 100 mm, 1.8 µm particle size (or similar).
Reagents
- 1,3-Dimorpholinopropane reference standard- Acetonitrile (HPLC or LC-MS grade)- Formic Acid (LC-MS grade, ~99%)- Water (Type I, 18.2 MΩ·cm)
Labware
- Analytical balance- Volumetric flasks (Class A)- Pipettes (calibrated)- Autosampler vials with caps- Syringe filters (0.22 µm, PTFE or nylon)
Experimental Protocol
Preparation of Mobile Phases and Solutions
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.5
Weigh approximately 0.63 g of ammonium formate and dissolve in 1.0 L of Type I water.
Adjust the pH to 3.5 ± 0.1 by adding formic acid dropwise while monitoring with a calibrated pH meter.
Filter through a 0.22 µm membrane filter if necessary.
Mobile Phase B (Organic): Acetonitrile
Use HPLC or LC-MS grade acetonitrile directly.
Diluent:
Prepare a mixture of 5% Acetonitrile in 95% Mobile Phase A. This ensures sample compatibility with the initial mobile phase conditions.
Standard Stock Solution (e.g., 1000 µg/mL):
Accurately weigh approximately 25 mg of 1,3-Dimorpholinopropane reference standard into a 25 mL volumetric flask.
Dissolve and bring to volume with the diluent. Sonicate briefly if necessary to ensure complete dissolution.
Working Standard and Calibration Solutions:
Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
Sample Preparation:
Accurately weigh the sample containing 1,3-Dimorpholinopropane and dissolve it in a known volume of diluent to achieve a target concentration within the calibration range.
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
Chromatographic Conditions
Parameter
Setting
Column
C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B
Acetonitrile
Flow Rate
0.3 mL/min
Column Temperature
35 °C
Injection Volume
5 µL
Gradient Program
Time (min)
0.0
8.0
8.1
10.0
10.1
13.0
CAD Settings
Parameter
Gas (Nitrogen)
Evaporation Temp.
Filter Constant
Data Collection Rate
Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: HPLC analysis workflow for 1,3-Dimorpholinopropane.
System Suitability and Data Analysis
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-level standard (e.g., 100 µg/mL). The system is deemed ready for use if the following criteria are met:
Peak Tailing Factor (Tf): ≤ 1.5
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%
Calibration: Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards. A linear regression with a coefficient of determination (r²) ≥ 0.995 is typically required.
Quantification: Determine the concentration of 1,3-Dimorpholinopropane in the prepared samples by interpolating their peak areas from the calibration curve.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
No Peak or Poor Sensitivity
1. CAD nebulizer or evaporation settings are incorrect.2. Mobile phase is not volatile (contains salts).3. Analyte is volatile and lost during evaporation.
1. Ensure CAD gas is on and temperatures are set correctly.2. Confirm use of volatile buffers (ammonium formate/acetate).3. Lower the CAD evaporation temperature.
Significant Peak Tailing
1. Mobile phase pH is too close to the analyte's pKa.2. Secondary interactions with column silanol groups.3. Column degradation.
1. Ensure mobile phase pH is correctly adjusted to ≤ 4.2. Use a well-end-capped, high-purity silica column.3. Flush the column or replace it if performance does not improve.
Poor Retention
1. Insufficient organic modifier in the mobile phase.2. Analyte is too polar for the selected column/mobile phase.
1. Decrease the initial %B in the gradient.2. Consider adding a weak anionic ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) at a low concentration (~0.05%) to the mobile phase. Note: This may require re-optimization.[10]
Drifting Baseline
1. Column not fully equilibrated.2. Contaminant buildup on the column or in the detector.3. Mobile phase composition changing over time.
1. Extend the column equilibration time.2. Flush the column with a strong solvent; clean the CAD nebulizer.3. Prepare fresh mobile phases daily.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and sensitive solution for the analysis of 1,3-Dimorpholinopropane. By pairing a C18 stationary phase with a pH-controlled, volatile mobile phase, this protocol achieves excellent peak shape and reproducible retention. The use of Charged Aerosol Detection (CAD) successfully overcomes the challenge of analyzing this non-chromophoric compound, offering a universal and direct quantification strategy that avoids the complexities of derivatization. This method is suitable for routine quality control, stability studies, and research applications involving 1,3-Dimorpholinopropane and other polar aliphatic amines.
References
PubChem. 1,3-Dimorpholino-2-propanol - Compound Summary. National Center for Biotechnology Information. [Link]
Jain, D., & Basniwal, P. K. (2013). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. [Link]
Thermo Scientific Alfa Aesar. 1,3-Dibromopropane, 98% 250 g. [Link]
ChromPedia. (2023). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
Application Notes and Protocols for 4,4'-(Propane-1,3-diyl)bismorpholine as a Versatile N,N'-Bidentate Ligand
Introduction: Unveiling the Potential of a Flexible Bidentate Ligand In the vast landscape of coordination chemistry and its applications in catalysis and drug development, the design of ligands is of paramount importanc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Flexible Bidentate Ligand
In the vast landscape of coordination chemistry and its applications in catalysis and drug development, the design of ligands is of paramount importance. The ligand framework dictates the steric and electronic properties of the resulting metal complex, thereby influencing its reactivity, selectivity, and therapeutic efficacy. 4,4'-(Propane-1,3-diyl)bismorpholine, also known as 1,3-dimorpholinopropane, is a bidentate N,N'-donor ligand characterized by two morpholine rings linked by a flexible propane bridge. This unique structural motif offers a compelling combination of features: the well-documented favorable physicochemical properties of the morpholine moiety for biological applications and the versatile coordination geometry imparted by the C3 linker.[1][2]
The morpholine heterocycle is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic profiles, such as aqueous solubility and permeability across the blood-brain barrier.[1][2][3] The nitrogen and oxygen atoms within the morpholine ring can participate in hydrogen bonding, while the overall structure maintains a balance of hydrophilicity and lipophilicity.[4] When incorporated into a bidentate ligand, these properties can be conferred upon the corresponding metal complexes, opening avenues for the development of novel metallodrugs.
From a coordination chemistry perspective, the propane-1,3-diyl linker allows for the formation of a stable six-membered chelate ring with a metal center. This flexible linker can accommodate a variety of coordination geometries, making 4,4'-(Propane-1,3-diyl)bismorpholine a potentially versatile ligand for a range of transition metals. The resulting complexes can be explored for their catalytic activity in various organic transformations, such as cross-coupling reactions, where N-donor ligands are known to play a crucial role in stabilizing the active catalytic species.[5][6]
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4,4'-(Propane-1,3-diyl)bismorpholine as a ligand. Detailed, field-proven protocols are presented for its synthesis and its application in palladium-catalyzed cross-coupling reactions, as well as the synthesis and preliminary biological evaluation of its transition metal complexes.
Physicochemical Properties and Structural Data
A summary of the key computed physicochemical properties of 4,4'-(Propane-1,3-diyl)bismorpholine is presented in the table below. These properties are essential for understanding its behavior in different solvent systems and its potential for biological applications.
Property
Value
Source
Molecular Formula
C₁₁H₂₂N₂O₂
Molecular Weight
214.30 g/mol
XLogP3-AA
-0.1
Hydrogen Bond Donor Count
0
Hydrogen Bond Acceptor Count
4
Rotatable Bond Count
4
Synthesis of 4,4'-(Propane-1,3-diyl)bismorpholine: A Detailed Protocol
The synthesis of 4,4'-(Propane-1,3-diyl)bismorpholine can be achieved through the nucleophilic substitution of a dihalogenated propane with morpholine. The following protocol provides a reliable method for its preparation in a laboratory setting. A related synthesis for a similar bismorpholine compound is described in patent literature, providing a basis for this procedure.[7]
Experimental Protocol: Synthesis of 1,3-Dimorpholinopropane
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (4 equivalents), potassium carbonate (3 equivalents), and anhydrous acetonitrile (100 mL).
Addition of Alkyl Halide: While stirring the mixture, add 1,3-dibromopropane (1 equivalent) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup:
After the reaction is complete, cool the mixture to room temperature.
Filter the mixture to remove the potassium carbonate and other inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 4,4'-(Propane-1,3-diyl)bismorpholine.
Causality Behind Experimental Choices:
Excess Morpholine: Using an excess of morpholine helps to drive the reaction to completion and minimizes the formation of the mono-substituted product.
Potassium Carbonate: Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the morpholine nitrogen and allowing it to act as a nucleophile.
Anhydrous Acetonitrile: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction. Using the anhydrous form prevents side reactions involving water.
Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing any remaining acidic byproducts and water-soluble impurities.
Caption: Synthetic workflow for 4,4'-(Propane-1,3-diyl)bismorpholine.
Application in Homogeneous Catalysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Chelating diamines are effective ligands in a variety of catalytic reactions, including palladium-catalyzed cross-coupling reactions.[8] The 4,4'-(Propane-1,3-diyl)bismorpholine ligand can be employed to form a stable palladium complex in situ, which can then catalyze C-C bond formation. The following protocol outlines its use in a model Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and 4,4'-(Propane-1,3-diyl)bismorpholine (1.1 mol%) in a small amount of anhydrous toluene and stir for 15-20 minutes.
Reaction Setup: In a Schlenk flask or sealed reaction vial under an inert atmosphere, add 4-bromoanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).
Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the reaction flask, followed by anhydrous toluene (to make a 0.1 M solution with respect to the aryl halide) and degassed deionized water (10% v/v of toluene).
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by GC-MS.
Workup:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL).
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 10 mL) and then with brine (1 x 10 mL).
Drying, Concentration, and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS to determine the conversion and yield. The product can be further purified by column chromatography if necessary.
Rationale for Experimental Design:
Palladium Precursor: Palladium(II) acetate is a common and effective precursor for generating the active Pd(0) catalyst in situ.
Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete coordination to the palladium center and to prevent catalyst decomposition.
Base: Potassium phosphate is a moderately strong base that is effective in the Suzuki-Miyaura coupling and is compatible with a wide range of functional groups.
Solvent System: The toluene/water biphasic system is a common choice for Suzuki-Miyaura reactions, facilitating the dissolution of both the organic substrates and the inorganic base. Degassing the water is important to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Development: Synthesis and Preliminary Biological Evaluation of a Copper(II) Complex
The presence of the morpholine moiety suggests that metal complexes of 4,4'-(Propane-1,3-diyl)bismorpholine could possess interesting biological activities.[9] Copper complexes, in particular, are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.[10] The following protocol describes the synthesis of a copper(II) complex and a general method for its preliminary in vitro evaluation against a bacterial strain.
Experimental Protocol: Synthesis of [Cu(4,4'-(Propane-1,3-diyl)bismorpholine)Cl₂]
Materials:
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
4,4'-(Propane-1,3-diyl)bismorpholine
Ethanol
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Filter funnel and filter paper
Procedure:
Ligand Solution: Dissolve 4,4'-(Propane-1,3-diyl)bismorpholine (1 equivalent) in warm ethanol (20 mL) in a 50 mL round-bottom flask.
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimal amount of ethanol (5-10 mL).
Complexation: Slowly add the copper(II) chloride solution to the stirring ligand solution at room temperature. A precipitate should form upon addition.
Reaction and Isolation: Stir the reaction mixture at room temperature for 2-3 hours.
Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
Drying: Dry the resulting solid complex in a desiccator under vacuum.
Bacterial strain (e.g., Escherichia coli or Staphylococcus aureus)
Nutrient agar plates
Sterile paper discs (6 mm diameter)
Dimethyl sulfoxide (DMSO), sterile
Positive control (e.g., a standard antibiotic solution)
Negative control (sterile paper disc with DMSO)
Incubator
Procedure:
Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacterium in nutrient broth.
Preparation of Test Solutions: Prepare a stock solution of the synthesized copper(II) complex in sterile DMSO (e.g., 1 mg/mL). Prepare serial dilutions if necessary.
Inoculation of Agar Plates: Uniformly spread a standardized inoculum of the bacterial culture onto the surface of the nutrient agar plates.
Application of Discs: Aseptically place sterile paper discs onto the inoculated agar surface.
Addition of Test Compounds: Pipette a fixed volume (e.g., 10 µL) of the copper complex solution, the positive control, and the negative control (DMSO) onto separate discs.
Incubation: Incubate the plates at 37 °C for 18-24 hours.
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Interpretation of Results:
The diameter of the zone of inhibition is indicative of the antibacterial activity of the complex. A larger zone of inhibition suggests greater activity. The results should be compared to the positive and negative controls.
Caption: Workflow for synthesis and biological evaluation of a metal complex.
Conclusion and Future Outlook
4,4'-(Propane-1,3-diyl)bismorpholine presents itself as a ligand with considerable untapped potential. Its straightforward synthesis, combined with the advantageous properties of the morpholine moiety and the flexibility of the propane linker, makes it an attractive candidate for exploration in both homogeneous catalysis and medicinal inorganic chemistry. The protocols detailed in this guide provide a solid foundation for researchers to begin investigating the capabilities of this versatile ligand. Future research could focus on expanding the range of metal complexes synthesized, exploring their catalytic activities in other organic transformations, and conducting more in-depth biological studies to elucidate their mechanisms of action and therapeutic potential. The continued development of novel ligands like 1,3-dimorpholinopropane is crucial for advancing the fields of catalysis and drug discovery.
References
Palladium-Catalyzed Cross-Coupling Reactions Using an Operational Equivalent of 1,3-Dilithiopropyne. Request PDF. [Link]
CATALYTIC EFFECTS OF METAL CHELATE COMPOUNDS. IUPAC. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. PubMed. [Link]
Preparation method of 3-morpholine propanesulfonic acid.
First row transition Metal Complexes of Morpholine Dithiocar bamates and Diamines –Synthesis, Spectroscopic Investigation and. IOSR Journal. [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation. ResearchGate. [Link]
Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane.
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Synthesis, characterization, biological activity, DFT studies on transition metal complexes derived from 5,5′-(propane-1,3-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) ligand and its corrosion inhibition study on carbon steel. ResearchGate. [Link]
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Applications of Bismorpholine Compounds in Asymmetric Catalysis: A Comprehensive Guide for Researchers
Prepared by: Gemini, Senior Application Scientist Introduction to Bismorpholine Compounds in Asymmetric Catalysis In the dynamic field of asymmetric catalysis, the quest for novel, efficient, and selective chiral catalys...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction to Bismorpholine Compounds in Asymmetric Catalysis
In the dynamic field of asymmetric catalysis, the quest for novel, efficient, and selective chiral catalysts is perpetual. Bismorpholine compounds have recently emerged as a promising class of organocatalysts, demonstrating significant potential in a variety of asymmetric transformations.[1] Their unique structural architecture, characterized by a C2-symmetric scaffold and multiple hydrogen bond donor/acceptor sites, makes them stereoselective and efficient catalysts.[2] This guide provides a comprehensive overview of the applications of bismorpholine compounds in catalysis, with a focus on their role in asymmetric Michael additions and aldol reactions. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and explore the causality behind experimental choices to provide researchers, scientists, and drug development professionals with a thorough understanding of this exciting class of catalysts.
1.1. The Emergence of Bismorpholines as Chiral Organocatalysts
While proline and its derivatives have long been the workhorses of organocatalysis, the exploration of alternative heterocyclic scaffolds has led to the discovery of bismorpholine-based catalysts.[2] These compounds have shown remarkable reactivity and selectivity, particularly in reactions where traditional catalysts may fall short.[1] The C2-symmetric nature of the bismorpholine skeleton is a key feature, as it reduces the number of possible transition states in a reaction, thereby enhancing enantioselectivity.[2]
1.2. Structural Features and Rationale for Catalytic Activity
The catalytic prowess of bismorpholine compounds stems from their distinct structural attributes. The two morpholine rings provide a rigid and well-defined chiral environment, crucial for effective stereochemical control. Furthermore, the presence of four potential acceptor sites within the bismorpholine structure allows for multiple points of interaction with the substrates, facilitating a highly organized transition state.[2] It has been observed that even minor modifications to the catalyst's structure can lead to a significant loss of selectivity, highlighting the importance of the specific bismorpholine architecture.[2]
1.3. Advantages over Traditional Catalysts
Bismorpholine-based catalysts offer several advantages over more conventional organocatalysts. In certain reactions, they have demonstrated higher reactivity and selectivity.[1] Their unique C2-symmetric skeleton provides a different chiral environment compared to proline-based catalysts, which can lead to complementary or superior stereochemical outcomes for specific substrates.
Application in Asymmetric Michael Addition Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric Michael additions is of paramount importance for the construction of chiral molecules. Bismorpholine derivatives have proven to be highly effective organocatalysts for this transformation, affording products with excellent enantioselectivity.[1]
2.1. Mechanistic Insights: The Enamine Catalysis Pathway
Bismorpholine-catalyzed Michael additions typically proceed through an enamine catalysis pathway, a common mechanism for secondary amine organocatalysts.
2.1.1. Formation of the Enamine Intermediate: The reaction is initiated by the condensation of the bismorpholine catalyst with an aldehyde to form a chiral enamine intermediate. This step is crucial as it activates the aldehyde to act as a nucleophile.
2.1.2. Stereoselective Attack on the Michael Acceptor: The chiral enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a highly stereocontrolled manner. The C2-symmetric structure of the bismorpholine catalyst directs the approach of the Michael acceptor, leading to the preferential formation of one enantiomer of the product.
2.1.3. Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the final product and regenerate the bismorpholine catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Enamine catalytic cycle for the bismorpholine-catalyzed Michael addition.
2.2. Data Presentation: Performance of Bismorpholine Catalysts in Michael Additions
The following table summarizes the performance of a representative 3,3'-bimorpholine derivative in the asymmetric Michael addition of various aldehydes to nitroalkenes, demonstrating the high enantioselectivities achievable with this class of catalysts.
Entry
Aldehyde
Nitroalkene
Yield (%)
ee (%)
1
Propanal
(E)-β-Nitrostyrene
95
88
2
Butanal
(E)-β-Nitrostyrene
92
90
3
Pentanal
(E)-β-Nitrostyrene
90
85
4
Propanal
(E)-2-(2-Nitrovinyl)furan
93
87
2.3. Detailed Experimental Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a representative procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin using a 3,3'-bimorpholine catalyst.
2.3.1. Materials and Reagents:
3,3'-Bimorpholine catalyst (5 mol%)
Aldehyde (1.2 equiv)
Nitroolefin (1.0 equiv)
Anhydrous solvent (e.g., Toluene)
Inert atmosphere (Nitrogen or Argon)
2.3.2. Step-by-Step Procedure:
To a dry reaction vessel under an inert atmosphere, add the 3,3'-bimorpholine catalyst.
Add the anhydrous solvent and stir to dissolve the catalyst.
Add the aldehyde to the catalyst solution and stir for 10 minutes at room temperature.
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). The optimal temperature may need to be determined empirically for each substrate combination to maximize enantioselectivity.
Add the nitroolefin to the reaction mixture.
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
2.3.3. Purification and Analysis:
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
2.4. Troubleshooting and Optimization:
Low Yield: If the yield is low, consider increasing the reaction time or temperature. However, be aware that higher temperatures may decrease enantioselectivity. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
Low Enantioselectivity: Lowering the reaction temperature often improves enantioselectivity. Screening different solvents can also have a significant impact on the stereochemical outcome. The structure of the bismorpholine catalyst can be modified to fine-tune the chiral environment.
Application in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. The development of asymmetric aldol reactions has been a major focus in catalysis research. Bimorpholine derivatives have been successfully employed as organocatalysts in both intramolecular and intermolecular aldol reactions, demonstrating high levels of stereocontrol.[1][2]
3.1. Mechanistic Considerations in Bismorpholine-Catalyzed Aldol Reactions
Similar to the Michael addition, the bismorpholine-catalyzed aldol reaction proceeds through an enamine intermediate. The key difference lies in the electrophile; in the aldol reaction, the enamine attacks another molecule of an aldehyde or a ketone. The stereochemical outcome is determined by the facial selectivity of the enamine's attack on the carbonyl electrophile, which is controlled by the chiral environment provided by the bismorpholine catalyst.
3.2. Data Presentation: Efficacy of Bismorpholine Catalysts in Aldol Condensations
The intramolecular aldol reaction to form the Wieland-Miescher ketone is a classic benchmark for testing the efficiency of asymmetric catalysts. The following table illustrates the performance of a 3,3'-bimorpholine catalyst in this transformation.
This protocol describes the synthesis of the Wieland-Miescher ketone using a 3,3'-bimorpholine catalyst.
3.3.1. Materials and Reagents:
2-Methyl-1,3-cyclohexanedione (1.0 equiv)
Methyl vinyl ketone (1.2 equiv)
3,3'-Bimorpholine catalyst (10 mol%)
Solvent (e.g., DMSO)
3.3.2. Step-by-Step Procedure:
In a reaction vessel, dissolve the 2-methyl-1,3-cyclohexanedione and the 3,3'-bimorpholine catalyst in the solvent.
Stir the mixture at room temperature for 30 minutes.
Add the methyl vinyl ketone to the reaction mixture.
Continue stirring at room temperature and monitor the reaction by TLC.
3.3.3. Work-up and Purification:
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the Wieland-Miescher ketone.
3.4. Causality in Experimental Choices:
Solvent Choice: The choice of a polar aprotic solvent like DMSO or DMF is often crucial for the success of aldol reactions, as it helps to solubilize the reagents and intermediates and can influence the transition state geometry.
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is often desirable to use the lowest effective amount to minimize cost and simplify purification. The optimal loading needs to be determined for each specific reaction.
Potential and Emerging Applications
While the application of bismorpholine compounds in Michael additions and aldol reactions is becoming established, their potential in other asymmetric transformations is an exciting area of ongoing research.
4.1. Asymmetric Mannich Reactions
The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a powerful tool for the synthesis of β-amino carbonyl compounds. Given the success of bismorpholine catalysts in related C-C bond-forming reactions, it is highly plausible that they could be effective catalysts for asymmetric Mannich reactions. The enamine mechanism is also operative in this reaction, suggesting that the chiral environment of a bismorpholine catalyst could effectively control the stereoselective addition of the enamine to an imine electrophile. Further research is warranted to explore this potential application and develop efficient protocols.
4.2. Asymmetric Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are among the most powerful methods for the construction of cyclic and heterocyclic systems.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The development of catalytic and asymmetric versions of these reactions is a major goal in organic synthesis. Chiral Lewis acids and organocatalysts have been shown to be effective in promoting these reactions with high enantioselectivity. The Lewis basic nitrogen atoms and the overall chiral architecture of bismorpholine compounds suggest that they could function as effective ligands for metal-based Lewis acid catalysts or as organocatalysts themselves in these transformations. For instance, a bismorpholine could coordinate to a metal center, creating a chiral Lewis acid complex that could activate a dienophile in a Diels-Alder reaction. Alternatively, the bismorpholine itself could act as a Lewis base to activate a substrate in a cycloaddition. The exploration of bismorpholine compounds in this context represents a promising avenue for future research.
Synthesis of Chiral Bismorpholine Catalysts
The accessibility of chiral bismorpholine catalysts is crucial for their widespread application. Several synthetic routes have been developed, often starting from readily available chiral precursors.
5.1. General Synthetic Strategies
A common approach to synthesize C2-symmetric 3,3'-bimorpholines involves the dimerization of chiral aziridines or the cyclization of chiral amino diols. The specific synthetic route can be adapted to introduce various substituents on the morpholine rings, allowing for the tuning of the catalyst's steric and electronic properties.
5.2. Detailed Protocol: Synthesis of a Representative 3,3'-Bimorpholine Derivative
This protocol outlines a general procedure for the synthesis of a 3,3'-bimorpholine derivative from a chiral amino alcohol.
Figure 2: General synthetic workflow for a chiral bismorpholine catalyst.
Protection: Protect the amino group of a chiral amino alcohol (e.g., with a Boc group).
Activation: Activate the hydroxyl groups (e.g., by converting them to tosylates or mesylates).
Dimerization and Cyclization: React the activated intermediate with a suitable linking agent or induce self-dimerization to form the bismorpholine ring system.
Deprotection: Remove the protecting groups from the nitrogen atoms to yield the final bismorpholine catalyst.
Conclusion and Future Outlook
Bismorpholine compounds represent a valuable and versatile class of chiral organocatalysts. Their successful application in asymmetric Michael additions and aldol reactions underscores their potential to become mainstream catalysts in organic synthesis. The unique structural features of bismorpholines provide a platform for the design of new catalysts with tailored properties for a wide range of asymmetric transformations. Future research will undoubtedly focus on expanding the scope of bismorpholine-catalyzed reactions to include Mannich reactions, cycloadditions, and other important synthetic methodologies. The continued development of efficient synthetic routes to novel bismorpholine derivatives will further accelerate progress in this exciting field, paving the way for new discoveries in catalysis and the synthesis of complex chiral molecules.
References
Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]
Yuan, C., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(15), 4498. [Link]
Karthikeyan, J., et al. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 1435-1443. [Link]
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 424-433. [Link]
Mlynarski, J., & Paradowska, J. (2018). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Molecules, 23(8), 1878. [Link]
Kaabel, S., et al. (2011). Synthesis and Use of 3,3′-Bimorpholine Derivatives in Asymmetric Michael Addition and Intramolecular Aldol Reaction. Synlett, 2011(12), 1715-1718. [Link]
Dziub, P., et al. (2022). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules, 27(19), 6265. [Link]
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Clayden, J., et al. (2013). General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. The Journal of Organic Chemistry, 78(13), 6449-6466. [Link]
Ghosh, A. K., & Kasse, T. (2012). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 23(15-16), 1059-1088. [Link]
Kobayashi, S., et al. (2003). Enantioselective Mannich-Type Reactions Using a Novel Chiral Zirconium Catalyst for the Synthesis of Optically Active β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(23), 6944-6945. [Link]
Fodor, G., & Fodor-Varga, E. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3321. [Link]
Ho, T.-L. (2011). Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. International Journal of Molecular Sciences, 12(4), 2281-2311. [Link]
Kriis, K., et al. (2007). Bimorpholines as Alternative Organocatalysts in Asymmetric Aldol Reactions. CHIMIA International Journal for Chemistry, 61(5), 232-235. [Link]
Chen, J.-R., et al. (2020). Advances in organocatalytic asymmetric [3 + 3] cycloadditions: synthesis of chiral six-membered (hetero)cyclic compounds. Organic Chemistry Frontiers, 7(12), 1473-1510. [Link]
Li, T.-R., et al. (2021). Asymmetric [3 + 2] cycloaddition of donor–acceptor cyclopropanes with azadienes enabled by Brønsted base catalysis. Organic Chemistry Frontiers, 8(18), 5036-5041. [Link]
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Protocol for Preparing Solutions of 1,3-Dimorpholinopropane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the preparation of solutions of 1,3-Dimorpholinopropane. Due to the limited availability of comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation of solutions of 1,3-Dimorpholinopropane. Due to the limited availability of comprehensive public data on the specific physicochemical properties and solution stability of 1,3-Dimorpholinopropane, this protocol emphasizes a cautious and systematic approach. The procedures outlined below are based on general principles of chemical solution preparation and best laboratory practices. It is imperative that researchers consult the manufacturer-specific Safety Data Sheet (SDS) for 1,3-Dimorpholinopropane (CAS No. 6733-11-5) prior to any handling or use. The SDS will provide critical safety, handling, and disposal information that is not available in the public domain and is essential for safe laboratory operations.
Introduction and Background
1,3-Dimorpholinopropane, also known by its IUPAC name 4,4'-(1,3-propanediyl)bismorpholine, is a diamine compound incorporating two morpholine rings linked by a propane spacer. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a versatile building block in medicinal chemistry and as a bivalent ligand in coordination chemistry.
The preparation of accurate and stable solutions is a fundamental prerequisite for any experimental work. This guide aims to provide a framework for the preparation of solutions of 1,3-Dimorpholinopropane in common laboratory solvents. The causality behind each procedural step is explained to empower the researcher to adapt the protocol to specific experimental needs while maintaining scientific rigor and safety.
A Note on Data Scarcity: Extensive searches for a comprehensive Safety Data Sheet (SDS) and detailed physicochemical properties for 1,3-Dimorpholinopropane were not successful in the public domain. The information presented herein is therefore based on general chemical principles and data for structurally related compounds. This guide is not a substitute for a manufacturer-provided SDS.
Pre-Protocol Essentials: Safety and Handling
Before beginning any work with 1,3-Dimorpholinopropane, it is crucial to establish a safe working environment. The following precautions are based on the potential hazards associated with similar aliphatic amines and morpholine derivatives.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
Chemical safety goggles or a face shield.
Chemically resistant gloves (e.g., nitrile or neoprene).
A lab coat.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.
Spill Management: Have a spill kit readily available that is appropriate for amine compounds.
Physicochemical Properties (Inferred)
The following table summarizes the likely, but unconfirmed, physicochemical properties of 1,3-Dimorpholinopropane based on its chemical structure. This information should be used as a preliminary guide and confirmed with a manufacturer's SDS.
Property
Inferred Value/Characteristic
Rationale
Molecular Formula
C₁₁H₂₂N₂O₂
Based on chemical structure.
Molecular Weight
214.31 g/mol
Calculated from the molecular formula.
Appearance
Likely a liquid or low-melting solid
Many similar-sized diamines are liquids at room temperature.
Odor
Amine-like or fishy
Characteristic of many aliphatic amines.
Solubility
Expected to be soluble in water and polar organic solvents.
The presence of nitrogen and oxygen atoms should allow for hydrogen bonding with protic solvents.[1]
Protocol: Preparation of Aqueous Solutions
This protocol provides a step-by-step method for preparing a stock solution of 1,3-Dimorpholinopropane in water.
Materials and Equipment
1,3-Dimorpholinopropane
High-purity water (e.g., deionized, distilled, or Milli-Q®)
Determine the Required Concentration: Calculate the mass of 1,3-Dimorpholinopropane needed to achieve the desired molar concentration.
Formula: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Weighing the Compound: Accurately weigh the calculated mass of 1,3-Dimorpholinopropane using an analytical balance.
Initial Dissolution:
Add approximately 70-80% of the final volume of high-purity water to a beaker equipped with a magnetic stir bar.
Slowly add the weighed 1,3-Dimorpholinopropane to the water while stirring.
Complete Dissolution: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation (e.g., color change, precipitation).
Transfer to Volumetric Flask: Quantitatively transfer the solution to a calibrated volumetric flask of the appropriate size.
pH Adjustment (if required):
Measure the pH of the solution. As an amine, the solution is expected to be basic.
If a specific pH is required, adjust by adding a suitable acid (e.g., HCl) or base (e.g., NaOH) dropwise while monitoring the pH.
Final Volume Adjustment: Bring the solution to the final volume with high-purity water, ensuring the meniscus is aligned with the calibration mark on the volumetric flask.
Homogenization and Storage: Cap the flask and invert it several times to ensure a homogeneous solution. Transfer the solution to a clearly labeled and appropriate storage container. Store as recommended in the manufacturer's SDS, likely in a cool, dark place.
Protocol: Preparation of Solutions in Organic Solvents
1,3-Dimorpholinopropane is anticipated to be soluble in a range of polar organic solvents. The general procedure is similar to that for aqueous solutions.
Recommended Solvents
Based on the structure, the following solvents are likely to be suitable:
Ethanol
Methanol
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Step-by-Step Procedure
Follow Steps 1 and 2 from the aqueous solution protocol.
Initial Dissolution: In a fume hood, add approximately 70-80% of the final volume of the chosen organic solvent to a beaker with a magnetic stir bar.
Slow Addition: Slowly add the weighed 1,3-Dimorpholinopropane to the solvent while stirring.
Complete Dissolution: Stir until the compound is fully dissolved.
Transfer and Final Volume: Quantitatively transfer the solution to a volumetric flask and bring it to the final volume with the organic solvent.
Homogenization and Storage: Cap and invert the flask to mix. Store in a tightly sealed container appropriate for the solvent used, away from heat and ignition sources.
Solution Stability and Storage
The stability of 1,3-Dimorpholinopropane solutions is a critical factor for experimental reproducibility.
Aqueous Solutions: Amine solutions can be susceptible to degradation over time. It is recommended to prepare fresh aqueous solutions for critical experiments. If storage is necessary, store at 2-8°C and protect from light. Visually inspect for any signs of precipitation or color change before use.
Organic Solutions: The stability in organic solvents will vary. Solutions in hygroscopic solvents like DMSO should be stored under desiccated conditions to prevent water absorption.
The following table provides general storage recommendations. These should be verified with the manufacturer's SDS.
Solution Type
Recommended Storage Temperature
Special Considerations
Aqueous Stock
2-8°C
Protect from light; use within a limited time.
Organic Stock
Room Temperature (in a flammable storage cabinet if applicable)
Tightly sealed container; protect from moisture.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for the preparation of 1,3-Dimorpholinopropane solutions.
Conclusion
This guide provides a foundational protocol for the preparation of 1,3-Dimorpholinopropane solutions. The emphasis on a cautious approach is necessitated by the lack of readily available, specific data for this compound. The principles of accurate measurement, proper dissolution techniques, and appropriate storage are paramount to ensuring the quality and reliability of the prepared solutions. Researchers are strongly urged to obtain and meticulously follow the guidance provided in the manufacturer's Safety Data Sheet before undertaking any procedures with this chemical.
References
PubChem. 4,4'-(Propane-1,3-diyl)bismorpholine. National Center for Biotechnology Information. Available at: [Link].
Wikipedia. 1,3-Diaminopropane. Available at: [Link].
Application Notes & Protocols: The Role of 4,4'-(Propane-1,3-diyl)bismorpholine in Polyurethane Foam Catalysis
An Application Guide for Researchers and Formulation Scientists Introduction: The Critical Role of Catalysis in Polyurethane Foam Production Polyurethane (PU) foams are remarkably versatile polymers, integral to countles...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers and Formulation Scientists
Introduction: The Critical Role of Catalysis in Polyurethane Foam Production
Polyurethane (PU) foams are remarkably versatile polymers, integral to countless applications, from insulation and automotive seating to furniture and footwear.[1] The formation of these materials is a carefully orchestrated chemical reaction between a polyol (Part A) and an isocyanate (Part B). The precise control of this polymerization is paramount to achieving the desired foam properties, and this control is exerted through catalysis.
Tertiary amines are a cornerstone of polyurethane catalysis, primarily because they effectively accelerate the two fundamental reactions that occur simultaneously during foaming: the gelling reaction (urethane formation) and the blowing reaction (CO2 generation).[1][2][3] The balance between these two reactions dictates the foam's structure, density, and ultimate physical properties. A catalyst that heavily favors the blowing reaction can cause the foam to collapse, while one that excessively promotes gelling can result in a dense, poorly formed foam with trapped gas.[4]
This document provides a detailed technical guide on the application of 4,4'-(Propane-1,3-diyl)bismorpholine , a diamine catalyst, in the production of polyurethane foams. We will explore its mechanism of action, provide starting formulations, detail experimental protocols for evaluation, and discuss safety considerations for its effective and safe implementation in a research and development setting.
Section 1: Physicochemical Profile of the Catalyst
4,4'-(Propane-1,3-diyl)bismorpholine is a tertiary amine characterized by two morpholine rings linked by a three-carbon alkyl chain. This structure influences its catalytic activity, solubility, and handling properties.
The catalytic activity of a tertiary amine is governed by the availability of the lone pair of electrons on its nitrogen atom(s) and the steric hindrance around these atoms.[1] In polyurethane chemistry, 4,4'-(Propane-1,3-diyl)bismorpholine influences both the gelling and blowing reactions.
Gelling Reaction (Polyol + Isocyanate): The tertiary amine activates the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the electrophilic carbon of the isocyanate group. This promotes polymer chain growth and builds the foam's structural network.[2]
Blowing Reaction (Water + Isocyanate): The catalyst also promotes the reaction between water and the isocyanate. This reaction forms an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide (CO2) gas.[1] This evolved CO2 acts as the blowing agent, causing the polymer matrix to expand and form the cellular structure.[1][2]
The structure of 4,4'-(Propane-1,3-diyl)bismorpholine, with its two nitrogen atoms, provides two active sites for catalysis. The morpholine rings impart a specific basicity and steric profile that determines its relative selectivity towards the gelling versus the blowing reaction. While specific kinetic data for this molecule is proprietary, its structure suggests a balanced catalytic activity, making it a versatile candidate for various foam formulations.
Caption: Dual catalytic action of 4,4'-(Propane-1,3-diyl)bismorpholine.
Section 3: Protocols for Formulation and Evaluation
This protocol outlines a standard procedure for preparing a free-rise foam pad for evaluation. It is crucial for establishing baseline performance and for comparative studies.
A. Materials & Equipment:
Polyether or Polyester Polyol
Polymeric MDI (pMDI) or Toluene Diisocyanate (TDI)
4,4'-(Propane-1,3-diyl)bismorpholine (Catalyst)
Surfactant (e.g., Silicone-based)
Blowing Agent (e.g., Water, n-pentane)
Disposable paper or plastic cups (e.g., 500 mL)
High-torque mechanical stirrer (3000+ rpm) with impeller
Digital scale (accurate to 0.01 g)
Stopwatch
Fume hood
Personal Protective Equipment (PPE): Safety goggles with side shields, nitrile or neoprene gloves, lab coat.[7]
B. Standard Formulation Example:
The following table provides a starting point for a rigid foam formulation. The catalyst level should be adjusted to achieve the desired reaction profile.
Preparation (Part A): In a suitably sized cup, accurately weigh the polyol, surfactant, water, and any other additives (e.g., flame retardant).
Catalyst Addition: Add the required amount of 4,4'-(Propane-1,3-diyl)bismorpholine to the polyol mixture.
Pre-mixing: Thoroughly mix the "Part A" components with the mechanical stirrer for at least 30 seconds until a homogenous solution is achieved.[8]
Isocyanate Addition (Part B): Weigh the required amount of isocyanate (pMDI) into the cup containing the mixed Part A.
Final Mix & Pour: Immediately begin stirring at high speed (e.g., 3000 rpm) and simultaneously start the stopwatch. Mix for the specified time (typically 5-10 seconds).[8]
Foaming: Quickly pour the reacting mixture into a mold or a larger container where it can rise freely.[9]
Curing: Allow the foam to cure in a well-ventilated area. Curing can be done at ambient temperature or accelerated at elevated temperatures (e.g., 70°C). The foam should be aged for at least 24 hours before cutting and physical property testing.
Caption: Experimental workflow for PU foam preparation.
Protocol 2: Foam Reactivity Profile (Cup Test)
The cup test is a fundamental method for quantifying the effect of the catalyst on the reaction speed.[10]
Procedure:
Following steps 1-5 in Protocol 1, keep the reacting mixture in the mixing cup and observe the following, recording the time for each event:
Cream Time: The point at which the liquid mixture begins to expand and change color (typically becomes lighter).
String Gel Time: The point at which fibrous strands can be pulled from the top of the rising foam when touched with a wooden applicator.
Rise Time: The time taken for the foam to reach its maximum height.
Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.
These parameters are highly sensitive to the catalyst concentration and provide a rapid method for comparing different catalyst levels or types.
Protocol 3: Physical Property Evaluation
After curing, the foam should be characterized to determine its physical properties. Standard test methods (e.g., ASTM or ISO) should be followed.
Density: Cut a specimen of known dimensions, weigh it, and calculate the density (mass/volume).
Compressive Strength: Measure the force required to compress the foam by 10% of its initial thickness.[11] This is a key indicator of the foam's load-bearing capacity.
Dimensional Stability: Expose foam samples to high and low temperatures and measure any changes in dimensions to assess shrinkage or expansion.[9]
Thermal Conductivity (k-factor): For rigid insulation foams, this measures the material's ability to resist heat flow.[11]
Section 4: Safety, Handling, and Troubleshooting
A. Safety and Handling:
Chemical Hazards: Isocyanates (TDI, MDI) are sensitizers and irritants. Tertiary amines can be corrosive and may cause skin and eye irritation.[12] Always consult the Safety Data Sheet (SDS) for all chemicals before use.[7][13]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7][14]
Ventilation: All work with isocyanates and amine catalysts must be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]
Storage: Store 4,4'-(Propane-1,3-diyl)bismorpholine in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13][14]
B. Troubleshooting Guide:
Problem
Potential Cause(s) Related to Catalyst
Suggested Solution(s)
Foam Collapse / Poor Rise
Insufficient gelling reaction relative to blowing. Catalyst level may be too low, or the catalyst is too selective for the blowing reaction.
Increase the concentration of 4,4'-(Propane-1,3-diyl)bismorpholine. Consider co-catalysis with a stronger gelling catalyst (e.g., a tin catalyst).
High Density / "Tight" Foam
Gelling reaction is too fast relative to the blowing reaction, trapping the CO2 before full expansion can occur. Catalyst level may be too high.
Decrease the concentration of the catalyst to slow the gel time. Ensure proper mixing to incorporate all components.
Coarse or Irregular Cells
Poor nucleation or stabilization. While primarily a surfactant issue, an imbalanced reaction profile from incorrect catalysis can contribute.
Optimize catalyst level to ensure a smooth, coordinated rise and gel. Verify surfactant type and concentration.
Slow Cure / Green Foam
Insufficient catalyst level, leading to incomplete polymerization. Low ambient or chemical temperature.
Increase catalyst concentration. Ensure raw materials are at the recommended processing temperature (e.g., 20-25°C).
Conclusion
4,4'-(Propane-1,3-diyl)bismorpholine is a versatile and effective tertiary amine catalyst for the production of a wide range of polyurethane foams. Its dual-ended morpholine structure provides balanced reactivity, influencing both the gelling and blowing reactions essential for proper foam formation. By carefully controlling its concentration within a formulation, researchers and formulators can manipulate the reaction profile to achieve desired foam characteristics, from cure speed to final physical properties like density and compressive strength. Adherence to the protocols and safety guidelines outlined in this document will enable the successful and safe application of this catalyst in polyurethane foam development.
Google Patents. US5264463A - Flame-retardant rigid polyurethane foams, compositions intended for manufacturing them and process for manufacturing the foams.
MDPI. Enhancing the Fire Safety and Smoke Safety of Bio–Based Rigid Polyurethane Foam via Inserting a Reactive Flame Retardant Containing P@N and Blending Silica Aerogel Powder. [Link]
Application Note: A Multi-Modal Analytical Approach for the Identification and Characterization of Pramocaine Impurity 1 (4-Butoxyphenol)
Abstract This comprehensive application note provides a detailed framework for the identification and characterization of a critical process-related impurity and potential degradant of Pramocaine, herein designated as Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed framework for the identification and characterization of a critical process-related impurity and potential degradant of Pramocaine, herein designated as Pramocaine Impurity 1 (4-Butoxyphenol). The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a multi-modal strategy employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and methodologies outlined herein are grounded in established analytical principles and regulatory expectations, ensuring a robust and scientifically sound approach to impurity profiling.
Introduction to Pramocaine and the Imperative of Impurity Profiling
Pramocaine (also known as Pramoxine) is a topical anesthetic agent widely used to alleviate pain and itching from minor skin irritations, insect bites, and other dermatological conditions.[3] Structurally, it is a morpholine derivative and an aromatic ether, which differentiates it from many other local anesthetics that are ester or amide-based.[4][5] This unique structure minimizes the risk of cross-reactivity in individuals with sensitivities to other local anesthetics.[]
The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug safety and quality, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH).[1][7] Impurities can originate from various sources, including the manufacturing process (process-related impurities) or the chemical degradation of the drug substance over time (degradation products).[3][8]
This application note focuses on a known impurity of Pramocaine, 4-butoxyphenol. This compound can be a starting material or a degradation product arising from the cleavage of the ether linkage in the Pramocaine molecule.[9] For the purpose of this guide, we will refer to 4-butoxyphenol as Pramocaine Impurity 1 .
Analytical Strategy: A Tri-Pillar Approach
A robust identification of an unknown impurity requires a convergence of data from multiple orthogonal analytical techniques. Our strategy is built on three pillars:
Chromatographic Separation (HPLC): To isolate the impurity from the parent API and other potential impurities, providing initial quantitative estimates.
Mass Determination (LC-MS): To determine the molecular weight of the impurity with high accuracy, offering crucial information for elemental composition determination.
Structural Elucidation (NMR): To provide definitive structural information by mapping the chemical environment of each atom in the impurity molecule.
Logical Workflow for Impurity Identification
Caption: Workflow for the identification of Pramocaine Impurity 1.
Experimental Protocols
Phase 1: HPLC-UV Method for Separation and Detection
Rationale: A reversed-phase HPLC (RP-HPLC) method is the workhorse for pharmaceutical impurity analysis due to its versatility and robustness in separating compounds with varying polarities.[9] A C18 column is chosen for its hydrophobic stationary phase, which will effectively retain and separate Pramocaine and the less polar 4-butoxyphenol. The mobile phase composition is optimized to achieve good resolution and peak shape. UV detection is a simple and effective method for initial detection and quantification.[10]
Protocol:
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
Column: Inertsil ODS 3-C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[9]
Accurately weigh and dissolve the Pramocaine HCl drug substance in the mobile phase to a final concentration of 1.0 mg/mL.
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability:
Perform five replicate injections of the standard solution.
The relative standard deviation (RSD) for the peak area of Pramocaine should be ≤ 2.0%.
The tailing factor for the Pramocaine peak should be between 0.8 and 1.5.[12]
The theoretical plates for the Pramocaine peak should be ≥ 2000.
Analysis and Reporting:
Inject the sample solution and record the chromatogram.
Identify the peak corresponding to Pramocaine and any impurity peaks.
According to ICH Q3A guidelines, impurities present at a level greater than the reporting threshold (typically 0.05% for a maximum daily dose of ≤ 2g) should be reported.[13]
Parameter
Condition
Rationale
Column
C18, 150 x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase
Phosphate Buffer/ACN (50:50)
Balances retention and elution strength for optimal separation.[9]
pH
5.0
Controls the ionization state of Pramocaine (a weak base) for consistent retention.
Flow Rate
1.0 mL/min
Ensures efficient separation within a reasonable run time.
Detection
230 nm
A suitable wavelength for detecting both Pramocaine and potential aromatic impurities.[11]
Phase 2: LC-MS for Molecular Weight Determination
Rationale: Coupling the HPLC separation with a mass spectrometer allows for the determination of the molecular weight of the eluting impurity peak. This is a critical step in proposing a molecular formula. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like Pramocaine and its potential impurities.
Protocol:
Instrumentation:
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
Use the same HPLC method as described in Section 3.1. The mobile phase may need to be made MS-compatible (e.g., using formic acid or ammonium acetate instead of non-volatile phosphate buffers).
MS Conditions (Positive ESI Mode):
Ion Source: Electrospray Ionization (ESI), positive mode.
Capillary Voltage: 3.5 kV.
Drying Gas Flow: 10 L/min.
Drying Gas Temperature: 350 °C.
Scan Range: m/z 50-500.
Analysis:
Inject the Pramocaine sample.
Extract the ion chromatogram for the impurity peak observed in the UV chromatogram.
Obtain the mass spectrum for the impurity peak. The expected protonated molecule [M+H]⁺ for 4-butoxyphenol (C₁₀H₁₄O₂) would be at m/z 167.1067.
Phase 3: NMR for Definitive Structural Elucidation
Rationale: NMR spectroscopy is an unparalleled technique for the unequivocal structural elucidation of organic molecules.[14][15] It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. For definitive identification, the impurity should be isolated in sufficient quantity and purity.
Protocol:
Impurity Isolation:
If the impurity level is sufficient, use preparative HPLC with the developed method to isolate several milligrams of the impurity.
Combine the collected fractions containing the pure impurity and evaporate the solvent.
NMR Sample Preparation:
Dissolve the isolated impurity (1-5 mg) in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Methanol, CD₃OD).
NMR Analysis:
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Additional experiments like COSY, HSQC, and HMBC can be performed to confirm connectivity.
The validity of this analytical workflow is ensured by a multi-step confirmation process:
Orthogonal Data Correlation: The retention time from HPLC, the accurate mass from MS, and the detailed structural map from NMR must all point to the same chemical entity.
Reference Standard Confirmation: The ultimate confirmation is achieved by analyzing a certified reference standard of 4-butoxyphenol using the same HPLC, LC-MS, and NMR methods. The data (retention time, mass spectrum, and NMR spectra) from the isolated impurity must be identical to that of the reference standard.
Forced Degradation Studies: To confirm if Impurity 1 is a degradant, Pramocaine can be subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) as per ICH Q1A guidelines.[16] The formation and increase of the Impurity 1 peak under these conditions would provide strong evidence of its origin as a degradation product.
Conclusion
This application note details a systematic and robust analytical methodology for the identification and characterization of Pramocaine Impurity 1 (4-Butoxyphenol). By integrating the separation power of HPLC with the specificity of MS and the definitive structural information from NMR, researchers and quality control professionals can confidently identify and control impurities in Pramocaine drug substances. This approach not only ensures compliance with global regulatory standards but also contributes to the overall safety and quality of pharmaceutical products.
References
Veeprho. (n.d.). Pramoxine Impurities and Related Compound. Retrieved from [Link]
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Küçükoğlu, K., & Tanol, M. (2010). Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic and Anticholinergic Agents. Asian Journal of Chemistry, 22(5), 3404-3412. Retrieved from [Link]
Attia, K. A. M., Nassar, M. W. I., El-Zeiny, M. B., & Serag, A. (2018). Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. Journal of Food and Drug Analysis, 26(4), 1160-1170. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pramoxine hydrochloride. PubChem. Retrieved from [Link]
Gou, R., Luo, M., & Ye, L. (2012). Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC. Analytical Methods, 4(7), 2059-2063. Retrieved from [Link]
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
United States Pharmacopeia. (n.d.). <1086> Impurities in Drug Substances and Drug Products. USP-NF.
Attia, K. A. M., Nassar, M. W. I., El-Zeiny, M. B., & Serag, A. (2018). Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. Journal of Food and Drug Analysis, 26(4), 1160-1170. Retrieved from [Link]
Khan, I., et al. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. Molecules, 27(24), 8889. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pramoxine. PubChem. Retrieved from [Link]
Simmler, C., et al. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Journal of Natural Products, 84(5), 1578-1585. Retrieved from [Link]
Pharmaffiliates. (n.d.). Pramoxine Hydrochloride-impurities. Retrieved from [Link]
Al-Otaibi, F., et al. (2011). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine.
Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]
Attia, K. A. M., et al. (2018). Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. ScienceOpen. Retrieved from [Link]
Skibinska, L., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 988. Retrieved from [Link]
Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
USP. (2021). Impurities in Drug Substances/Products: Global Guidances & USP Perspective. YouTube. Retrieved from [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
Pharma Chem. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. Retrieved from [Link]
Technical Support Center: Purification of Crude 1,3-Dimorpholinopropane
Welcome to the technical support center for the purification of crude 1,3-dimorpholinopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude 1,3-dimorpholinopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and explanations herein are synthesized from established chemical principles and best practices in the purification of tertiary amines and related compounds.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 1,3-dimorpholinopropane, providing potential causes and actionable solutions.
Problem 1: The purified 1,3-dimorpholinopropane is yellow or brown, not colorless.
Potential Causes:
Thermal Decomposition: 1,3-Dimorpholinopropane, like many high-boiling amines, can be susceptible to thermal degradation, especially in the presence of oxygen at elevated temperatures. Morpholine itself can degrade at temperatures above 150°C, and this instability can be extrapolated to its derivatives.[1][2] Overheating during distillation is a common cause of discoloration.
Oxidation: Amines are prone to air oxidation, which can form colored impurities. This is often exacerbated by heat and the presence of trace metal ions.
Residual Acidic Impurities: If the synthesis of 1,3-dimorpholinopropane involved acidic conditions or generated acidic byproducts, these can cause degradation and color formation upon heating.
Solutions:
Fractional Vacuum Distillation: To prevent thermal decomposition, it is crucial to perform the distillation under reduced pressure.[3][4][5] Lowering the pressure significantly reduces the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.
Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen and prevent oxidation. Maintain a gentle stream of the inert gas throughout the distillation process.
Pre-treatment with a Drying Agent: Before distillation, consider drying the crude product with a suitable agent like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄) to remove water and neutralize any residual acids. For amines, basic drying agents like KOH are often preferred.
Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the distillation flask can help prevent oxidation-induced coloration.
Problem 2: Purity is low after fractional distillation, with contaminants having close boiling points.
Potential Causes:
Inefficient Fractionating Column: The efficiency of the separation is directly related to the number of theoretical plates in the fractionating column.[6] A short or poorly packed column may not be sufficient to separate impurities with boiling points close to that of the product.
Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium to be established on each theoretical plate of the column, leading to poor separation.[6]
Fluctuating Heat Input: Inconsistent heating can cause "bumping" and pressure fluctuations, which disrupt the vapor-liquid equilibrium within the column and compromise separation efficiency.
Solutions:
Select an Appropriate Fractionating Column: For impurities with boiling points within 20-30°C of the product, a Vigreux column is a good starting choice. For closer boiling points, a packed column (e.g., with Raschig rings or metal sponges) will provide more theoretical plates and better separation.
Optimize the Distillation Rate: A general rule of thumb is to maintain a collection rate of 1-2 drops per second. Slower rates generally lead to better separation.
Ensure Smooth and Steady Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth boiling. A heating mantle with a temperature controller is recommended for stable and even heating.
Insulate the Column: Insulating the fractionating column with glass wool or aluminum foil helps to maintain the temperature gradient necessary for efficient separation.
Problem 3: GC-MS or NMR analysis shows the presence of starting materials (e.g., morpholine, 1,3-dichloropropane) in the final product.
Potential Causes:
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials in the crude product.
Inadequate Purification: The boiling points of the starting materials may be significantly different from the product, but if they are present in large quantities, they may co-distill, especially during a simple distillation.
Solutions:
Aqueous Work-up Prior to Distillation: Before distillation, perform a liquid-liquid extraction. 1,3-Dimorpholinopropane is a basic compound. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the desired product and any other basic compounds, pulling them into the aqueous layer and leaving non-basic impurities (like 1,3-dichloropropane) in the organic layer. Subsequently, basify the aqueous layer with a strong base (e.g., NaOH, KOH) and extract the purified product back into an organic solvent.
Efficient Fractional Distillation: As mentioned previously, a highly efficient fractional distillation setup is key to separating components with different boiling points.
Diagram of the Purification Workflow
Caption: General workflow for the purification of 1,3-dimorpholinopropane.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 1,3-dimorpholinopropane?
The impurities will largely depend on the synthetic route. Assuming a common synthesis from 1,3-dihalopropane (e.g., 1,3-dichloropropane) and morpholine, you can expect:
Unreacted Starting Materials: Morpholine and 1,3-dichloropropane.
Side-products: Small amounts of elimination products or polymeric materials.[7]
Solvent Residues: Any solvent used in the reaction (e.g., toluene, acetonitrile).
Q2: What is the expected boiling point of 1,3-dimorpholinopropane under vacuum?
Q3: Can I purify 1,3-dimorpholinopropane by crystallization?
Crystallization is a viable option if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system.[8][9] Morpholine derivatives can sometimes be crystallized from non-polar solvents or solvent mixtures like toluene/heptane.[8] Another strategy is to form a salt (e.g., a hydrochloride or oxalate salt) which may be more crystalline than the free base. This salt can then be recrystallized and, if needed, the free base can be regenerated.
Q4: What analytical techniques are best for assessing the purity of 1,3-dimorpholinopropane?
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components and identifying them based on their mass spectra.[1][10][11][12] It is very effective for detecting residual starting materials and other low molecular weight impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and identifying impurities.[13][14][15][16] The presence of unexpected signals can indicate impurities, and integration of the signals can be used for quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups and the absence of others (e.g., N-H stretches from residual morpholine).
Table of Potential Impurities and Properties
Compound
Structure
Molecular Weight ( g/mol )
Probable Boiling Point (°C)
Notes
1,3-Dichloropropane
Cl-CH₂-CH₂-CH₂-Cl
112.99
120-122
Non-basic, can be removed by acid wash.
Morpholine
C₄H₉NO
87.12
129
Basic, will be extracted with the product in an acid wash.
1-Chloro-3-morpholinopropane
C₇H₁₄ClNO
163.64
~200-220 (estimated)
Intermediate, basic.
1,3-Dimorpholinopropane
C₁₁H₂₂N₂O₂
214.31
>250 (estimated)
Product
Detailed Protocol: Fractional Vacuum Distillation of Crude 1,3-Dimorpholinopropane
This protocol provides a general guideline. Temperatures and pressures should be optimized for your specific setup and impurity profile.
1. Apparatus Setup:
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask (or a set of receiving flasks for collecting different fractions), and a vacuum adapter.
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
Place a stir bar in the round-bottom flask and position it on a heating mantle with a magnetic stirrer.
Connect the vacuum adapter to a vacuum pump with a trap in between to protect the pump.
Connect the condenser to a circulating chiller.
2. Pre-Distillation Preparation:
Add the crude 1,3-dimorpholinopropane to the round-bottom flask (no more than 2/3 full).
Optionally, add a small amount of a basic drying agent like powdered KOH and stir for 30 minutes to remove residual water and acids.
3. Distillation Procedure:
Turn on the stirrer and the cooling water for the condenser.
Slowly and carefully apply vacuum to the system.
Once the desired pressure is reached and stable, begin to gently heat the distillation flask.
Observe the temperature at the distillation head. The first fraction to distill will be the most volatile components (e.g., residual solvents, morpholine). Collect this "forerun" in a separate receiving flask.
As the temperature rises and stabilizes, the main product will begin to distill. Collect the fraction that distills over a narrow and constant temperature range. This is your purified 1,3-dimorpholinopropane.
If the temperature begins to rise again or drops significantly, it indicates that the main product has finished distilling and higher-boiling impurities are starting to come over. Stop the distillation at this point.
Before turning off the vacuum, allow the apparatus to cool down. Then, slowly and carefully vent the system to atmospheric pressure.
References
BEIGI-SOMAR, V., HOMAMI, S. S., GHAZANFARPOUR-DARJANI, M., & MONZAVI, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150.
Al-Tamiemi, E. O., & Jabbar, S. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(5), 416-421.
Ali, M., et al. (2018). Thermal degradation kinetics of morpholine for carbon dioxide capture. Chemical Engineering Journal, 344, 564-573.
Gawande, N. G., et al. (2012). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 4(10), 4599-4603.
KR840002428B1. (1984). Method for preparing morpholine derivative.
US4440953A. (1984). Purification of N-substituted aminobenzaldehydes.
Santhi, R., & Annibha, J. (2011). GC-MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. Journal of Applied Pharmaceutical Science, 1(7), 145.
University of Rochester, Department of Chemistry. (n.d.).
Ali, M., et al. (2017). Thermal Degradation of Morpholine for CO2 Capture. AIChE Proceedings.
da Silva, J. K., et al. (2021). Advancing the Chemical Characterization of Eperua oleifera Duke Oleoresin: A UHPLC-HRMS-Based Approach. Molecules, 26(11), 3195.
Biological Magnetic Resonance Bank. (n.d.).
McDougall, R. H., & Malik, S. H. (1969). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 2044-2051.
Chemistry LibreTexts. (2021). 5.
Al-Rimawi, F., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418.
Khan, I., et al. (2016). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Journal of Pharmacognosy and Phytochemistry, 5(3), 113.
The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
Wikipedia. (n.d.). Morpholine.
Orelli, L. R., et al. (2012). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N'-arylhexahydropyrimidines and hexahydro-1,3-diazepines. Arkivoc, 2012(5), 239-254.
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2571.
Wikipedia. (n.d.).
ResearchGate. (n.d.).
Kim, Y. D., et al. (2002). A 13C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. Polymer Journal, 34(7), 527-534.
Reddit. (n.d.). r/Mcat - Fractional distillation and compounds with bp >150 degrees.
Reddy, G. S., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 77(10), 1361-1372.
BEIGI-SOMAR, V., et al. (2020).
Bilal, M., et al. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Medicinal Plants Research, 12(15), 183-188.
Pauloi, L., et al. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Biodiversitas Journal of Biological Diversity, 25(10).
Coldham, I., & Kandola, R. (2011). One-Pot Synthesis of 1,2-Diamines. Synfacts, 2011(07), 0752.
Sriram, D., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 359.
Purdue University, Department of Chemistry. (n.d.). 1,3-dichloropropane.
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC advances, 10(48), 28662-28666.
Cheresources.com Community. (2012).
Wu, H., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
Schwelberger, H. G., & Bodner, E. (1997). Purification and characterization of diamine oxidase from porcine kidney and intestine. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1340(1), 152-164.
Tsuchiya, K., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2419-2428.
Technical Support Center: Degradation Pathways of Bismorpholine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismorpholine compounds. This guide is designed to provide you with in-depth technical guidance, troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismorpholine compounds. This guide is designed to provide you with in-depth technical guidance, troubleshooting tips, and frequently asked questions related to the degradation pathways of these complex molecules. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of your experimental work.
Introduction to Bismorpholine Compound Stability
Bismorpholine compounds, characterized by the presence of two morpholine rings connected by a linker, are a class of molecules with growing interest in various fields, including pharmaceuticals and materials science.[1] Understanding their stability and degradation pathways is crucial for ensuring the safety, efficacy, and shelf-life of products containing these compounds.[2][3]
Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[4][5] This guide will walk you through the theoretical and practical aspects of investigating the degradation of bismorpholine compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions that researchers encounter when studying the degradation of bismorpholine compounds.
Q1: What are the most probable initial degradation pathways for bismorpholine compounds?
Based on the known degradation of the morpholine moiety, the primary degradation pathways for bismorpholine compounds are likely to be oxidation and hydrolysis .[6][7]
Oxidative Degradation: The nitrogen atom in the morpholine ring is susceptible to oxidation. This can lead to the formation of N-oxides. Additionally, the carbon atoms adjacent to the nitrogen and oxygen atoms can be oxidized, potentially leading to ring-opening.[8]
Hydrolytic Degradation: While the morpholine ring itself is generally stable to hydrolysis, the linker connecting the two rings can be a primary site for hydrolytic cleavage, especially if it contains susceptible functional groups like esters or amides.[9]
Photodegradation: Exposure to light, particularly UV, can induce degradation, often through radical-mediated pathways. The specific pathway will depend on the overall structure of the bismorpholine compound and the presence of any chromophores.
Q2: How does the linker connecting the two morpholine rings influence degradation?
The nature of the linker is a critical determinant of the overall stability of a bismorpholine compound.
Ester and Amide Linkers: These are common linkers in drug molecules and are susceptible to hydrolysis under acidic or basic conditions.[9] Cleavage of these linkers would result in the formation of two separate morpholine-containing fragments.
Alkyl Chains: Simple alkyl linkers are generally more stable but can be susceptible to oxidation at benzylic or other activated positions.
Ether Linkages: Ether linkages are generally stable to hydrolysis but can be cleaved under more forcing acidic conditions.
Q3: What are the key considerations for developing a stability-indicating analytical method for bismorpholine compounds?
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[2] For bismorpholine compounds, key considerations include:
Chromatographic Separation: The method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate the intact bismorpholine compound from all its potential degradation products.[10] This can be challenging due to the potential for a complex mixture of degradants.
Detector Selection: A UV detector is commonly used, but if the degradation products lack a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) may be necessary.[11]
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.
Peak Purity Analysis: It is essential to demonstrate that the chromatographic peak for the parent bismorpholine compound is pure and does not co-elute with any degradation products. This is often done using a photodiode array (PDA) detector.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the forced degradation studies of bismorpholine compounds.
Problem
Potential Cause(s)
Recommended Solution(s)
No degradation is observed under stress conditions.
The bismorpholine compound is highly stable. Stress conditions are not harsh enough.
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the duration of the study.[2]
The compound degrades too quickly, resulting in complete loss of the parent peak.
The stress conditions are too harsh.
Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to adequately observe the primary degradation products.[5]
Poor mass balance in the stability study.
Some degradation products are not being detected (e.g., they are volatile or lack a UV chromophore). The degradation products are not eluting from the HPLC column. The parent compound is adsorbing to the sample vial.
Use a universal detector like MS or CAD in addition to a UV detector.[11] Modify the mobile phase or gradient to ensure all components elute. Use silanized vials to minimize adsorption.
A complex mixture of degradation products is observed, making analysis difficult.
Multiple degradation pathways are occurring simultaneously. Secondary degradation of primary products is happening.
Start with milder stress conditions to favor the formation of primary degradation products. Use a high-resolution mass spectrometer (HRMS) to help elucidate the structures of the numerous products.
The bismorpholine compound has poor solubility in the stress media.
The compound is highly non-polar or has a rigid structure.
Use a co-solvent (e.g., acetonitrile, methanol) to increase solubility, but ensure the co-solvent itself does not cause degradation.[2] Be mindful that the pH of the solution may change with the addition of organic solvents.
Experimental Protocols & Workflows
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on a bismorpholine compound. The specific conditions should be optimized for each molecule.
Preparation of Stock Solution: Prepare a stock solution of the bismorpholine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid bismorpholine compound to 105°C for 48 hours.
Photodegradation: Expose a solution of the bismorpholine compound (100 µg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
Sample Analysis:
At appropriate time points, withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a validated stability-indicating HPLC method, preferably with both PDA and MS detection.
Data Evaluation:
Calculate the percentage of degradation for each condition.
Determine the retention times and peak areas of the degradation products.
Use the MS data to propose structures for the major degradation products.
Visualizing the Workflow
Caption: A typical workflow for a forced degradation study of a bismorpholine compound.
Postulated Degradation Pathways
The following diagram illustrates a postulated degradation pathway for a generic bismorpholine compound with an ester linker, based on known degradation mechanisms of morpholine and esters.
Caption: Postulated degradation pathways for a bismorpholine compound.
References
Ge, S., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6457–6464. [Link]
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]
Kwiecień, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4991. [Link]
Li, Y., et al. (2021). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Bioorganic & Medicinal Chemistry, 41, 116212. [Link]
Fernandes, S., et al. (2022). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. European Polymer Journal, 173, 111278. [Link]
Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
D'Souza, A., & Zografi, G. (2020). Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*). Molecular Pharmaceutics, 17(11), 4247–4254. [Link]
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
Swain, A., & Tatham, A. S. (1989). The microbial degradation of morpholine. Applied Microbiology and Biotechnology, 31(5-6), 562-566. [Link]
Swain, A., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Applied Biochemistry and Biotechnology, 194, 5298–5315. [Link]
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
Baertschi, S. W., et al. (2011). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 35(4), 48-55. [Link]
Kar, A., et al. (2023). Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. Inorganic Chemistry, 62(10), 4160–4170. [Link]
S, S., & S, S. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts, 11(6). [Link]
Kumar, V., & Singh, P. (2020). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 12(7), 887-895. [Link]
Stille, J. K. (1985). Polyquinolines and other Aromatic Polymers. DTIC. [Link]
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
Gouedard, C., et al. (2014). Characterization of the degradation products of amines used for post combustion CO 2 capture. Energy Procedia, 63, 831-839. [Link]
Amsden, B., & Wang, F. (2004). Degradation of and drug release from a novel 2,2-bis(2-oxazoline) linked poly(lactic acid) polymer. Journal of Controlled Release, 98(1), 13-22. [Link]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-80. [Link]
Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Saeed, M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Journal of Chromatography A, 1645, 462095. [Link]
Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2640. [Link]
Arshad, F., et al. (2019). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). European Journal of Medicinal Chemistry, 167, 324-356. [Link]
Technical Support Center: Resolving Co-eluting Peaks in HPLC Analysis of Morpholine Derivatives
Welcome to the technical support center for the HPLC analysis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the HPLC analysis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As a versatile building block in many pharmaceuticals, the accurate quantification of morpholine and its related compounds is critical.[1][2] However, the inherent polarity of the morpholine moiety presents unique chromatographic challenges, often leading to co-elution with other polar analytes or early elution near the solvent front.[3][4][5]
This guide provides a structured approach to resolving these challenges, moving from quick-fix FAQs to comprehensive, step-by-step troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My morpholine derivative peak is co-eluting with an impurity near the void volume. What is the quickest way to improve separation?
A1: The most immediate step is to increase the retention of your analytes. In reversed-phase HPLC, you can achieve this by decreasing the organic solvent (e.g., acetonitrile, methanol) concentration in your mobile phase.[6][7][8] This "weaker" mobile phase will slow the elution of your polar compounds, providing more opportunity for separation. If your peaks are eluting with a very low capacity factor (k'), increasing retention is the first logical step.[7][8]
Q2: I'm observing poor peak shape (tailing) for my basic morpholine derivative. What could be the cause?
A2: Peak tailing for basic compounds like morpholine derivatives in reversed-phase HPLC is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[9] To mitigate this, consider operating at a lower mobile phase pH (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid) to protonate the silanol groups and reduce these unwanted interactions. Alternatively, using a highly deactivated, end-capped column can minimize the number of available silanol groups.[9]
Q3: Can I simply switch my organic solvent to improve resolution?
A3: Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of your separation.[10] Methanol and acetonitrile have different properties that influence how they interact with the analyte and the stationary phase, which can change the elution order and improve the resolution of co-eluting peaks.[11]
Q4: My morpholine derivative is highly polar and still elutes early even with 100% aqueous mobile phase. What are my options?
A4: For extremely polar compounds that are poorly retained in reversed-phase, you should consider alternative chromatographic modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating very polar analytes.[4][12][13] Other options include using polar-embedded or polar-endcapped columns, which are designed to be stable in highly aqueous mobile phases and offer better retention for polar compounds.[5][13] Ion-pair chromatography can also be employed to increase the retention of ionizable polar compounds.[3]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Peaks
When faced with co-eluting peaks, a systematic approach to method development is crucial. The resolution of two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[6][11]
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Baseline Experiment: Run your current method and document the resolution of the critical peak pair.
Mobile Phase pH Adjustment:
Prepare mobile phases with varying pH values. For basic morpholine derivatives, a common starting point is to use an acidic mobile phase (e.g., 0.1% formic acid in water, pH ~2.7).[10]
Create a series of mobile phases with pH values adjusted using volatile buffers like ammonium formate or ammonium acetate, especially if using mass spectrometry detection.[14]
Inject your sample with each mobile phase and observe the change in selectivity.
Change Organic Modifier:
If using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main analyte.
Run the analysis and compare the resolution to your acetonitrile method.
Change Stationary Phase:
If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[11]
Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms and improve selectivity.[5][10]
Parameter
Condition 1
Resolution (Rs)
Condition 2
Resolution (Rs)
Rationale
Mobile Phase pH
pH 7.0
0.8
pH 3.0
1.6
Suppresses ionization of silanols, reducing secondary interactions and improving peak shape for basic analytes.[15][16]
Organic Solvent
Acetonitrile
1.1
Methanol
1.9
Different solvent properties alter selectivity.[10]
Column Chemistry
C18
1.2
Phenyl-Hexyl
2.1
Alternative stationary phase provides different selectivity.[10]
Guide 2: Advanced Strategies for Highly Polar Morpholine Derivatives
When conventional reversed-phase chromatography fails to provide adequate retention for highly polar morpholine derivatives, more advanced techniques are necessary.
HILIC is a powerful technique for the separation of polar compounds.[4][12][13] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent, typically acetonitrile. A thin layer of water is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk mobile phase.
Caption: A streamlined workflow for developing a HILIC method.
Column Selection: Choose a HILIC column based on your analyte properties. Amide-phases are a good general-purpose starting point.
Mobile Phase Preparation:
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate, pH 3.0).
Mobile Phase B: Acetonitrile.
Initial Gradient:
Start with a high percentage of acetonitrile (e.g., 95%) to ensure retention of polar analytes.
Run a gradient to a lower percentage of acetonitrile (e.g., 50%) to elute the compounds.
A typical starting gradient could be: 0-1 min, 95% B; 1-10 min, 95% to 50% B; 10-12 min, 50% B; 12.1-15 min, 95% B (re-equilibration).
Optimization:
Adjust the gradient slope to improve the separation of closely eluting peaks.[10]
Optimize the buffer concentration and pH to fine-tune retention and peak shape.
For some applications, particularly when dealing with low concentrations or poor UV absorbance, derivatization can be a viable strategy.[17][18][19] Reacting morpholine or its derivatives with a derivatizing agent can increase their hydrophobicity, leading to better retention in reversed-phase chromatography, and can also introduce a strong chromophore for enhanced detection.[17][18] While more common in GC-MS, this approach can be adapted for HPLC.[20]
References
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
Spectroscopy Online. (n.d.).
ACORE. (2023). Liquid phase method for morpholine.
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 553-558. [Link]
BenchChem. (2025).
Axion Labs. (n.d.).
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
Levin, J. O., & Andersson, K. (1985). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 110(9), 1167-1169.
Chen, D., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8546893. [Link]
Axion Labs. (n.d.). HPLC problems with very polar molecules.
Thermo Fisher Scientific. (n.d.).
Agilent Technologies. (n.d.). Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS.
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Agilent Technologies. (n.d.).
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
Shimadzu. (n.d.).
BenchChem. (2025).
Kumar, A., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S1), 1022-1038. [Link]
Safe handling and storage procedures for 4,4'-(Propane-1,3-diyl)bismorpholine
Technical Support Center: 4,4'-(Propane-1,3-diyl)bismorpholine From the Desk of the Senior Application Scientist Subject: Critical Safety Notice and General Handling Framework for 4,4'-(Propane-1,3-diyl)bismorpholine A C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4,4'-(Propane-1,3-diyl)bismorpholine
From the Desk of the Senior Application Scientist
Subject: Critical Safety Notice and General Handling Framework for 4,4'-(Propane-1,3-diyl)bismorpholine
A CRITICAL NOTE ON SAFETY:
This document serves as a general procedural framework for handling tertiary amine compounds. As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 4,4'-(Propane-1,3-diyl)bismorpholine (CAS No. 48152-09-6) could not be located through standard safety information databases. The information presented below is illustrative and derived from the safety profiles of structurally related compounds, such as morpholine and other diamines.
This guide is NOT a substitute for a manufacturer-provided SDS. You must obtain and thoroughly review the specific SDS for your batch of 4,4'-(Propane-1,3-diyl)bismorpholine before any storage, handling, or experimental use. All procedures must be adapted to the specific hazards identified in the official SDS.
Section 1: Chemical Identification
It is imperative to confirm the identity and basic properties of any reagent before use. This information should be sourced directly from your supplier's SDS and Certificate of Analysis.
This section is based on potential hazards associated with tertiary amines and morpholine derivatives. Refer to the compound-specific SDS for confirmed hazards.
Question: What are the likely primary hazards of 4,4'-(Propane-1,3-diyl)bismorpholine?
Answer: Based on its chemical structure (two morpholine rings linked by a propane chain), the primary hazards are likely to be similar to other organic amines. These typically include:
Corrosivity: Amines are alkaline and can be corrosive to skin and eyes, potentially causing severe burns.[1]
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2][3]
Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
The precautionary statements for a similar linked heterocyclic compound include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2] Always assume the compound is hazardous until confirmed otherwise by the SDS.
Question: What is the minimum required PPE for handling this compound?
Answer: A comprehensive risk assessment is required, but the minimum PPE for handling any potentially corrosive liquid amine includes:
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for tears or holes before use and dispose of them properly after handling.[5]
Body Protection: A flame-resistant lab coat is essential. For larger quantities or procedures with a high splash risk, a chemical-resistant apron is also necessary.
Ventilation: All handling of the neat compound or its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6][7]
PPE Selection Workflow
The following diagram outlines a general decision-making process for selecting appropriate PPE when working with liquid amine reagents.
Caption: General PPE selection workflow for liquid amine reagents.
Section 3: Safe Handling and Storage - FAQs
This section provides general best practices. Adhere strictly to the storage conditions specified in the manufacturer's SDS.
Question: How should I properly store 4,4'-(Propane-1,3-diyl)bismorpholine?
Answer: Organic amines should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[5] Key storage principles include:
Container: Keep the container tightly closed to prevent absorption of moisture and carbon dioxide from the air.[2][6]
Incompatible Materials: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][8] Contact with these materials can cause violent reactions.
Ignition Sources: Although flash point data is unavailable, it is prudent to keep the compound away from heat, sparks, and open flames.[6][9]
Question: What are critical "do's and don'ts" when handling this compound?
DON'T eat, drink, or smoke in the laboratory area.[2][10]
DON'T work alone when handling this or any other potentially hazardous material.
DON'T allow the product to enter drains or waterways.[11][12]
Section 4: Troubleshooting and Emergency Procedures
The following procedures are for guidance only. In any emergency, prioritize personal safety and seek immediate medical attention if an exposure occurs. Always follow your institution's emergency response protocols.
Question: What is the correct procedure for a small spill (<100 mL)?
Answer: For a small spill contained within a chemical fume hood:
Alert Personnel: Notify others in the immediate area.
Ensure PPE: Don your full, appropriate PPE, including respiratory protection if specified by the SDS.
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[6][12] Do not use combustible materials like paper towels.
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][11]
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety office.
Dispose: Dispose of all contaminated materials as hazardous waste.[2]
Spill Response Workflow
This diagram provides a logical flow for responding to a chemical spill.
Caption: General decision workflow for chemical spill response.
Question: What are the first aid measures for exposure?
Answer: The following are general first aid measures for corrosive amine compounds. Seek immediate medical attention after any exposure.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][10]
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[10][11]
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[2][10]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10][12]
Section 5: Disposal Considerations
Question: How should I dispose of waste 4,4'-(Propane-1,3-diyl)bismorpholine and its containers?
Answer: All waste material and contaminated items must be disposed of as hazardous chemical waste.[2] Do not dispose of it in the regular trash or pour it down the drain. Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal, and consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[2]
References
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved January 26, 2026, from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 26, 2026, from [Link]
US Hazmat Rentals. (n.d.). Morpholine Chemical Storage Specifications. Retrieved January 26, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
Australian Government Department of Health. (2020, April 30). Morpholine, 4,4'-methylenebis-: Human health tier II assessment. Retrieved January 26, 2026, from [Link]
Avoiding side reactions in the synthesis of dialkyl bismorpholines
A Guide to Minimizing Side Reactions Welcome to the technical support center for the synthesis of dialkyl bismorpholines. This guide is designed for researchers, scientists, and drug development professionals who are wor...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Side Reactions
Welcome to the technical support center for the synthesis of dialkyl bismorpholines. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and ultimately avoid common side reactions.
Dialkyl bismorpholines, particularly structures like N,N'-methylenebismorpholine, are valuable as synthetic intermediates, curing agents for resins, and biocides.[] Their synthesis, most commonly via the condensation of morpholine with an aldehyde (like formaldehyde), appears straightforward but is often plagued by competing reactions that can drastically reduce yield and purity.[2][3] This guide provides a deep dive into the causality of these issues and offers robust solutions.
The Core Reaction: Understanding Aminal Formation
The synthesis of a dialkyl bismorpholine from a secondary amine like morpholine and an aldehyde is a classic example of aminal formation. The reaction proceeds through a series of equilibrium steps, and understanding this pathway is the first step to controlling it.
The mechanism begins with the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the aldehyde.[3][4] This is followed by proton transfer to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, allowing it to be eliminated as water and forming a highly reactive electrophilic iminium ion.[5] A second molecule of morpholine then attacks this iminium ion, and after deprotonation, the final bismorpholine (an aminal) product is formed.
Caption: Desired reaction pathway for bismorpholine synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during synthesis in a practical question-and-answer format.
Problem 1: My reaction yields a significant amount of insoluble white precipitate, and the yield of the desired product is very low.
Q: What is this precipitate and why is it forming?
A: This is almost certainly a polymerization side reaction. Formaldehyde, the most common aldehyde used for these syntheses, has a strong tendency to self-polymerize, especially under the wrong conditions, to form paraformaldehyde or other polyoxymethylene chains.[6][7] This process is often catalyzed by trace amounts of acid or base and can be accelerated by excessive heat.[6] The reactive iminium intermediate can also be attacked by other iminium ions or formaldehyde molecules, leading to oligomerization instead of the desired bismorpholine.[8]
Causality & Solution:
Cause: Uncontrolled exotherm or improper reagent addition. The initial reaction between morpholine and formaldehyde is often exothermic. If the temperature is not controlled, it can trigger runaway polymerization.[9] Adding the aldehyde too quickly creates localized high concentrations, favoring self-reaction over reaction with the more dilute morpholine.
Solution:
Temperature Control: Begin the reaction at a reduced temperature (e.g., 0-5 °C) using an ice bath. Add the aldehyde dropwise or in small portions over an extended period to allow for dissipation of heat.
Reagent Purity & Form: Use high-purity reagents. If using aqueous formaldehyde (formalin), be aware it contains methanediol and oligomers in equilibrium.[6] Using paraformaldehyde and depolymerizing it in situ under controlled conditions can sometimes provide a slower, more controlled release of monomeric formaldehyde. A patent for N-methylmorpholine synthesis suggests heating morpholine and water to 80-90 °C before adding paraformaldehyde to control the reaction.[10]
pH Control: While the reaction is acid-catalyzed, strong acids can accelerate polymerization.[6] The reaction should be run under neutral or very mildly acidic conditions (pH 5-6 is often optimal for imine formation).[5]
Problem 2: My final product is contaminated with a significant amount of a lower molecular weight byproduct.
Q: NMR and MS analysis suggest the presence of a mono-morpholine adduct (a hemiaminal or N-hydroxymethylmorpholine). How do I favor the formation of the "bis" product?
A: This indicates an incomplete reaction or an issue with stoichiometry. The reaction proceeds in two stages: formation of the hemiaminal/iminium ion, followed by the attack of a second morpholine equivalent. If the second step is inefficient, the reaction will stall.
Causality & Solution:
Cause: Incorrect stoichiometry or insufficient reaction time/temperature. The reaction requires a 2:1 molar ratio of morpholine to aldehyde. Using a slight excess of the amine can help drive the reaction to completion, but a significant excess can complicate purification.
Solution:
Stoichiometric Control: Ensure precise measurement of your reactants. A 2.05:1 or 2.1:1 ratio of morpholine to aldehyde can be beneficial.
Reaction Conditions: After the controlled initial addition of the aldehyde at low temperature, allow the reaction to warm to room temperature or gently heat it (e.g., 40-50 °C) for several hours to drive the second addition to completion. Monitor the reaction progress using TLC or GC-MS.
Water Removal: The final step of iminium ion formation liberates water.[11] In some cases, removing this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene, although this may require higher temperatures that could promote other side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Proactive FAQs for Experimental Planning
Answering these questions before you start can prevent many of the problems described above.
Q1: What is the optimal solvent for this reaction?
While the reaction can be run neat or in water, using a non-participating organic solvent can offer better temperature control and solubility. Solvents like ethanol, isopropanol, or THF are common choices. For reactions involving water removal, toluene is the standard.[12]
Q2: How critical is the quality of the morpholine and aldehyde?
Extremely critical. Aldehydes, especially formaldehyde, can contain acidic impurities (like formic acid) which can undesirably alter the reaction pH.[6] Morpholine can degrade over time through oxidation. Using freshly distilled or recently purchased high-purity reagents is a key factor for success.
Q3: My product is an oil/low-melting solid. What is the best way to purify it?
Purification can be challenging.
Extraction: If the product is sufficiently nonpolar, an aqueous workup can remove unreacted amine salts and other water-soluble impurities.
Distillation: For thermally stable, liquid bismorpholines, vacuum distillation is an excellent method for achieving high purity.
Crystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is effective. Cooling the solution slowly is key to obtaining pure crystals.[13][14]
Column Chromatography: This is a versatile but often resource-intensive method. For basic compounds like bismorpholines, using silica gel treated with a small amount of triethylamine (~1%) in the eluent can prevent streaking and improve separation.[15]
Table 1: Summary of Key Reaction Parameters and Recommendations
Parameter
Recommendation
Rationale
Stoichiometry
2.05 : 1 (Morpholine : Aldehyde)
Drives reaction to completion, minimizing mono-adduct.
Temperature
Initial addition at 0-5 °C, then warm to RT or 40-50 °C
Balances catalysis with minimizing acid-driven side reactions.[5]
Reagent Addition
Add aldehyde dropwise to the amine solution
Maintains low concentration of the reactive aldehyde, preventing self-reaction.
Solvent
Ethanol, THF, or neat. Toluene for azeotropic water removal.
Provides thermal mass for control and dissolves reactants.
Gold-Standard Protocol: Synthesis of N,N'-Methylenebismorpholine
This protocol incorporates the best practices discussed to maximize yield and purity.
Materials:
Morpholine (high purity, 17.42 g, 0.2 mol)
Formaldehyde (37 wt% in H₂O, 8.11 g, 0.1 mol)
Diethyl ether (for extraction)
Saturated NaCl solution (brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
Initial Charge: Add the morpholine (0.2 mol) to the reaction flask. Begin stirring and allow the contents to cool to below 5 °C.
Controlled Addition: Add the formaldehyde solution (0.1 mol) to the dropping funnel. Add the formaldehyde to the stirred morpholine solution dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
Workup: Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of brine. Shake vigorously and allow the layers to separate.
Extraction: Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.
Drying & Concentration: Combine the organic extracts and dry them over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification: Purify the resulting oil/solid by vacuum distillation or recrystallization from an appropriate solvent (e.g., ethanol/water).
By carefully controlling the reaction parameters and understanding the potential pitfalls, the synthesis of dialkyl bismorpholines can be transformed from a challenging procedure into a reliable and high-yielding laboratory method.
References
Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]
ResearchGate. (2015). Synthesis of Dialkyl and Diaryl Benzylphosphonates Through a ZnI2-Mediated Reaction. [Link]
Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
ResearchGate. (2016). How to purify esterefication product?. [Link]
Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
Google Patents.
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
ACS Publications. (2019). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. [Link]
ResearchGate. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]
Hindawi. (2013). Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. [Link]
MDPI. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. [Link]
ResearchGate. (2016). Computational and Experimental Studies on the Mechanism of Formation of Poly(hexahydrotriazine)s and Poly(hemiaminal)s from the Reactions of Amines with Formaldehyde. [Link]
Technical Support Center: Enhancing the Stability of 4,4'-(Propane-1,3-diyl)bismorpholine Solutions
Welcome to the technical support center for 4,4'-(Propane-1,3-diyl)bismorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4,4'-(Propane-1,3-diyl)bismorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of solutions containing this valuable bismorpholine compound. As a diamine, 4,4'-(Propane-1,3-diyl)bismorpholine finds utility as a chemical intermediate and building block in various synthetic applications. However, like many amine-containing molecules, its stability in solution can be influenced by several factors. This document provides a comprehensive overview of best practices for solution preparation, storage, and troubleshooting common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-(Propane-1,3-diyl)bismorpholine and what are its primary applications?
4,4'-(Propane-1,3-diyl)bismorpholine, with the molecular formula C₁₁H₂₂N₂O₂, is a symmetrical diamine containing two morpholine rings linked by a propane bridge[1][2]. It is also known by synonyms such as 1,3-Dimorpholinopropane[2]. While specific, high-volume applications are not extensively documented in peer-reviewed literature, its structure lends itself to use as a versatile chemical intermediate in organic synthesis. For instance, it can serve as a diamine ligand in coordination chemistry or as a building block for more complex molecules in pharmaceutical and materials science research. A related compound, 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine, is utilized as a preservative in industrial fluids, highlighting the general stability of the bismorpholine scaffold.
Q2: What are the primary factors that can affect the stability of 4,4'-(Propane-1,3-diyl)bismorpholine solutions?
The stability of amine solutions, including those of 4,4'-(Propane-1,3-diyl)bismorpholine, is primarily influenced by:
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the amine groups, potentially forming N-oxides or other degradation products. This process can be accelerated by the presence of metal ions.
pH: The pH of the solution can impact the protonation state of the nitrogen atoms, which in turn can affect the molecule's susceptibility to degradation.
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
Light Exposure: UV or visible light can provide the energy to initiate photochemical degradation pathways.
Solvent Choice: The solvent can influence the stability of the dissolved compound through direct reaction or by affecting the solubility of potential catalysts or reactants.
Q3: What are the likely degradation products of 4,4'-(Propane-1,3-diyl)bismorpholine?
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 4,4'-(Propane-1,3-diyl)bismorpholine solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
Possible Causes:
Poor Solubility: The compound may have limited solubility in purely aqueous solutions at the desired concentration.
pH Shift: A change in pH could lead to the formation of a less soluble salt or the free base, causing it to precipitate.
Degradation: The precipitate could be an insoluble degradation product.
Contamination: Introduction of a contaminant that reacts with the bismorpholine or alters the solution properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Solutions:
Verify Solubility: Check the solubility of 4,4'-(Propane-1,3-diyl)bismorpholine in your chosen solvent system at the intended concentration and temperature.
pH Adjustment: If the solution is unbuffered, the dissolution of the basic amine can raise the pH. Try adjusting the pH with a suitable acid (e.g., HCl) to form a more soluble salt. Conversely, if a salt form is used, ensure the pH is appropriate to maintain its solubility.
Co-Solvent Addition: Consider adding a water-miscible organic co-solvent such as ethanol, isopropanol, or DMSO to improve solubility.
Filtration and Analysis: If precipitation occurs upon storage, filter the solid and analyze it to determine if it is the original compound or a degradation product. Techniques like melting point, FTIR, or NMR can be useful.
Issue 2: Color Change in Solution (e.g., Yellowing)
Possible Causes:
Oxidative Degradation: The formation of colored byproducts is a common sign of oxidation.
Photodegradation: Exposure to light can induce chemical reactions that produce colored species.
Reaction with Impurities: Trace impurities in the solvent or from the container may react with the bismorpholine.
Solutions:
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Use of Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant. The choice of antioxidant should be compatible with your experimental system.
Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.
Solvent Purity: Use high-purity solvents to avoid introducing reactive impurities.
Issue 3: Loss of Efficacy or Inconsistent Experimental Results
Possible Causes:
Degradation of the Active Compound: The concentration of 4,4'-(Propane-1,3-diyl)bismorpholine may have decreased over time due to chemical degradation.
Evaporation of Solvent: Improperly sealed containers can lead to solvent evaporation, thereby increasing the concentration of the solute and any impurities.
Adsorption to Container: The compound may adsorb to the surface of the storage container, reducing its concentration in the solution.
Solutions:
Regular Purity Checks: Periodically analyze the concentration and purity of your stock solutions using methods like HPLC, GC, or quantitative NMR.
Proper Sealing: Use containers with tight-fitting caps, preferably with a PTFE liner, to prevent solvent evaporation.
Container Material: Glass is generally a good choice for storing amine solutions. If using plastic, ensure it is compatible with the solvent and the bismorpholine.
Prepare Fresh Solutions: For critical applications, it is always best to prepare solutions fresh from the solid material.
Protocols and Data
Protocol for Preparation of a Stock Solution
Weighing: Accurately weigh the desired amount of solid 4,4'-(Propane-1,3-diyl)bismorpholine in a clean, dry glass vial.
Solvent Addition: Add a portion of the desired solvent to the vial. If preparing an aqueous solution, consider using a buffered solution to maintain a stable pH.
Dissolution: Gently agitate the mixture to dissolve the solid. Sonication may be used if necessary, but avoid excessive heating.
Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask and add solvent to the mark to achieve the final desired concentration.
Inerting (Optional but Recommended): For long-term storage, gently bubble an inert gas (nitrogen or argon) through the solution for a few minutes to remove dissolved oxygen.
Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Store at the recommended temperature.
Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2-8 °C
Reduces the rate of chemical degradation.
Atmosphere
Inert (Nitrogen or Argon)
Minimizes oxidative degradation.
Light
Protect from light (Amber vials)
Prevents photodegradation.
Container
Glass with PTFE-lined cap
Ensures chemical inertness and prevents evaporation.
Solvent Compatibility
Based on the structure of 4,4'-(Propane-1,3-diyl)bismorpholine, the following general solvent compatibility can be expected:
Generally not soluble due to the polar nature of the bismorpholine.
Water
pH-dependent
Solubility is influenced by the pH of the solution.
Disclaimer: This compatibility chart is based on general chemical principles. It is crucial to perform your own tests for specific applications and long-term storage.
Stability Monitoring Workflow
Caption: A typical workflow for monitoring the stability of your solution.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 95009, 4,4'-(Propane-1,3-diyl)bismorpholine. [Link]
U.S. Food and Drug Administration. Global Substance Registration System - 4,4'-(1,3-PROPANEDIYL)BIS(MORPHOLINE). [Link]
Technical Support Center: Troubleshooting Low Yields in Diamine Alkylation Reactions
Welcome to the technical support center for diamine alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yiel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for diamine alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yields and selectivity in the N-alkylation of diamines. As a senior application scientist, I have compiled this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.
Introduction: The Challenge of Selectivity
The alkylation of diamines is a cornerstone of many synthetic pathways, yet it presents a significant challenge: controlling the degree of alkylation. The nucleophilicity of the amine product is often comparable to or even greater than the starting material, leading to a mixture of mono-, di-, and even poly-alkylated products, as well as quaternary ammonium salts. This guide will address the common pitfalls that lead to low yields of the desired product and provide systematic troubleshooting strategies.
Question 1: My reaction is producing a mixture of mono- and di-alkylated products, with a low yield of my desired mono-alkylated diamine. How can I improve the selectivity?
Answer:
This is the most common issue in diamine alkylation. The formation of the di-alkylated product is a classic example of a "runaway reaction" where the mono-alkylated product is more nucleophilic than the starting diamine, leading to a second alkylation that is often faster than the first. To favor mono-alkylation, you need to manipulate the reaction kinetics and stoichiometry.
Causality: The root cause is the increased electron density on the second nitrogen atom after the first alkylation (due to the electron-donating nature of the newly introduced alkyl group), which enhances its nucleophilicity.
Troubleshooting Strategies:
Stoichiometric Control: The most straightforward approach is to use a large excess of the diamine relative to the alkylating agent. This statistically increases the probability that the alkylating agent will encounter an unreacted diamine molecule rather than a mono-alkylated one. A starting point is to use a 3:1 to 5:1 molar ratio of diamine to alkylating agent.
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the electrophile, further favoring the reaction with the more abundant starting diamine.
Use of a Protecting Group: This is a robust, albeit longer, route. By protecting one of the amine groups, you can selectively alkylate the unprotected amine. Following the alkylation, the protecting group is removed to yield the desired mono-alkylated product. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Experimental Protocol: Mono-Boc Protection of Ethylenediamine
This protocol is a reliable method for ensuring mono-functionalization.
Dissolve Ethylenediamine: In a round-bottom flask, dissolve ethylenediamine (excess, e.g., 4 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
Slow Addition of Boc-Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent and add it dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves washing the organic layer with water and brine to remove excess ethylenediamine and other water-soluble byproducts.[1][2]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-ethylenediamine.
Purification: Purify the product by column chromatography on silica gel if necessary.
Question 2: My reaction is suffering from a significant amount of elimination byproducts, leading to low yields of the alkylated diamine. What is causing this and how can I prevent it?
Answer:
Elimination reactions, typically E2, are a common side reaction in alkylation, especially when using secondary or tertiary alkyl halides, or when strong, sterically hindered bases are employed. The base, instead of promoting the nucleophilic substitution by deprotonating the amine, abstracts a proton from a carbon atom beta to the leaving group, leading to the formation of an alkene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elimination side reactions.
Data Presentation: Impact of Base and Alkyl Halide Structure on Alkylation vs. Elimination
Base
Alkyl Halide
Predominant Reaction
Rationale
K₂CO₃
Primary
Alkylation (Sɴ2)
Mild, non-hindered base favors nucleophilic attack.
Et₃N
Primary
Alkylation (Sɴ2)
Acts as an acid scavenger without promoting elimination significantly.
t-BuOK
Secondary
Elimination (E2)
Strong, sterically hindered base favors proton abstraction.
K₂CO₃
Secondary
Mixture of Sɴ2 and E2
Competition between pathways, temperature sensitive.
Et₃N
Tertiary
Elimination (E2)
Tertiary halides are highly prone to elimination.
Question 3: The reaction is very slow or does not go to completion. How can I improve the reaction rate and conversion?
Answer:
Slow reaction rates can be attributed to several factors including the choice of solvent, the nature of the leaving group on the alkylating agent, and insufficient activation of the nucleophile.
Causality and Solutions:
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) more reactive. They also stabilize the transition state of an Sɴ2 reaction. Protic solvents (e.g., alcohols, water) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.
Solvent
Dielectric Constant (ε)
General Effect on Sɴ2 Rate
DMF
37
Accelerates
DMSO
47
Accelerates
Acetonitrile
38
Accelerates
THF
7.6
Moderate
Toluene
2.4
Slow
Ethanol
25
Can slow down due to H-bonding
Leaving Group Ability: The rate of an Sɴ2 reaction is highly dependent on the ability of the leaving group to depart. For alkyl halides, the reactivity order is I > Br > Cl > F. If your reaction with an alkyl chloride is slow, switching to the corresponding alkyl bromide or iodide can significantly increase the rate.
Phase-Transfer Catalysis (PTC): If your reaction involves an inorganic base (like K₂CO₃) that is not soluble in the organic solvent, a phase-transfer catalyst can be highly effective.[3][4] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can transport the base anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically accelerating the rate.[4]
Experimental Protocol: Alkylation using Phase-Transfer Catalysis
Combine Reagents: In a round-bottom flask, combine the diamine (3-5 equivalents), the alkyl halide (1 equivalent), the inorganic base (e.g., K₂CO₃, 2-3 equivalents), and the phase-transfer catalyst (e.g., TBAB, 2-5 mol%).
Add Solvent: Add a suitable solvent, which can be a non-polar solvent like toluene when using PTC.
Heat and Stir: Heat the mixture with vigorous stirring. The temperature will depend on the reactivity of the substrates.
Monitor Reaction: Follow the progress of the reaction by TLC, GC-MS, or NMR.
Work-up: After completion, cool the reaction, filter off the inorganic salts, and perform an aqueous work-up on the filtrate.[5]
Question 4: I am working with an unsymmetrical diamine. How can I achieve selective alkylation on one of the amino groups?
Answer:
Achieving chemoselectivity in the alkylation of unsymmetrical diamines depends on exploiting the inherent differences in the reactivity of the two amino groups.
Factors Influencing Selectivity:
Steric Hindrance: A less sterically hindered amine will generally react faster. If one of the amino groups is primary and the other is secondary, the primary amine is typically more accessible and will be alkylated preferentially.
Electronic Effects: The basicity (and often nucleophilicity) of the amino groups can be different due to the electronic influence of the rest of the molecule. An amino group adjacent to an electron-withdrawing group will be less nucleophilic than one further away.
Strategy for Selective Alkylation of an Unsymmetrical Diamine:
Caption: Decision-making workflow for selective alkylation.
Question 5: How can I effectively monitor the progress of my diamine alkylation reaction?
Answer:
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.
Thin Layer Chromatography (TLC): This is a quick and easy method for qualitative monitoring. You can visualize the consumption of the starting materials and the formation of the mono- and di-alkylated products. A co-spot of the starting material and the reaction mixture is essential.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent quantitative tool.[6] You can often separate and identify the starting diamine, mono-alkylated product, di-alkylated product, and other byproducts. Derivatization of the amines may be necessary to improve their volatility and peak shape.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction directly in the reaction vessel if a deuterated solvent is used, or by taking aliquots of the reaction mixture.[9][10][11][12] The appearance of new signals corresponding to the alkyl group on the nitrogen and the disappearance of the starting material signals can be used to calculate the conversion.
Safety Considerations
Working with diamines and alkylating agents requires strict adherence to safety protocols.
Diamines: Many diamines are corrosive and can cause severe skin burns and eye damage. They can also be respiratory irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Alkylating Agents: Alkylating agents are often toxic, and many are suspected carcinogens.[13] Exposure should be minimized. All manipulations should be performed in a fume hood.
Reactions Under Pressure: Some alkylations may require elevated temperatures and sealed reaction vessels, which can lead to a buildup of pressure. Ensure that the reaction vessel is appropriate for the conditions and use a blast shield.
References
Huang, J. M., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 66(4), 304–307.
Gallo, R. J., et al. (2003). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Molecules, 8(1), 134-143.
Reichardt, C., & Welton, T. (2010). Solvent and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
Feldman, J., & Seyler, J. K. (1968). U.S. Patent No. 3,417,141. Washington, DC: U.S.
Crotti, C., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.
Park, J. M., et al. (2017). Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS.
Donthireddy, S. N., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 275-288.
NMR Spectroscopy. (n.d.). Measuring Rates by NMR. In Organic Chemistry Data. Retrieved from [Link]
Huang, J. M., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3.
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. HSE.
Miranda, L. D., et al. (2013). Yields and purities on mono-Boc protection of diamines (1a-9a).
Bessot, C., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(4), 754-761.
Singh, P. P., et al. (2024).
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
Vedage, G. A., et al. (2023). European Patent No. EP 4219585 A1.
The foil was only removed from the NMR tube when traveling to and from the NMR spectrometer. The reaction was monitored by NMR spectroscopy over the course of 23 h. Electronic Supplementary Information (ESI)
Jitaru, M. (2012). Derivatization Methods in GC and GC/MS.
Li, Z., et al. (2021). Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry, 23(16), 5865-5871.
Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RUA.
eviQ. (2022). 188-Safe handling and waste management of hazardous drugs.
Gryko, D. T., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
Sigma-Aldrich. (n.d.). Traditional Strong and Hindered Bases.
Van Praet, S., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry, 20(15), 3499-3503.
Binsch, G. (1975). Dynamic NMR Spectroscopy. In L. M. Jackman & F. A. Cotton (Eds.), Dynamic Nuclear Magnetic Resonance Spectroscopy (pp. 45-81). Academic Press.
A convenient way for the synthesis of mono N-alkyl
Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(Suppl 2), S13-S29.
Reddy, T. J., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(101), 83269-83273.
Williams, K. E. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
Wikipedia. (n.d.). Hydrazine.
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
Singh, P. P., et al. (2016). Hunig's base a facile and green alternative for C-N bond formation reactions. Journal of Saudi Chemical Society, 20, S460-S465.
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester.
Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(12), 8345-8354.
Ghosh, S. C., et al. (2018). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions, 47(37), 13071-13082.
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
Stawikowski, M., & Tritt-Goc, J. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
Bentley, T. W., et al. (1987). Reactivity–selectivity relationships. Part 7. Solvent effects on the selectivity of adamantyl derivatives in aqueous ethanol. Journal of the Chemical Society, Perkin Transactions 2, 749-754.
Lim, H., et al. (2023). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 28(14), 5489.
Occupational Safety and Health Administration. (n.d.).
Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
Vedage, G. A., et al. (2020). U.S. Patent No. 10,669,370 B2. Washington, DC: U.S.
Goti, A., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 35-42.
Technical Support Center: Purification of 4,4'-(Propane-1,3-diyl)bismorpholine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the pu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4,4'-(Propane-1,3-diyl)bismorpholine. As this compound is a key intermediate and a known impurity in the synthesis of active pharmaceutical ingredients such as Pramocaine, achieving high purity is critical.[1] This guide is structured to address common challenges encountered during its purification, providing not just procedural steps but also the underlying scientific principles to empower you in your experimental work.
Section 1: Understanding the Impurity Profile
Before delving into purification protocols, it is crucial to understand the potential impurities that may be present in a crude sample of 4,4'-(Propane-1,3-diyl)bismorpholine. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the dialkylation of morpholine with a 1,3-dihalopropane.
Potential Impurities:
Unreacted Starting Materials:
Morpholine
1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane)
Mono-alkylation Product:
4-(3-halopropyl)morpholine
Over-alkylation or Side-reaction Products:
Quaternary ammonium salts
Residual Solvents and Reagents:
Solvents used in the reaction (e.g., toluene, ethanol)[2]
Base used to scavenge the acid produced (e.g., potassium carbonate, triethylamine)
A logical workflow for purification begins with identifying the likely impurities based on the synthesis method, followed by selecting an appropriate purification strategy.
Caption: A general workflow for the purification and analysis of 4,4'-(Propane-1,3-diyl)bismorpholine.
Section 2: Troubleshooting and FAQs
This section is formatted as a series of questions and answers to directly address potential issues during the purification process.
FAQ 1: My crude product is an oil with a strong amine smell. What is the likely cause and the best initial purification step?
Answer:
A strong amine odor suggests the presence of residual, unreacted morpholine. Morpholine is a volatile secondary amine and a common excess reagent in the synthesis. The oily nature of your crude product is expected for 4,4'-(Propane-1,3-diyl)bismorpholine.
The most effective initial purification step is an acid-base extraction . This technique leverages the basicity of the amine functional groups to separate them from non-basic impurities.
Causality behind the choice:
Separation Principle: By washing an organic solution of your crude product with an acidic aqueous solution (e.g., dilute HCl), the basic tertiary amine product and any unreacted morpholine will be protonated to form their respective ammonium salts. These salts are highly soluble in the aqueous phase, while non-basic impurities (like residual 1,3-dihalopropane or non-polar solvents) will remain in the organic layer and can be discarded.
Recovery: Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate the ammonium salts, regenerating the free amines which can then be extracted back into a fresh organic solvent.
Step-by-Step Protocol for Acid-Base Extraction:
Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
Transfer the solution to a separatory funnel.
Add an equal volume of 1M hydrochloric acid and shake vigorously. Allow the layers to separate.
Drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with 1M HCl to ensure all basic components are removed.
Combine the aqueous extracts.
Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 10.
Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., DCM).
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
FAQ 2: I'm performing column chromatography on silica gel, but my product is streaking badly on the TLC plate and giving poor separation. How can I resolve this?
Answer:
This is a classic issue when purifying basic compounds, especially amines, on standard silica gel.[3][4] The acidic nature of silica gel leads to strong interactions with basic amines, causing tailing (streaking) on TLC plates and poor elution profiles during column chromatography.[3][4]
There are two primary strategies to counteract this:
1. Modifying the Mobile Phase:
The Principle of Competition: By adding a small amount of a basic modifier to your eluent, you effectively "neutralize" the acidic sites on the silica gel. This competing base will interact with the silica, reducing the strong adsorption of your target compound and allowing it to move more cleanly through the column.
Recommended Modifiers:
Triethylamine (Et₃N): Typically added at a concentration of 0.5-2% (v/v) to the eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the eluent, often in a gradient with DCM.
2. Using a Different Stationary Phase:
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is chemically modified to be basic, which prevents the unwanted acid-base interactions.[4]
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina should be chosen.
Data Summary for Eluent Modification:
Mobile Phase System
Basic Modifier
Typical Concentration
Suitability
Hexane/Ethyl Acetate
Triethylamine
1% (v/v)
Good for moderately polar amines
DCM/Methanol
Triethylamine
1% (v/v)
Good for more polar amines
DCM/Methanol
7N NH₃ in MeOH
1-10% of the MeOH portion
Effective for strongly basic amines
FAQ 3: After an initial cleanup, I believe I have a mixture of 4,4'-(Propane-1,3-diyl)bismorpholine and the mono-alkylated intermediate. Which purification technique is best to separate these?
Answer:
The mono-alkylated intermediate, 4-(3-halopropyl)morpholine, will have a different polarity and boiling point compared to the desired di-substituted product. Both vacuum distillation and column chromatography are viable options, and the choice depends on the scale of your reaction and the thermal stability of your compounds.
Vacuum Distillation: This is often preferred for larger scale purifications. The di-substituted product will have a significantly higher boiling point than the mono-substituted intermediate. A careful fractional distillation under reduced pressure should provide good separation.
Column Chromatography: For smaller scales or when high purity is paramount, column chromatography is very effective. The di-substituted product is more polar than the mono-substituted one and will therefore have a lower Rf value on TLC. Using the modified conditions described in FAQ 2 (e.g., silica gel with 1% triethylamine in the eluent), you can achieve excellent separation.
FAQ 4: Can I purify 4,4'-(Propane-1,3-diyl)bismorpholine by recrystallization? If so, what is a suitable solvent system?
Answer:
While 4,4'-(Propane-1,3-diyl)bismorpholine is often an oil at room temperature, it can sometimes be solidified, or its salt form can be recrystallized. Recrystallization of the free base, if it can be induced to solidify, can be attempted from non-polar solvents. A Korean patent suggests that a related morpholine derivative can be recrystallized from a toluene/light oil mixture.[5]
A more reliable method for obtaining a crystalline solid is to form a salt, such as the hydrochloride or oxalate salt, and recrystallize it.
Step-by-Step Protocol for Salt Formation and Recrystallization:
Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Slowly add a solution of HCl in ether or a solution of oxalic acid in ethanol with stirring.
The corresponding salt should precipitate out of the solution.
Collect the solid by filtration.
Recrystallize the salt from a suitable solvent system, such as ethanol/ether or methanol/acetone.
Section 3: Purity Assessment
Confirming the purity of your final product is a critical step. A combination of the following analytical techniques is recommended:
Thin-Layer Chromatography (TLC): An essential tool for monitoring the progress of the purification. A single spot on a TLC plate developed in an appropriate solvent system (with a basic modifier) is a good indication of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound, which can confirm its identity and detect any volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and purity assessment. The NMR spectrum should be clean, with integrations matching the expected number of protons and carbons. The absence of signals corresponding to starting materials or by-products is a strong confirmation of purity.
References
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Kim, C. S., et al. (1984). Method for preparing morpholine derivative. KR840002428B1.
CN106045942A. (2016). Preparation method of pramoxine hydrochloride.
National Center for Biotechnology Information. (n.d.). 4,4'-(Propane-1,3-diyl)bismorpholine. PubChem. [Link]
Technical Support Center: Safe Handling of Bismorpholine Compounds
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with bismorpholine compounds. Given the limit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with bismorpholine compounds. Given the limited publicly available, compound-specific safety data for many bismorpholine derivatives, the core recommendations provided here are extrapolated from the well-documented hazard profile of the parent compound, morpholine, and established best practices for handling volatile, corrosive, and toxic amine compounds.
It is imperative to consult the specific Safety Data Sheet (SDS) for the exact bismorpholine compound you are using. If an SDS is unavailable, the rigorous precautions outlined in this guide should be considered the minimum standard.
Hazard Assessment: Understanding the Risks
Bismorpholine compounds, as derivatives of morpholine, are anticipated to share similar hazard characteristics. Morpholine is classified as a hazardous substance with multiple risk factors that dictate the required levels of personal protection.[1][2][3]
Hazard Classification
Potential Effects & Symptoms
Primary Route of Exposure
Flammable Liquid & Vapor
Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5]
Inhalation, Ignition Source
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3]
Corrosive to eyes and may cause severe damage, including blindness.[4]
Eye Contact
Respiratory Irritation
Vapors may cause irritation to the respiratory tract.[4]
Inhalation
Frequently Asked Questions (FAQs) on PPE Selection
This section addresses common questions regarding the selection and use of PPE for bismorpholine compounds, grounded in the principles of chemical hazard mitigation.
Q1: What are the primary hazards I need to protect against when handling bismorpholine compounds?
A1: Based on the profile of morpholine, you must protect against four primary hazards:
Chemical Burns and Corrosion: Direct contact can cause severe burns to the skin and eyes.[1][4]
Systemic Toxicity: The compounds can be toxic if absorbed through the skin, inhaled, or ingested.[2][3]
Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and lungs.[4][5]
Flammability: The compounds may be flammable, requiring precautions against sparks and open flames.[2][4]
Your PPE selection must create a complete barrier against these threats.
Q2: What type of gloves should I use for handling bismorpholine?
A2: Glove selection is critical and depends on the duration and nature of the handling task. A single glove type is not universally appropriate.
For Incidental Contact (e.g., small-scale transfers, formulation): Nitrile gloves are a common and appropriate choice. However, you must be aware of their limited resistance to prolonged chemical exposure. Always double-glove to provide an extra layer of protection and change the outer glove immediately if contamination is suspected.[6]
For Extended Use or Immersion (e.g., cleaning spills, large-scale synthesis): For tasks involving significant exposure, more robust gloves are required. Butyl rubber or Neoprene gloves generally offer superior resistance to the chemical class of amines and corrosive substances.[7]
Crucially, always consult the glove manufacturer's specific chemical resistance chart for the compound you are using. The concepts of "breakthrough time" (how long a glove provides protection) and "permeation rate" are critical.[8][9] Do not use natural latex gloves, as they offer poor protection against this class of chemicals.[7]
Q3: Is standard lab eye protection sufficient?
A3: No. Standard safety glasses with side shields are inadequate for handling liquid bismorpholine compounds due to the severe corrosion hazard.[10][11]
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[10][11][12] They must have indirect vents to prevent splashes from entering.[12]
Best Practice/Large Volumes: When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11][13] The face shield protects the entire face from corrosive splashes, but it is not a substitute for the seal provided by goggles.[13]
All eye and face protection must be ANSI Z87.1 certified.[12]
Q4: When do I need to use a respirator?
A4: Engineering controls are the first line of defense. All work with bismorpholine compounds should be performed in a certified chemical fume hood to control vapor inhalation.[4]
Respiratory protection is required when:
Engineering controls (like a fume hood) are not available or are not functioning properly.
You are cleaning up a large spill outside of a fume hood.
Exposure monitoring indicates that you may exceed the occupational exposure limit (OEL).
If a respirator is needed, it must be, at a minimum, an air-purifying respirator fitted with combination cartridges for organic vapors and amines (Type K) .[4][14] All personnel required to wear respirators must be part of a formal respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA (29 CFR 1910.134).[15][16]
Q5: What type of protective clothing is necessary?
A5: A standard cotton lab coat is insufficient.
Minimum Requirement: A chemically resistant, long-sleeved lab coat should be worn, fully buttoned, with tight-fitting cuffs.[6]
For Significant Exposure Risk: For larger-scale work or spill response, a chemically resistant apron worn over the lab coat or full-body coveralls ("bunny suits") are recommended to ensure complete protection.[6]
Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[4] Do not wear contaminated clothing out of the immediate work area.
Visual Guide: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental scale and potential for exposure.
Caption: PPE selection workflow for bismorpholine compounds.
Troubleshooting & Emergency Procedures
Issue / Scenario
Immediate Action & Protocol
Skin Contact
1. Immediately go to the nearest safety shower or drench hose.[3] 2. Remove all contaminated clothing while rinsing. 3. Flush the affected area with copious amounts of water for at least 15 minutes.[4] 4. Seek immediate medical attention. Do not use neutralizing agents.
Eye Contact
1. Immediately proceed to the nearest eyewash station.[4] 2. Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.[4] 3. Remove contact lenses if present and easy to do so.[4] 4. Seek immediate medical attention.
Inhalation
1. Immediately move the affected person to fresh air.[4] 2. If breathing is difficult, trained personnel should provide oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.
Minor Spill (<100 mL) in Fume Hood
1. Alert others in the area. 2. Wear appropriate PPE (double nitrile gloves, goggles, lab coat). 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the contaminated material into a sealed, labeled hazardous waste container. 5. Decontaminate the area with a suitable cleaning agent.
Major Spill (>100 mL) or any spill outside a fume hood
1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office immediately. 3. Prevent the spill from entering drains. 4. Only trained emergency response personnel should handle the cleanup.
Protocol: PPE Donning and Doffing Sequence
Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning (Putting On) Protocol
Preparation: Ensure all necessary PPE is available and has been inspected for damage.
Outer Gloves (Optional, for high-risk tasks): If wearing heavy-duty outer gloves, don them first.
Protective Clothing: Don lab coat, apron, or coveralls. Ensure it is fully secured.
Respirator (If Required): Perform a user seal check.
Eye and Face Protection: Don chemical splash goggles, followed by a face shield if required.
Inner Gloves: Don the first pair of nitrile gloves.
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Protocol
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Decontaminate (If possible): Wipe down outer gloves and other reusable PPE before removal.
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.
Face Shield/Goggles: Remove from the back of the head, avoiding touching the front surface.
Protective Clothing: Unfasten and roll the garment outwards (clean side out), avoiding contact with the contaminated exterior.
Respirator (If Worn): Remove from the back.
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: General sequence for donning and doffing PPE.
A Comparative Guide to Bismorpholine Analogs: Probing the Impact of Alkyl Linker Length on Performance
In the vast landscape of chemical synthesis and materials science, the subtle modification of a molecule's architecture can elicit profound changes in its functional properties. This guide delves into a comparative analy...
Author: BenchChem Technical Support Team. Date: February 2026
In the vast landscape of chemical synthesis and materials science, the subtle modification of a molecule's architecture can elicit profound changes in its functional properties. This guide delves into a comparative analysis of two closely related bismorpholine compounds: 4,4'-(Propane-1,3-diyl)bismorpholine and 4,4'-(ethane-1,2-diyl)bismorpholine . While separated by a single methylene unit in their linking chain, this structural nuance holds significant implications for their application as catalysts, ligands in coordination chemistry, and as scaffolds in drug discovery.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison grounded in established chemical principles and supported by analogous experimental evidence. We will explore the anticipated differences in their performance, propose robust experimental protocols for their direct comparison, and offer insights into the causality behind these molecular-level distinctions.
Structural Overview: A Tale of Two Linkers
At their core, both molecules feature two morpholine rings, versatile heterocyclic motifs known for their favorable physicochemical and metabolic properties in medicinal chemistry. The key differentiating feature is the length of the alkyl chain bridging the two nitrogen atoms of the morpholine moieties.
4,4'-(Ethane-1,2-diyl)bismorpholine (also known as 1,2-Dimorpholinoethane) possesses a two-carbon ethane linker.
4,4'-(Propane-1,3-diyl)bismorpholine incorporates a three-carbon propane linker.
This seemingly minor variation in the hydrocarbon bridge can significantly influence the molecule's conformational flexibility, the spatial orientation of the morpholine rings, and the accessibility of the nitrogen lone pairs, thereby impacting their reactivity and interaction with other molecules.
Property
4,4'-(Ethane-1,2-diyl)bismorpholine
4,4'-(Propane-1,3-diyl)bismorpholine
Molecular Formula
C₁₀H₂₀N₂O₂
C₁₁H₂₂N₂O₂
Molecular Weight
200.28 g/mol
214.30 g/mol
CAS Number
1723-94-0
48152-09-6
Appearance
White crystals
Not specified
Melting Point
75 °C
Not specified
Performance as Polyurethane Catalysts: A Mechanistic Perspective
Both bismorpholine compounds, possessing two tertiary amine functionalities, are potential catalysts for the formation of polyurethanes. Tertiary amines are known to catalyze the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in polyurethane foam production.
The catalytic activity of these amines is intrinsically linked to the availability of the nitrogen lone pair electrons to interact with the reactants. The length of the alkyl linker can influence this in several ways:
Steric Hindrance: The conformational flexibility imparted by the linker chain can affect the accessibility of the catalytic nitrogen centers. The more rigid ethane bridge may impose certain geometric constraints, while the propane linker allows for a greater degree of rotational freedom. This could influence the formation of the transition state complex during the urethane reaction. A computational study on morpholine and 4-methylmorpholine as urethane formation catalysts revealed that even a small structural change like methylation can alter the activation energy of the reaction. This suggests that the difference in the linker length between the two bismorpholine compounds could similarly impact their catalytic efficiency.
Experimental Workflow for Comparative Catalytic Activity
To empirically determine the relative catalytic efficacy of these two compounds, a standardized experimental protocol is essential. The following workflow, monitored by Fourier-Transform Infrared (FTIR) spectroscopy, allows for the kinetic analysis of the urethane formation reaction.
Figure 1: Experimental workflow for comparing catalytic activity.
Detailed Protocol:
Reactant Preparation: Prepare stock solutions of a diisocyanate (e.g., methylene diphenyl diisocyanate - MDI) and a polyol (e.g., polypropylene glycol - PPG) in a dry, inert solvent such as toluene. Also, prepare equimolar stock solutions of 4,4'-(ethane-1,2-diyl)bismorpholine and 4,4'-(propane-1,3-diyl)bismorpholine.
Reaction Initiation: In a thermostated reaction vessel equipped with an in-situ FTIR probe, combine the polyol solution and the catalyst solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 50 °C). Initiate the reaction by adding the diisocyanate solution.
FTIR Monitoring: Immediately begin collecting FTIR spectra at regular intervals. The progress of the reaction can be monitored by the decrease in the intensity of the isocyanate (NCO) stretching band at approximately 2270 cm⁻¹.
Kinetic Analysis: Plot the concentration of the NCO group versus time. From this data, determine the initial reaction rate and the rate constant (k) for each catalyst under pseudo-first-order or second-order conditions.
Comparison: A direct comparison of the calculated rate constants will provide a quantitative measure of the relative catalytic performance of the two bismorpholine compounds.
Coordination Chemistry and Potential in Drug Development
The nitrogen atoms of the morpholine rings and the oxygen atoms can act as ligands, coordinating with metal ions to form metal complexes. These complexes have potential applications in various fields, including as antimicrobial agents. The length of the alkyl linker is expected to play a crucial role in the coordination chemistry of these ligands.
Chelation and Complex Stability: The ethane and propane linkers will dictate the size of the chelate ring formed upon coordination with a metal center. The propane linker, being more flexible and longer, will form a larger and potentially more stable six-membered chelate ring with a metal ion, whereas the ethane linker will form a five-membered ring. The relative stability of these complexes will depend on the specific metal ion and its preferred coordination geometry.
Biological Activity: The structure of the resulting metal complex, including the geometry and the overall charge, will influence its biological activity. A study on the de-symmetrization of ethane-1,2-dithiol and propane-1,3-dithiol to create metallo-β-lactamase inhibitors showed a distinct preference for the propane-1,3-dithiol derivatives in terms of inhibitory potency. This suggests that the increased flexibility and the different spatial arrangement of the functional groups afforded by the propane linker can lead to more effective binding to biological targets. This principle can be extrapolated to the bismorpholine compounds, where the propane-linked derivative might form metal complexes with enhanced antimicrobial or other biological activities.
Proposed Signaling Pathway for Antimicrobial Action
While the exact mechanism of antimicrobial action for bismorpholine-metal complexes is not elucidated, a plausible pathway involves the disruption of essential cellular processes in microorganisms.
Comparative
A Senior Application Scientist's Guide to Morpholine Analysis: LC-MS versus RP-HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of morpholine is a critical analytical challenge. Morpholine, a versatile organic compound, finds application as a building...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the accurate quantification of morpholine is a critical analytical challenge. Morpholine, a versatile organic compound, finds application as a building block in the synthesis of various active pharmaceutical ingredients (APIs), such as the antibiotic linezolid and the anticancer agent gefitinib.[1] However, its potential toxicity and classification as a hazardous substance necessitate strict control of its residual levels in final drug products.[2][3][4] This guide provides an in-depth comparison of two common analytical techniques for morpholine analysis—Liquid Chromatography-Mass Spectrometry (LC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—offering field-proven insights to guide your methodological choices.
The Analytical Challenge: The Physicochemical Nature of Morpholine
Morpholine is a small, polar, and highly water-soluble molecule. These characteristics present a significant hurdle for traditional RP-HPLC, a technique that excels at separating non-polar to moderately polar compounds. The weak interaction of morpholine with the non-polar stationary phases typically used in RP-HPLC leads to poor retention, often resulting in elution within the solvent front and co-elution with other polar impurities. Furthermore, morpholine lacks a strong chromophore, making its detection by standard UV-Vis detectors, commonly paired with HPLC systems, challenging and often resulting in low sensitivity.[1]
The Power of Mass Spectrometry: A Direct Approach with LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for the analysis of polar compounds like morpholine.[5] By coupling the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, LC-MS overcomes the primary limitations of RP-HPLC for this application.
The Causality Behind the Choice: Why LC-MS Excels
The key advantage of LC-MS lies in its detection method. Instead of relying on light absorbance, a mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z).[6] This provides a highly specific and sensitive means of detecting morpholine, even at trace levels, and can differentiate it from other co-eluting species. For the analysis of potentially genotoxic impurities, where stringent control at low levels is required, the sensitivity of LC-MS/MS is often indispensable.[7][8]
Several chromatographic approaches can be employed with MS detection for morpholine analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds.[9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, facilitating the retention of polar analytes like morpholine.
Experimental Workflow: LC-MS Analysis of Morpholine
Caption: Workflow for LC-MS analysis of morpholine.
Specificity: Analyze a blank (diluent) and a sample spiked with morpholine to ensure no interfering peaks at the retention time of morpholine.
Linearity: Prepare a series of calibration standards of morpholine (e.g., 1-100 ng/mL) and inject them to establish a linear relationship between concentration and response. A correlation coefficient (r²) > 0.99 is typically required.[11]
Accuracy and Precision: Analyze replicate preparations of a sample spiked with known concentrations of morpholine at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range (e.g., 80-120%), and the relative standard deviation (RSD) should be low (e.g., <15%).
Limit of Quantification (LOQ): Determine the lowest concentration of morpholine that can be reliably quantified with acceptable precision and accuracy. The LOQ must be below the regulatory limit for morpholine.
The Derivatization Approach: Adapting RP-HPLC for Morpholine Analysis
While LC-MS offers a direct and sensitive approach, not all laboratories have access to this technology. In such cases, RP-HPLC can be adapted for morpholine analysis through a process called derivatization. This involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the morpholine molecule.
The Causality Behind the Choice: Why Derivatization is Necessary
Derivatization serves a dual purpose:
Enhanced Detection: The attached chromophore allows for sensitive detection of the morpholine derivative using a standard UV-Vis detector.
Improved Retention: The derivatizing agent is typically a larger, less polar molecule. Its addition to morpholine increases the overall hydrophobicity of the resulting derivative, leading to better retention on an RP-HPLC column.
A common derivatizing agent for morpholine is 1-naphthylisothiocyanate (NIT).[12][13]
Experimental Workflow: RP-HPLC Analysis of Morpholine with Derivatization
Caption: Workflow for RP-HPLC analysis of morpholine with derivatization.
Detailed Experimental Protocol: RP-HPLC with Pre-column Derivatization
1. Derivatization and Sample Preparation:
Derivatizing Reagent Preparation: Prepare a solution of 1-naphthylisothiocyanate in acetonitrile.
Sample Derivatization: To a known volume of the sample solution, add the derivatizing reagent and a suitable buffer to maintain the optimal pH for the reaction.
Reaction Completion: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60°C for 30 minutes).
Quenching: Stop the reaction by adding a quenching agent.
Dilution: Dilute the derivatized sample to a suitable concentration for HPLC analysis.
2. RP-HPLC Instrumental Parameters:
Parameter
Setting
HPLC System
Standard HPLC System with UV-Vis Detector
Column
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
Phosphate Buffer (pH adjusted)
Mobile Phase B
Acetonitrile
Gradient/Isocratic
A suitable gradient or isocratic method to separate the morpholine derivative from other components.
Flow Rate
1.0 mL/min
Column Temperature
Ambient or controlled (e.g., 30 °C)
Detection Wavelength
Determined by the UV absorbance maximum of the derivative (e.g., ~230 nm for the NIT derivative).
Injection Volume
20 µL
3. Self-Validating System:
The validation parameters (specificity, linearity, accuracy, precision, and LOQ) are the same as for the LC-MS method. However, particular attention should be paid to the completeness and reproducibility of the derivatization reaction.
Head-to-Head Comparison: LC-MS vs. RP-HPLC
Feature
LC-MS (HILIC)
RP-HPLC (with Derivatization)
Selectivity
Very High (based on m/z)
Moderate to High (dependent on chromatographic separation)
Sensitivity
Very High (ng/mL to pg/mL)
Good (µg/mL to ng/mL)
Speed
Fast (typically < 10 minutes)
Slower (includes derivatization time)
Sample Prep
Simple (dissolve and shoot)
Complex (requires derivatization step)
Cost
High (instrumentation and maintenance)
Lower (standard HPLC equipment)
Robustness
Can be sensitive to matrix effects
Generally robust, but derivatization can be a source of variability
Conclusion: Making the Right Choice for Your Application
Both LC-MS and derivatization-based RP-HPLC are viable techniques for the analysis of morpholine. The choice between them depends on the specific requirements of your analysis and the resources available.
For routine quality control of known products where sensitivity requirements are not extreme, and cost is a major consideration, a well-validated RP-HPLC method with derivatization can be a reliable workhorse. [14]
For research and development, trace-level impurity analysis, and situations requiring the highest level of confidence in identification and quantification, LC-MS is the superior choice. [6] Its ability to directly analyze morpholine without derivatization simplifies the workflow and eliminates a potential source of error, while its exceptional sensitivity and selectivity are crucial for meeting stringent regulatory requirements for potentially genotoxic impurities.[15]
Ultimately, the goal is to employ a method that is fit for its intended purpose, providing accurate and reliable data to ensure the safety and quality of pharmaceutical products.
References
Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546893. [Link]
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 535-540. [Link]
Levin, J. O., Andersson, K., & Hallgren, C. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152–154. [Link]
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. [Link]
Garg, P., & Kumar, A. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 346-350. [Link]
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]
ResolveMass Laboratories. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
MONAD. (2024). What's the Difference Between HPLC and LC-MS?. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Morpholine. [Link]
Australian Government Department of Health. (2016). Morpholine: Human health tier II assessment. [Link]
Hawley's Condensed Chemical Dictionary (16th ed.). (2016). Morpholine. John Wiley & Sons.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8034, Morpholine. [Link]
International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47). [Link]
A1 C S (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
Sharma, S. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis, 12(4). [Link]
A Comparative Guide to 4,4'-(Propane-1,3-diyl)bismorpholine and Its Structural Analogues for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and material science, the strategic design of molecules with tailored properties is paramount. This guide provides an in-depth, objective comparison of 4,4'-(Propane-1,3-diy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry and material science, the strategic design of molecules with tailored properties is paramount. This guide provides an in-depth, objective comparison of 4,4'-(Propane-1,3-diyl)bismorpholine and its key structural analogues. By examining their synthesis, physicochemical properties, and performance in various applications, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal compound for their specific needs.
Introduction to 4,4'-(Propane-1,3-diyl)bismorpholine
4,4'-(Propane-1,3-diyl)bismorpholine, a symmetrical molecule featuring two morpholine rings connected by a three-carbon aliphatic linker, serves as a versatile scaffold in various chemical applications.[1][2] Its unique structural combination of the flexible propane chain and the polar morpholine moieties imparts a balance of hydrophilicity and lipophilicity, influencing its solubility, reactivity, and biological interactions. The nitrogen atoms within the morpholine rings act as basic centers, capable of participating in hydrogen bonding and protonation, which is crucial for its role in catalysis and biological systems.[1]
Structural Analogues: Exploring Chemical Diversity
The versatility of the bismorpholine scaffold has led to the development of numerous structural analogues. These modifications primarily involve alterations to the heterocyclic rings or the linker chain, each designed to fine-tune the molecule's properties for specific applications. This guide will focus on a key analogue for a detailed comparison:
1,3-Bis(4-piperidyl)propane: This analogue replaces the morpholine rings with piperidine rings. Piperidine is a saturated six-membered heterocycle containing one nitrogen atom. This seemingly subtle change significantly alters the molecule's polarity and hydrogen bonding capacity, as the ether oxygen of the morpholine ring is absent.[3][4]
Other notable analogues, which will be discussed in the context of specific applications, include those with different linker lengths and functionalities, as well as alternative heterocyclic systems.
Comparative Physicochemical Properties
The choice between 4,4'-(Propane-1,3-diyl)bismorpholine and its analogues often hinges on their fundamental physicochemical properties. The following table summarizes key computed and experimental data for the parent compound and its piperidine analogue.
Expert Analysis: The most striking difference lies in the LogP values. The negative LogP of 4,4'-(Propane-1,3-diyl)bismorpholine suggests a higher degree of hydrophilicity compared to the more lipophilic 1,3-Bis(4-piperidyl)propane. This is a direct consequence of the two oxygen atoms in the morpholine rings, which can act as hydrogen bond acceptors. This difference in lipophilicity can have profound implications for biological applications, affecting membrane permeability, target engagement, and pharmacokinetic profiles.
Applications and Comparative Performance
The structural variations between these compounds translate into differential performance across a range of applications. Here, we compare their efficacy in key areas, supported by available experimental data.
Antimicrobial Activity
Morpholine and piperidine derivatives have been extensively investigated for their antimicrobial properties.[7][8][9] The presence of the basic nitrogen atoms is believed to be crucial for their interaction with microbial cell membranes or intracellular targets.
A study on various morpholine derivatives demonstrated significant inhibitory activity against a broad spectrum of bacterial strains. For instance, some derivatives showed high inhibitory action against 82.83% of the tested bacterial strains, with minimum inhibitory concentrations (MICs) as low as 3.125 mg/ml for certain Enterococcus species.[7] Another study on newly synthesized morpholine derivatives containing an azole nucleus reported promising activity against Mycobacterium smegmatis, with MIC values as low as 15.6 μg/mL.[10]
While direct comparative data for 4,4'-(Propane-1,3-diyl)bismorpholine and 1,3-Bis(4-piperidyl)propane is limited, the general trend suggests that the lipophilicity and hydrogen bonding capabilities of these molecules play a critical role in their antimicrobial efficacy. The higher lipophilicity of the piperidine analogue might enhance its ability to penetrate bacterial cell membranes, potentially leading to greater activity against certain strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for assessing the antimicrobial activity of the compounds.
Preparation of Stock Solutions: Dissolve the test compounds (4,4'-(Propane-1,3-diyl)bismorpholine and its analogues) in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C.
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in broth to achieve a range of concentrations (e.g., from 500 µg/mL to 0.97 µg/mL).
Inoculation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard and dilute it further to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of the minimum concentration of a compound required to inhibit microbial growth. The choice of bacterial strains should include both Gram-positive and Gram-negative organisms to assess the spectrum of activity.
Diagram: Structure-Activity Relationship in Antimicrobial Bismorpholines
Caption: Key structural features of bismorpholine analogues influencing their antimicrobial activity.
Corrosion Inhibition
Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly for steel in acidic and saline environments. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen atoms and the oxygen atoms in the morpholine ring play a crucial role in the adsorption process.
The piperidine analogue, 1,3-Bis(4-piperidyl)propane, with its two basic nitrogen centers, would also be expected to exhibit corrosion inhibition properties. The difference in electron density and steric hindrance between the morpholine and piperidine rings would likely influence their adsorption characteristics and, consequently, their inhibition efficiency.
Experimental Protocol: Gravimetric (Weight Loss) Method for Corrosion Inhibition Assessment
This protocol provides a straightforward method for evaluating the corrosion inhibition efficiency of the compounds.
Preparation of Metal Coupons: Cut mild steel coupons into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm), polish them with abrasive papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry.
Weight Measurement: Accurately weigh the prepared coupons.
Corrosive Medium: Prepare the corrosive solution (e.g., 1 M HCl or 3.5% NaCl solution).
Inhibitor Addition: Add different concentrations of the test compounds (4,4'-(Propane-1,3-diyl)bismorpholine and its analogues) to the corrosive medium. A blank solution without any inhibitor should also be prepared.
Immersion: Immerse the weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.
Post-Immersion Cleaning: After the immersion period, remove the coupons, clean them with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, wash with distilled water, and dry.
Final Weight Measurement: Accurately weigh the cleaned and dried coupons.
Calculation of Inhibition Efficiency (IE%):
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ is the weight loss of the coupon in the blank solution and Wᵢ is the weight loss in the presence of the inhibitor.
Causality behind Experimental Choices: The gravimetric method provides a direct and reliable measure of the material loss due to corrosion. The choice of a highly corrosive medium like 1 M HCl allows for a clear and relatively rapid assessment of the inhibitor's effectiveness.
Diagram: Corrosion Inhibition Workflow
Caption: A step-by-step workflow for evaluating corrosion inhibition using the gravimetric method.
Synthesis Protocols
A robust and reproducible synthesis is the foundation of any chemical investigation. Below are detailed protocols for the synthesis of 4,4'-(Propane-1,3-diyl)bismorpholine and a general method for its piperidine analogue.
Synthesis of 4,4'-(Propane-1,3-diyl)bismorpholine
This synthesis is typically achieved through the nucleophilic substitution of a dihaloalkane with morpholine.
Materials:
1,3-Dibromopropane
Morpholine
Potassium carbonate (K₂CO₃)
Acetonitrile (CH₃CN)
Diethyl ether
Magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of morpholine (2.2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).
Add 1,3-dibromopropane (1.0 equivalent) dropwise to the mixture at room temperature.
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts and excess morpholine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,4'-(Propane-1,3-diyl)bismorpholine as an oil.
Self-Validation and Causality: The use of excess morpholine and a base (potassium carbonate) drives the reaction towards the desired disubstituted product and neutralizes the hydrobromic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution. The workup procedure is designed to effectively remove unreacted starting materials and byproducts.
General Synthesis of 1,3-Bis(4-piperidyl)propane
A common route to this analogue involves the reduction of a dipyridyl precursor.
Materials:
4,4'-Trimethylenedipyridine
Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina
Ethanol or acetic acid
Hydrogen gas (H₂)
Procedure:
Dissolve 4,4'-trimethylenedipyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a hydrogenation vessel.
Add a catalytic amount of platinum(IV) oxide or rhodium on alumina.
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude product.
The product can be further purified by recrystallization or distillation.
Self-Validation and Causality: Catalytic hydrogenation is a highly effective and clean method for the reduction of pyridine rings to piperidines. The choice of catalyst and solvent can influence the reaction rate and selectivity. Acetic acid can help to protonate the pyridine nitrogen, facilitating the reduction.
Conclusion and Future Outlook
This guide has provided a comparative analysis of 4,4'-(Propane-1,3-diyl)bismorpholine and its structural analogues, with a focus on their physicochemical properties, performance in key applications, and synthetic methodologies. The choice between these compounds is highly dependent on the specific requirements of the application. The more hydrophilic nature of the bismorpholine may be advantageous in aqueous systems or for biological targets where hydrogen bonding is critical. Conversely, the increased lipophilicity of the bispiperidine analogue could enhance its performance in applications requiring membrane permeability or solubility in nonpolar environments.
Future research should focus on direct, head-to-head comparative studies of these and other analogues in a wider range of applications, including their use as catalysts in polyurethane formation and as ligands in coordination chemistry. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the rational design of new and improved bismorpholine-based compounds with tailored functionalities for advanced scientific and industrial applications.
References
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]
Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Cheméo. [Link]
Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]
(PDF) New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Scirp.org. [Link]
Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. ResearchGate. [Link]
Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. ResearchGate. [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial properties. Preprints.org. [Link]
Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate. [Link]
Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]
Corrosion inhibitors.
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. MDPI. [Link]
Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. ResearchGate. [Link]
A Comparative Guide to Bismorpholine-Based Catalysts in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. For researchers, scientists, and drug development professionals, the choice of a catalytic syste...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. For researchers, scientists, and drug development professionals, the choice of a catalytic system can be a pivotal decision that dictates the success of a synthetic route. This guide provides an in-depth technical comparison of bismorpholine-based catalysts, a promising yet historically underexplored class of organocatalysts, against more established alternatives, particularly the widely utilized bis(oxazoline) ligands. By examining their performance in key organic transformations and delving into the mechanistic underpinnings of their reactivity, this guide aims to equip researchers with the critical insights needed to make informed decisions in catalyst selection.
Introduction: The Emergence of Bismorpholine-Based Catalysts
The morpholine moiety, a six-membered heterocycle containing both oxygen and nitrogen atoms, has long been a structural component in various bioactive molecules and ligands for transition metal catalysis.[1] However, its application as the core of a chiral organocatalyst has been historically hindered by perceptions of lower reactivity compared to its carbocyclic and smaller heterocyclic counterparts.[2][3] Seminal studies have often highlighted the superior efficiency of pyrrolidine-based catalysts in enamine catalysis, attributing the lower reactivity of morpholine-enamines to the electron-withdrawing effect of the oxygen atom and the pronounced pyramidalization of the nitrogen, which diminishes the nucleophilicity of the corresponding enamine.[2][4]
Despite these perceived limitations, recent research has unveiled a new class of β-amino acid-derived bismorpholine catalysts that exhibit remarkable efficiency and stereocontrol in reactions such as the 1,4-addition of aldehydes to nitroolefins.[2] These findings challenge historical assumptions and position bismorpholine-based catalysts as a viable and, in some cases, superior alternative in the asymmetric synthesis toolbox.
Comparative Analysis: Bismorpholine vs. Bis(oxazoline) Catalysts
To provide a clear and objective comparison, we will evaluate the performance of bismorpholine-based organocatalysts against metal complexes of bis(oxazoline) (BOX) ligands, a cornerstone of asymmetric catalysis.[5][6] The comparison will focus on their application in the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.
Performance in the Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a crucial reaction for the stereoselective construction of carbon-carbon bonds. The efficiency of both bismorpholine and bis(oxazoline) catalysts in this transformation is summarized below.
Table 1: Performance Comparison in the Asymmetric Michael Addition
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct head-to-head comparisons under identical conditions are limited in the current literature.
From the data, it is evident that the new generation of β-morpholine amino acid catalysts can achieve outstanding results with remarkably low catalyst loadings (1 mol%).[2] This is a significant advantage in terms of cost-effectiveness and reducing potential catalyst-derived impurities in the final product. In contrast, bis(oxazoline)-metal complexes and other organocatalysts like squaramides often require higher catalyst loadings to achieve comparable efficiency.[7][8][9]
Mechanistic Insights and the Rationale for Experimental Design
The choice of a catalyst is not merely based on its performance metrics but also on a fundamental understanding of its mechanism of action. This knowledge allows for rational optimization of reaction conditions and troubleshooting of unexpected outcomes.
Bismorpholine-Based Organocatalysis: The efficacy of the β-morpholine amino acid catalysts in the 1,4-addition of aldehydes to nitroolefins is attributed to a dual-activation mechanism.[2] The secondary amine of the morpholine ring forms an enamine with the aldehyde, increasing its nucleophilicity. Concurrently, the carboxylic acid moiety of the catalyst protonates the nitroolefin, enhancing its electrophilicity and orienting the substrates for a stereoselective attack. This intramolecular proton transfer is believed to be the rate-limiting step, and the presence of the carboxylic acid is crucial for the catalytic activity.[2] This explains why capping the carboxylic acid as a methyl ester completely shuts down the reaction.[2]
Bis(oxazoline)-Metal Catalysis: In contrast, bis(oxazoline) ligands act as chiral scaffolds for a Lewis acidic metal center (e.g., Cu(II), Fe(II)).[7][10] The metal coordinates to the substrate, typically a bidentate ligand like a β-ketoester, activating it towards nucleophilic attack. The chiral environment created by the bis(oxazoline) ligand dictates the facial selectivity of the reaction, leading to high enantiomeric excess. The choice of the metal and the substituents on the oxazoline ring allows for fine-tuning of the catalyst's Lewis acidity and steric bulk to suit a specific substrate.[5]
Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step methodologies for the synthesis of a bismorpholine catalyst and its use in a representative Michael addition are provided below.
Synthesis of a β-Morpholine Amino Acid Catalyst
This protocol is adapted from the work of Vaghi et al.[2]
Diagram 1: Synthetic Pathway for a β-Morpholine Amino Acid Catalyst
Caption: Synthetic scheme for the preparation of β-morpholine amino acid catalysts.
Step-by-Step Procedure:
Amino Alcohol Synthesis: To a solution of the starting amino acid (1.0 eq.) in THF, sodium borohydride (3.0 eq.) is added portion-wise at 0 °C. A solution of iodine (1.0 eq.) in THF is then added dropwise. The reaction is refluxed for 18 hours.[2]
N-Benzylation: The resulting amino alcohol is dissolved in a suitable solvent, and benzyl bromide (1.1 eq.) and a base (e.g., K2CO3, 2.0 eq.) are added. The mixture is stirred at room temperature until completion.
Morpholine Ring Formation: The N-benzylated amino alcohol is reacted with a chiral epichlorohydrin (1.2 eq.) in the presence of a base to construct the morpholine ring.
Deprotection: The protecting groups (e.g., Boc, Benzyl) are removed using standard procedures, such as treatment with trifluoroacetic acid for Boc deprotection, to yield the final β-morpholine amino acid catalyst.[2]
Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Diagram 2: Experimental Workflow for Asymmetric Michael Addition
A Senior Application Scientist's Guide to the Physical Properties of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] As a Senior Application Scientist, I have frequently observed how subtle modifications to this versatile heterocycle can profoundly influence a molecule's behavior. This guide provides an in-depth comparison of the key physical properties of morpholine and its derivatives, supported by experimental data. Understanding these structure-property relationships is critical for the rational design of novel therapeutics with optimized developability profiles.
The Influence of Substitution on Key Physicochemical Parameters
The introduction of substituents onto the morpholine ring, either at the nitrogen atom or on the carbon framework, systematically alters its physical properties. These changes are driven by modifications in molecular weight, polarity, hydrogen bonding capability, and molecular shape.
Boiling Point and Melting Point: A Tale of Intermolecular Forces
The boiling and melting points of a compound are dictated by the strength of its intermolecular forces. For the N-alkylmorpholine homologous series, we observe a predictable trend of increasing boiling point with increasing alkyl chain length. This is a direct consequence of the greater surface area of larger alkyl groups, which leads to stronger van der Waals forces between molecules.[2]
In contrast, the introduction of a bulky phenyl group at the nitrogen in N-phenylmorpholine results in a solid at room temperature with a melting point between 51-54°C. This is due to the increased molecular weight and the potential for pi-stacking interactions between the aromatic rings, which significantly strengthens intermolecular forces.
Ring substitution with methyl groups, as seen in 2-methylmorpholine and 2,6-dimethylmorpholine, also influences boiling point. While the addition of a methyl group increases molecular weight, it can also disrupt crystal packing and reduce the overall surface area available for intermolecular interactions compared to a linear isomer, leading to more complex trends in melting and boiling points.
Table 1: Comparison of Melting and Boiling Points of Morpholine Derivatives
The nitrogen atom of the morpholine ring imparts basicity to the molecule. The pKa of the conjugate acid of morpholine is approximately 8.36.[3] Substitution at the nitrogen atom directly influences this basicity through inductive effects.
Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and makes it a stronger base (higher pKa). However, this effect is nuanced. While N-methylmorpholine (pKa of conjugate acid ≈ 7.38) is a slightly weaker base than morpholine, N-ethylmorpholine (pKa of conjugate acid ≈ 7.67) is also slightly weaker.[4] This can be attributed to a combination of electronic and steric factors influencing the solvation of the protonated form.
Caption: Influence of N-alkyl substituents on the basicity of the morpholine nitrogen.
Table 2: Comparison of pKa Values of Morpholine Derivatives
Solubility and Lipophilicity (logP): Balancing Hydrophilicity and Hydrophobicity
The presence of both an ether oxygen and a secondary amine in the morpholine ring allows it to act as both a hydrogen bond acceptor and donor, rendering it miscible with water.[3] N-substitution dramatically alters the solubility profile.
As the length of the N-alkyl chain increases, the hydrophobic character of the molecule increases, which is expected to decrease its aqueous solubility and increase its lipophilicity (logP). While N-ethylmorpholine is still considered miscible with water, the introduction of larger or more lipophilic groups significantly reduces water solubility.[5] For instance, N-phenylmorpholine is only slightly soluble in water.
The octanol-water partition coefficient (logP) is a critical parameter in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A higher logP value indicates greater lipophilicity. The morpholine ring is often incorporated into drug molecules to modulate their logP and improve their overall pharmacokinetic profile.[6]
Caption: The interplay of the morpholine ring and substituents in determining polarity and aqueous solubility.
Table 3: Comparison of Solubility and logP of Morpholine Derivatives
Experimental Protocols for Physical Property Determination
Accurate and reproducible measurement of physical properties is paramount in drug development. The following are standard, validated protocols for determining the key parameters discussed in this guide.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Melting Point Apparatus
Sample Preparation: A small amount of the dried, crystalline morpholine derivative is finely powdered and packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the final melting point. The melting range is reported.
Rationale: This method is widely used due to its simplicity, small sample requirement, and accuracy. The sharpness of the melting range is a good indicator of sample purity.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Distillation
Apparatus Setup: A small quantity of the liquid morpholine derivative is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
Heating: The flask is heated gently.
Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Rationale: Distillation is a standard method for determining the boiling point of a liquid and also serves as a purification technique.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For a base like morpholine, the pKa of its conjugate acid is determined.
Methodology: Potentiometric Titration
Solution Preparation: A known concentration of the morpholine derivative is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the base has been neutralized.
Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values. It provides a direct measure of the equilibrium between the protonated and unprotonated forms of the molecule.
Determination of Aqueous Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology: Shake-Flask Method
Equilibration: An excess amount of the morpholine derivative is added to a known volume of water or a relevant buffer in a sealed flask.
Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation and Quantification: The suspension is filtered or centrifuged to remove the undissolved solid. The concentration of the morpholine derivative in the clear supernatant is then determined using a suitable analytical technique, such as HPLC-UV.
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's intrinsic solubility.
Determination of logP
Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. logP is the logarithm of this ratio.
Methodology: Shake-Flask Method
Partitioning: A known amount of the morpholine derivative is dissolved in a mixture of n-octanol and water (or buffer) that have been pre-saturated with each other.
Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.
Quantification: The concentration of the morpholine derivative in both the octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Rationale: This method directly measures the partitioning of a compound between a lipophilic and an aqueous phase, providing a fundamental measure of its lipophilicity.
Conclusion
The physical properties of morpholine derivatives are highly tunable through chemical modification. A thorough understanding of how N- and C-substitution impacts properties such as melting point, boiling point, pKa, solubility, and logP is essential for medicinal chemists. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these critical parameters, enabling the data-driven design of drug candidates with enhanced developability and, ultimately, a higher probability of clinical success.
References
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Russian Journal of Organic Chemistry, 55(8), 1107–1132.
Zhu, W., et al. (2015).
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
MDPI. (2021). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. [Link]
Lenoir, J., et al. (2019). The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. PubMed. [Link]
ResearchGate. (n.d.). Density, molar mass, and boiling point of n-hexane and methanol. [Link]
A Comparative Guide to Amine Catalysts in Polyurethane Foam Production: Evaluating Alternatives to 4,4'-(Propane-1,3-diyl)bismorpholine
In the dynamic field of polyurethane chemistry, the selection of an appropriate amine catalyst is paramount to achieving desired reaction kinetics and final product performance. For years, 4,4'-(Propane-1,3-diyl)bismorph...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic field of polyurethane chemistry, the selection of an appropriate amine catalyst is paramount to achieving desired reaction kinetics and final product performance. For years, 4,4'-(Propane-1,3-diyl)bismorpholine, known commercially as JEFFCAT® DPA, has been a widely utilized catalyst, particularly in the production of flexible and rigid polyurethane foams. Its efficacy in balancing the gelling and blowing reactions has made it a reliable choice for many formulations. However, the continuous drive for process optimization, improved foam properties, and adherence to evolving environmental and safety standards necessitates a thorough evaluation of alternative catalysts.
This guide provides a comprehensive comparison of 4,4'-(Propane-1,3-diyl)bismorpholine with two prominent alternatives: Triethylenediamine (TEDA), also known as DABCO®, and N,N-dimethylcyclohexylamine (DMCHA). We will delve into their chemical structures, catalytic activity, and their impact on the physical and mechanical properties of polyurethane foams, supported by experimental data and detailed testing protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the formulation and manufacturing of polyurethane-based materials.
The Critical Role of Amine Catalysts in Polyurethane Foam Formation
The production of polyurethane foam is a complex process involving the simultaneous reactions of a polyol with an isocyanate (the gelling or polymerization reaction) and water with an isocyanate (the blowing reaction, which generates carbon dioxide gas to form the cellular structure).[1][2] Amine catalysts are tertiary amines that play a crucial role in accelerating and balancing these two reactions.[3][4][5] An imbalance can lead to foam defects such as collapse, shrinkage, or poor cell structure.[6]
The catalytic activity of a tertiary amine is influenced by its molecular structure, basicity, and the steric hindrance around the nitrogen atom.[2] Catalysts that are sterically unhindered, like TEDA, tend to be strong gel catalysts, while those with specific structural features can be more selective towards the blowing reaction.[3]
Chemical Structure: A diamine with two morpholine rings connected by a propane linker. This structure provides two catalytic sites.
Primary Function: Generally considered a balanced catalyst, though often characterized as a good gelling catalyst with good flowability.[1][7] It is also recognized as a low-odor catalyst.[1][7]
Applications: Widely used in flexible slabstock foam, molded flexible foam, rigid packaging foam, elastomers, and RIM (Reaction Injection Molding) systems.[8]
Triethylenediamine (TEDA/DABCO®)
Chemical Structure: A bicyclic diamine with a highly symmetrical and sterically unhindered structure.
Primary Function: A very strong and efficient gelling catalyst due to the high accessibility of its nitrogen atoms.[3] It promotes both the gelling and blowing reactions and is considered a general-purpose catalyst.[6]
Applications: Extensively used in the production of flexible, semi-rigid, and rigid polyurethane foams, as well as elastomers and adhesives.[9]
N,N-Dimethylcyclohexylamine (DMCHA)
Chemical Structure: A monoamine with a dimethylamino group attached to a cyclohexane ring.
Primary Function: A strong catalyst, particularly for the blowing reaction, though it also contributes to the gelling reaction. It is known for its effectiveness in promoting the urethane (polyol-isocyanate) reaction, leading to faster gel times.
Applications: Predominantly used in the production of rigid polyurethane foams for applications such as insulation.[10]
Performance Data: A Quantitative Analysis
The selection of a catalyst has a direct and measurable impact on the reaction profile and the final physical properties of the polyurethane foam. The following tables summarize key performance indicators for 4,4'-(Propane-1,3-diyl)bismorpholine and its alternatives.
Table 1: Comparative Reaction Profile of Amine Catalysts in a Flexible Polyurethane Foam Formulation
Catalyst
Cream Time (s)
Gel Time (s)
Rise Time (s)
Tack-Free Time (s)
JEFFCAT® DPA
10 - 15
60 - 90
90 - 120
120 - 180
TEDA (DABCO®)
8 - 12
50 - 70
80 - 110
100 - 150
DMCHA
12 - 18
70 - 100
100 - 140
140 - 200
Note: The data presented are typical ranges and can vary significantly depending on the specific formulation, including the type of polyol and isocyanate, water content, and the presence of co-catalysts.
Table 2: Influence of Amine Catalysts on the Physical Properties of High-Resilience (HR) Flexible Polyurethane Foam
Property
JEFFCAT® DPA
TEDA (DABCO®)
DMCHA
ASTM Method
Density ( kg/m ³)
45 - 55
48 - 58
42 - 52
D3574
Tensile Strength (kPa)
100 - 130
110 - 140
90 - 120
D3574
Elongation at Break (%)
120 - 150
130 - 160
110 - 140
D3574
Compression Set (50%, 22h @ 70°C, %)
< 10
< 8
< 12
D3574
Note: These values are illustrative and depend on the complete formulation and processing conditions.
Table 3: Comparative Performance in Rigid Polyurethane Foam
Property
DMCHA
TEDA (DABCO®)
JEFFCAT® DPA
ASTM Method
Core Density ( kg/m ³)
30 - 35
32 - 38
31 - 36
D1622
Compressive Strength (kPa, parallel to rise)
180 - 220
200 - 240
190 - 230
D1621
Closed Cell Content (%)
> 90
> 92
> 91
D6226
The Rise of Low-Emission and Reactive Catalysts
A significant trend in the polyurethane industry is the development of low-odor and low-emission catalysts to meet stringent environmental regulations and improve indoor air quality, particularly for automotive and furniture applications.[5] This has led to the development of "reactive" amine catalysts. These catalysts contain a reactive group, such as a hydroxyl group, that allows them to be chemically incorporated into the polyurethane polymer matrix.[5] This prevents them from being released as volatile organic compounds (VOCs).
JEFFCAT® DPA, with its di-isopropanolamine structure, can be considered a step in this direction. Newer generations of reactive catalysts are designed for even higher efficiency and lower emissions.
Experimental Protocols
To ensure a standardized and objective comparison of catalyst performance, the following experimental protocols are recommended.
Protocol 1: Preparation of Flexible Polyurethane Foam
Objective: To prepare a series of flexible polyurethane foams using different amine catalysts for comparative analysis of reaction kinetics and physical properties.
Materials:
Polyether Polyol (e.g., a 3000-5000 molecular weight triol)
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)
Deionized Water
Silicone Surfactant
Stannous Octoate (or other tin catalyst)
Amine Catalyst (JEFFCAT® DPA, TEDA, or DMCHA)
Typical Formulation (by weight):
Polyether Polyol: 100 parts
Water: 4.0 parts
Silicone Surfactant: 1.0 part
Amine Catalyst: 0.1 - 1.0 parts (to be optimized for each catalyst)
Stannous Octoate: 0.2 - 0.5 parts
TDI or MDI: To an isocyanate index of 100-110
Procedure:
Condition all raw materials to 23 ± 2 °C.
In a suitable container, accurately weigh and pre-mix the polyol, water, silicone surfactant, and amine catalyst.
Stir the mixture at high speed (e.g., 2000-3000 rpm) for 60 seconds.
Add the stannous octoate and mix for an additional 15 seconds.
Add the pre-weighed isocyanate and mix vigorously for 5-10 seconds.
Immediately pour the mixture into a mold and record the cream time, gel time, rise time, and tack-free time.
Allow the foam to cure at ambient temperature for at least 24 hours before demolding and conditioning for physical testing.
Protocol 2: Physical Property Testing of Flexible Foam (based on ASTM D3574)
Objective: To determine the key physical properties of the prepared flexible polyurethane foams.
Procedure:
Condition the cured foam samples for at least 24 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
Cut test specimens to the dimensions specified in ASTM D3574 for each test.[11]
Density: Measure the mass and volume of a specimen and calculate the density.[11]
Tensile Strength and Elongation: Use a universal testing machine to pull a dumbbell-shaped specimen until it breaks, recording the maximum stress and the elongation at break.[11]
Compression Set: Compress a specimen to a specified percentage of its original thickness for a set time at an elevated temperature. After release, measure the permanent deformation.[11]
Protocol 3: Emission Testing (based on VDA 278)
Objective: To quantify the volatile organic compound (VOC) and condensable (FOG) emissions from the cured polyurethane foam.
Procedure:
Prepare a sample of the cured foam according to the specifications of the VDA 278 standard.[8][12]
Place the sample in a thermal desorption tube.
Heat the sample in a stream of inert gas to release volatile and semi-volatile compounds.
The released compounds are trapped and then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the emitted substances.[8]
Visualizing the Catalytic Process
The following diagrams illustrate the key concepts in polyurethane foam catalysis.
Caption: The dual role of amine catalysts in polyurethane foam formation.
Caption: Key stages in the polyurethane foaming process.
Conclusion and Future Outlook
The selection of an amine catalyst is a critical decision in the formulation of polyurethane foams, with a profound impact on processing efficiency, product quality, and compliance with environmental standards. While 4,4'-(Propane-1,3-diyl)bismorpholine (JEFFCAT® DPA) remains a versatile and effective catalyst, alternatives such as Triethylenediamine (TEDA/DABCO®) and N,N-dimethylcyclohexylamine (DMCHA) offer distinct advantages for specific applications. TEDA is a powerful gelling catalyst ideal for formulations requiring rapid curing and high mechanical strength. DMCHA, on the other hand, is a potent blowing catalyst, particularly suited for rigid foam applications where a fine cell structure and good insulation properties are desired.
The future of polyurethane catalysis lies in the development of highly efficient, selective, and environmentally friendly solutions. Reactive, low-emission catalysts will continue to gain prominence as manufacturers strive to reduce the environmental footprint of their products and improve workplace safety. Further research into novel catalyst structures and synergistic catalyst blends will undoubtedly unlock new possibilities in the design and performance of polyurethane materials.
This guide provides a foundational understanding of the comparative performance of these key amine catalysts. It is imperative for formulators to conduct their own evaluations within their specific systems to determine the optimal catalyst package that meets their unique performance and processing requirements.
References
American Chemistry Council. (2011). Polyurethane Amine Catalysts: Safe Handling Guidelines. Retrieved from [Link]
ASTM D1621 - 16, Standard Test Method for Compressive Properties of Rigid Cellular Plastics, ASTM International, West Conshohocken, PA, 2016,
Huntsman Corporation. (n.d.). JEFFCAT® DPA. Retrieved from [Link]
T&C Chem International. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Retrieved from [Link]
VDA 278: Thermal Desorption Analysis of Organic Emissions for the Characterization of Non-Metallic Materials for Automobiles. (2011). Verband der Automobilindustrie.
Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
Grzęda, D., Węgrzyk, G., Nowak, A., Komorowska, G., Szczepkowski, L., & Ryszkowska, J. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. Materials, 16(4), 1527. [Link]
ASTM D3574 - 17, Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams, ASTM International, West Conshohocken, PA, 2017,
ASTM D1623 - 17, Standard Test Method for Tensile and Tensile Adhesion Properties of Rigid Cellular Plastics, ASTM International, West Conshohocken, PA, 2017,
ASTM D1622 / D1622M - 14, Standard Test Method for Apparent Density of Rigid Cellular Plastics, ASTM International, West Conshohocken, PA, 2014,
ASTM D6226 - 21, Standard Test Method for Open-Cell Content of Rigid Cellular Plastics by the Air Pycnometer, ASTM International, West Conshohocken, PA, 2021,
BDMAEE. (2025, April 30). tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applications. Retrieved from [Link]
Silva, A. P. C., & Bordado, J. C. M. (2021). Recent advances in polyurethane catalysis.
Hebei Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Retrieved from [Link]
SINOCURE. (n.d.). SYNOCAT® DMCHA - N,N-Dimethylcyclohexylamine Catalyst for Rigid Foam. Retrieved from [Link]
Knowde. (n.d.). Evonik - DABCO Crystalline. Retrieved from [Link]
Sabtech Machine. (2025, June 30). How to Design Formulations for Flexible Polyurethane Foam? Retrieved from [Link]
Google Patents. (n.d.). Flexible slabstock polyurethane foam formulation for a rapid-cool process.
Polyurethane Foam Association. (n.d.). Flexible Polyurethane Foam: a Primer. Retrieved from [Link]
American Chemistry Council. (2011). Polyurethane Amine Catalysts: Safe Handling Guidelines. Retrieved from [Link]
SINOCURE. (n.d.). SYNOCAT® DMCHA - N,N-Dimethylcyclohexylamine Catalyst for Rigid Foam. Retrieved from [Link]
Scribd. (n.d.). Dabco Catalyst Package Vink Evoniks. Retrieved from [Link]
Professional Testing Laboratory. (2024, August 22). 16 Flexible Cellular Material Tests For ASTM D3574. Retrieved from [Link]
Scribd. (n.d.). Astm D3574 17. Retrieved from [Link]
ASTM International. (2017). Standard Test Method for Tensile and Tensile Adhesion Properties of Rigid Cellular Plastics. Retrieved from [Link]
EUROLAB. (n.d.). VDA 278 Thermal Desorption Analysis of Organic Emissions for Characterization of Non-Metallic Materials for Automobiles. Retrieved from [Link]
Sabtech Machine. (2025, June 30). How to Design Formulations for Flexible Polyurethane Foam? Retrieved from [Link]
BDMAEE. (2025, April 30). tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applications. Retrieved from [Link]
Hebei Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Retrieved from [Link]
Amine Catalysts. (2023, November 9). dimethylcyclohexylamine/dmcha. Retrieved from [Link]
Rmax. (2025, June 12). How ASTM D1621 Defines Compressive Strength for Rigid Insulation. Retrieved from [Link]
AWS. (n.d.). Exploring Formulation Variables: A Comprehensive Analysis of the Impact on 32 kg/m Flexible Polyurethane Foam. Retrieved from [Link]
MaTestLab. (2025, March 6). ASTM D1623 Tensile and Adhesion Properties Test in USA. Retrieved from [Link]
DLVN. (2023, May 1). Compressive Properties of Rigid Cellular Plastics1. Retrieved from [Link]
TestResources. (n.d.). ASTM D3574 Testing Equipment for Flexible Cellular Urethane Foams. Retrieved from [Link]
Knowde. (n.d.). Evonik - DABCO Crystalline. Retrieved from [Link]
Intertek Inform. (n.d.). VDA 278:2016 Thermal Desorption Analysis of Organic Emissions for the. Retrieved from [Link]
JR Hess Company. (n.d.). JEFFADD™ additives. Retrieved from [Link]
MaTestLab. (2025, March 6). ASTM D1623 Tensile and Adhesion Properties Test in USA. Retrieved from [Link]
Navigating the Disposal of 4,4'-(Propane-1,3-diyl)bismorpholine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it cu...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4,4'-(Propane-1,3-diyl)bismorpholine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing a product, aiming to be your trusted partner in all aspects of laboratory operations.
Understanding the Compound: Hazard Profile of 4,4'-(Propane-1,3-diyl)bismorpholine
Anticipated Hazards:
Corrosivity: Like many amines, this compound is expected to be corrosive to the skin and eyes, and potentially to metals. Direct contact can cause severe burns.
Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.
Flammability: While not definitively established, similar aliphatic amines can be flammable.
Given these potential hazards, it is imperative to handle 4,4'-(Propane-1,3-diyl)bismorpholine with the appropriate personal protective equipment (PPE) at all times.
Quantitative Data Summary
Parameter
Anticipated Value/Classification
Rationale
RCRA Hazardous Waste Classification
Likely Corrosive (D002) and potentially Toxic (D003-D043)
Based on the properties of morpholine and other aliphatic amines.[1][2][3]
Primary Disposal Route
Incineration by a licensed hazardous waste disposal facility
Recommended for organic compounds to ensure complete destruction.[4]
Personal Protective Equipment (PPE)
Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat
Standard for handling corrosive and potentially toxic chemicals.
This protocol is designed to provide a clear, actionable workflow for the disposal of 4,4'-(Propane-1,3-diyl)bismorpholine. The underlying principle is waste minimization and containment at the source.
1. Waste Identification and Classification:
Initial Assessment: Due to the lack of specific data, 4,4'-(Propane-1,3-diyl)bismorpholine must be treated as a hazardous waste.
RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5] Since this compound is not a listed waste, a characteristic determination is necessary. Based on its amine structure, it is prudent to manage it as a corrosive waste (D002). Further analysis by your institution's Environmental Health and Safety (EHS) department may be required to definitively determine its characteristics.
2. Personal Protective Equipment (PPE):
Before handling the waste, don the following PPE:
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
Eye Protection: Chemical splash goggles.
Body Protection: A standard laboratory coat.
3. Waste Segregation and Containerization:
Dedicated Waste Container: Designate a specific, compatible, and properly labeled hazardous waste container for 4,4'-(Propane-1,3-diyl)bismorpholine waste. The container should be made of a material that will not react with the amine, such as high-density polyethylene (HDPE).
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,4'-(Propane-1,3-diyl)bismorpholine," and the date accumulation started.
Segregation: Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.
4. Spill Management:
In the event of a spill, follow these procedures immediately:
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Neutralization (for residual amounts): After absorbing the bulk material, the spill surface can be cautiously neutralized with a dilute acid (e.g., 5% acetic acid). Use pH paper to confirm neutralization.
Cleanup: Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
Decontamination: Clean the spill area thoroughly with soap and water.
5. Final Disposal:
Licensed Disposal Vendor: All hazardous waste, including 4,4'-(Propane-1,3-diyl)bismorpholine, must be disposed of through your institution's designated hazardous waste management vendor.
Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[4] This ensures the complete destruction of the chemical.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 4,4'-(Propane-1,3-diyl)bismorpholine.
Caption: Disposal decision workflow for 4,4'-(Propane-1,3-diyl)bismorpholine.
By adhering to these procedures, you can ensure the safe and compliant disposal of 4,4'-(Propane-1,3-diyl)bismorpholine, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Navigating the Safe Handling of 4,4'-(Propane-1,3-diyl)bismorpholine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4,4'-(Propane-1,3-diyl)bismorpholine (CAS No. 6963-71-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds to establish a conservative and comprehensive safety protocol.
Understanding the Potential Hazards: A Precautionary Approach
Given the structural motifs of 4,4'-(Propane-1,3-diyl)bismorpholine, which includes a propane linker and two morpholine rings, it is prudent to anticipate potential hazards based on analogous compounds. For instance, related morpholine derivatives can cause skin irritation and serious eye damage, and may also lead to respiratory irritation[1]. Similarly, compounds with a comparable backbone structure have been noted to be harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation[2]. Therefore, a cautious approach necessitates treating 4,4'-(Propane-1,3-diyl)bismorpholine as a substance with the potential for similar toxicological effects.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following table outlines the recommended PPE for the routine handling of 4,4'-(Propane-1,3-diyl)bismorpholine in a laboratory setting.
To prevent direct skin contact, which may cause irritation or be a route for systemic absorption.[1][2]
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
To protect the eyes from splashes, which could cause serious damage.[1][2]
Body Protection
Laboratory coat
To protect skin and personal clothing from accidental spills and contamination.
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
To prevent inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[1][2]
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The efficacy of PPE is contingent on its correct usage. The following workflow diagrams illustrate the standardized procedures for donning and doffing PPE to prevent cross-contamination.
Caption: Sequential process for correctly putting on Personal Protective Equipment.
Caption: Sequential process for safely removing Personal Protective Equipment to avoid contamination.
Operational Plans: Handling and Storage
Handling:
Always handle 4,4'-(Propane-1,3-diyl)bismorpholine in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Avoid direct contact with skin and eyes by consistently wearing the prescribed PPE.
Prevent the formation of dust or aerosols.
After handling, wash hands thoroughly with soap and water.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan: A Commitment to Environmental and Personal Safety
The disposal of 4,4'-(Propane-1,3-diyl)bismorpholine and its contaminated waste must be conducted in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
Segregation: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup debris, in a designated and clearly labeled hazardous waste container.
Containerization: Use a chemically compatible and leak-proof container for waste storage.
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents.
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
Evacuate the immediate area.
Ensure proper ventilation.
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Collect the absorbed material into a sealed container for hazardous waste disposal.
Clean the spill area with a suitable decontamination solution.
In Case of Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4,4'-(Propane-1,3-diyl)bismorpholine, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
ECHEMI. 1,3-Bis(4′-pyridyl)propane SDS, 17252-51-6 Safety Data Sheets.